Chlorothiazide-13C,15N2
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13)/i3+1,9+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMKAUGHUNFTOL-FWIHXHLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)[15NH2])S(=O)(=O)[15N]=[13CH]N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675760 | |
| Record name | 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189440-79-6 | |
| Record name | 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Chlorothiazide-¹³C,¹⁵N₂
This guide provides a comprehensive technical overview for the synthesis and characterization of isotopically labeled Chlorothiazide-¹³C,¹⁵N₂, a crucial internal standard for pharmacokinetic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic and analytical chemistry.
Introduction: The Rationale for Isotopic Labeling
Stable isotope-labeled (SIL) compounds are indispensable tools in modern drug discovery and development. They serve as ideal internal standards in quantitative bioanalysis using mass spectrometry, offering identical chemical and physical properties to the analyte of interest but with a distinct mass. The synthesis of Chlorothiazide-¹³C,¹⁵N₂ involves the strategic incorporation of one ¹³C atom and two ¹⁵N atoms, resulting in a mass shift of +3 Da compared to the unlabeled drug. This mass difference allows for precise and accurate quantification, free from matrix effects and ion suppression phenomena that can plague bioanalytical assays.
Strategic Approach to the Synthesis of Chlorothiazide-¹³C,¹⁵N₂
The synthesis of Chlorothiazide-¹³C,¹⁵N₂ follows the well-established route for the unlabeled compound, with the isotopic labels introduced at key stages using commercially available labeled precursors. The overall synthetic strategy is a three-step process commencing from 3-chloroaniline.
Caption: Synthetic workflow for Chlorothiazide-¹³C,¹⁵N₂.
Part 1: Synthesis of 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride
The initial step involves the chlorosulfonation of 3-chloroaniline. This electrophilic aromatic substitution reaction introduces two sulfonyl chloride groups ortho and para to the amino group, which is a strong activating group.
Experimental Protocol:
-
In a fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, add chlorosulfonic acid (5 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 3-chloroaniline (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Causality of Experimental Choices:
-
The use of excess chlorosulfonic acid ensures complete disulfonation.
-
The controlled low-temperature addition of 3-chloroaniline is crucial to manage the exothermic nature of the reaction and prevent unwanted side reactions.
-
Heating the reaction mixture drives the reaction to completion.
-
Quenching the reaction on ice hydrolyzes the excess chlorosulfonic acid and precipitates the product.
Part 2: Synthesis of 4-Amino-6-chloro-1,3-di(¹⁵N-sulfonamide)benzene
This step introduces the two ¹⁵N atoms into the molecule through the amination of the disulfonyl chloride intermediate with ¹⁵N-labeled ammonia.
Experimental Protocol:
-
Suspend the dried 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) in a pressure-resistant flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Introduce a solution of ¹⁵N-ammonia (¹⁵NH₃) in an appropriate solvent (e.g., isopropanol) or bubble ¹⁵N-ammonia gas through the solution (at least 4 equivalents to react with both sulfonyl chloride groups and neutralize the generated HCl).
-
Seal the flask and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and stir. Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield 4-amino-6-chloro-1,3-di(¹⁵N-sulfonamide)benzene.
Causality of Experimental Choices:
-
The use of a pressure-resistant vessel is necessary when using gaseous ammonia to ensure a sufficient concentration for the reaction to proceed.
-
Using at least a stoichiometric amount of ¹⁵N-ammonia is critical for the complete conversion of the sulfonyl chloride groups to the corresponding ¹⁵N-sulfonamides. An excess is used to drive the reaction to completion.[1]
-
The reaction is typically run at room temperature to avoid potential side reactions.
Part 3: Cyclization to form Chlorothiazide-¹³C,¹⁵N₂
The final step is the cyclization of the di(¹⁵N-sulfonamide) intermediate with ¹³C-labeled formic acid to form the benzothiadiazine ring system.[2]
Experimental Protocol:
-
Suspend 4-amino-6-chloro-1,3-di(¹⁵N-sulfonamide)benzene (1 equivalent) in ¹³C-formic acid (H¹³COOH, at least 5 equivalents).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The solid should gradually dissolve and then a new precipitate may form.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product completely.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove any unreacted formic acid.
-
The crude Chlorothiazide-¹³C,¹⁵N₂ can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
Causality of Experimental Choices:
-
¹³C-formic acid serves as the source of the ¹³C-labeled carbon atom that forms the C2 position of the benzothiadiazine ring. Using it in excess also serves as the reaction solvent.[3]
-
Refluxing the mixture provides the necessary thermal energy for the intramolecular cyclization to occur.[4]
-
Purification by recrystallization is essential to obtain the final product with high purity, suitable for use as an analytical standard.
Characterization of Chlorothiazide-¹³C,¹⁵N₂
A rigorous characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized Chlorothiazide-¹³C,¹⁵N₂. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the incorporation of the stable isotopes.
Expected Results:
-
Molecular Ion: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of Chlorothiazide-¹³C,¹⁵N₂.
-
Isotopic Enrichment: The isotopic distribution of the molecular ion cluster will confirm the level of ¹³C and ¹⁵N incorporation.
-
Fragmentation Pattern: The tandem mass spectrometry (MS/MS) fragmentation pattern will be consistent with the structure of chlorothiazide, with fragments containing the labeled atoms showing the corresponding mass shifts.
| Parameter | Expected Value for Chlorothiazide | Expected Value for Chlorothiazide-¹³C,¹⁵N₂ |
| Molecular Formula | C₇H₆ClN₃O₄S₂ | C₆¹³CH₆ClN¹⁵N₂O₄S₂ |
| Monoisotopic Mass | 294.9488 | 297.9499 |
| Key MS/MS Fragment | m/z 205 (loss of SO₂NH₂) | m/z 207 (loss of SO₂¹⁵NH₂) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the isotopic labels.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show a significantly enhanced signal for the carbon atom at the C2 position of the benzothiadiazine ring, which was introduced from the ¹³C-formic acid. The chemical shift of this carbon is expected to be around 150-160 ppm. Comparison with the ¹³C NMR spectrum of unlabeled chlorothiazide will clearly show the labeled position.
¹⁵N NMR Spectroscopy:
The ¹⁵N NMR spectrum will show signals corresponding to the two nitrogen atoms in the sulfonamide groups. The chemical shifts of sulfonamide nitrogens typically appear in the range of -250 to -350 ppm relative to liquid ammonia.[5] The presence of these signals will confirm the successful incorporation of the ¹⁵N labels.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will be very similar to that of unlabeled chlorothiazide. However, the proton attached to the ¹³C-labeled carbon (at the C2 position) may exhibit a one-bond ¹³C-¹H coupling, which would appear as a doublet.
Data Summary
| Analysis | Parameter | Expected Result for Chlorothiazide-¹³C,¹⁵N₂ |
| HRMS | [M-H]⁻ | m/z 296.9421 |
| ¹³C NMR | Chemical Shift (C2) | ~155 ppm (enhanced signal) |
| ¹⁵N NMR | Chemical Shifts (SO₂¹⁵NH₂) | -250 to -350 ppm |
| Purity (HPLC) | Area % | ≥98% |
Conclusion
This in-depth technical guide outlines a robust and reliable methodology for the synthesis and characterization of Chlorothiazide-¹³C,¹⁵N₂. The provided protocols are based on established chemical principles and are designed to be reproducible in a standard synthetic chemistry laboratory. The detailed characterization plan ensures the final product meets the high standards of identity, purity, and isotopic enrichment required for its intended use as an internal standard in regulated bioanalysis.
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chemical properties of Chlorothiazide-13C,15N2
An In-depth Technical Guide to the Chemical Properties and Applications of Chlorothiazide-¹³C,¹⁵N₂
Introduction
Chlorothiazide is a foundational member of the thiazide class of diuretics, first patented in 1956 and approved for medical use in 1958.[1] It is a cornerstone therapy for managing hypertension and edema associated with conditions like congestive heart failure.[1][2] Its mechanism of action involves the inhibition of the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the kidney, which promotes the excretion of sodium and water.[3][4][5]
In the landscape of modern drug development, understanding the precise pharmacokinetic (PK) and metabolic fate of a drug is paramount. This necessitates analytical tools that offer unparalleled precision and accuracy. Stable isotope labeling is a premier technique in this domain, providing a non-radioactive method to trace a drug's journey through a biological system.[6][7] By replacing specific atoms with their heavier, non-radioactive isotopes—such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N)—we can create a version of the drug molecule that is chemically and biologically identical to the parent compound but distinguishable by mass spectrometry.[7][8]
This guide provides a comprehensive technical overview of Chlorothiazide-¹³C,¹⁵N₂, an isotopically labeled analog of Chlorothiazide. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, analytical characterization, and critical applications in advancing pharmaceutical research.
Part 1: Physicochemical Profile: Chlorothiazide vs. Chlorothiazide-¹³C,¹⁵N₂
The fundamental premise of using a stable isotope-labeled compound as an internal standard or tracer is that its physicochemical properties are nearly identical to the unlabeled drug. The slight increase in mass due to the heavier isotopes does not typically alter properties like solubility, pKa, or chromatographic behavior, but provides a distinct mass spectrometric signature.[9]
Chemical Structure and Nomenclature
-
Chlorothiazide: 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[1]
-
Chlorothiazide-¹³C,¹⁵N₂: The structure is identical, with one ¹²C atom in the benzothiadiazine ring system replaced by a ¹³C atom, and the two nitrogen atoms of the sulfonamide group replaced by ¹⁵N atoms.
Comparative Physicochemical Data
| Property | Chlorothiazide | Chlorothiazide-¹³C,¹⁵N₂ | Rationale for Similarity/Difference |
| Molecular Formula | C₇H₆ClN₃O₄S₂[1] | C₆(¹³C)H₆ClN(¹⁵N)₂O₄S₂[10] | The elemental composition is identical, with isotopic substitution noted for the labeled compound. |
| Molar Mass | 295.71 g/mol [1] | ~298.70 g/mol [10][11] | The mass increases due to the presence of one heavier carbon and two heavier nitrogen isotopes. |
| CAS Number | 58-94-6[1] | 1189440-79-6[10][12] | Each distinct chemical entity, including isotopologues, has a unique CAS registry number. |
| Melting Point | 342.5–343 °C[1] | Not reported, but expected to be virtually identical. | Isotopic substitution has a negligible effect on intermolecular forces governing the melting point. |
| Solubility | Very slightly soluble in water; readily soluble in dilute aqueous sodium hydroxide.[2] | Expected to be identical to the unlabeled compound. | Solubility is dictated by molecular structure and polarity, which are unaffected by isotopic labeling. |
| XLogP3 | -0.2[11] | -0.2[11] | Lipophilicity is a function of molecular structure and is unchanged by isotopic substitution. |
Part 2: Synthesis and Stability Insights
Conceptual Synthesis Pathway
The synthesis of Chlorothiazide-¹³C,¹⁵N₂ involves incorporating the isotopic labels at a strategic point in the synthetic route. The labels must be placed in a metabolically stable position to ensure they are not lost during biological processing.[13] A common strategy involves using commercially available labeled starting materials.
Caption: Conceptual synthesis workflow for labeled Chlorothiazide.
Chemical Stability
Chlorothiazide is a chemically stable compound. When reconstituted for intravenous injection, the resulting solution has a pH greater than 9.0 and should ideally be used immediately, though some data suggest stability for up to 24 hours.[14] The isotopic labeling in Chlorothiazide-¹³C,¹⁵N₂ does not impart any additional instability. Standard precautions for storing the unlabeled compound, such as protection from light and extreme temperatures, should be applied to its labeled counterpart.
Part 3: Analytical Characterization and Quantification
The primary utility of Chlorothiazide-¹³C,¹⁵N₂ is as an internal standard for quantitative bioanalysis, most commonly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]
Mass Spectrometry (MS)
MS is the definitive technique for distinguishing the labeled compound from the native form. The mass difference allows the two compounds to be monitored simultaneously. In a typical LC-MS/MS experiment (Multiple Reaction Monitoring or MRM mode), specific precursor-to-product ion transitions are selected for both the analyte (Chlorothiazide) and the internal standard (Chlorothiazide-¹³C,¹⁵N₂). The ratio of the analyte's signal to the internal standard's signal is used for precise quantification, correcting for variations in sample preparation and instrument response.
Chromatography (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for separating Chlorothiazide from endogenous components in biological matrices like plasma and urine.[17][18][19] Because stable isotope labeling does not alter the physicochemical properties that govern chromatographic separation, Chlorothiazide-¹³C,¹⁵N₂ co-elutes with unlabeled Chlorothiazide. This co-elution is highly desirable for an internal standard as it ensures that both compounds experience the same matrix effects during ionization.
Typical Bioanalytical Workflow
The following diagram illustrates the standard process for quantifying a drug in a biological sample using a stable isotope-labeled internal standard.
Caption: Standard bioanalytical workflow using a labeled internal standard.
Protocol: Quantification of Chlorothiazide in Human Plasma
This protocol is a representative example based on established methods for thiazide diuretics.[17][18]
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Chlorothiazide-¹³C,¹⁵N₂ internal standard working solution (e.g., at 500 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
-
Extraction & Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 15% methanol in 0.01 M acetic acid).[17]
-
Vortex to dissolve and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and methanol/acetonitrile containing a modifier like acetic acid or ammonium formate.[17]
-
Flow Rate: 0.3-0.5 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative mode.
-
MRM Transitions: Monitor specific precursor → product ion transitions for both Chlorothiazide and Chlorothiazide-¹³C,¹⁵N₂.
-
Part 4: Core Applications in Drug Development
The use of stable isotope-labeled drugs like Chlorothiazide-¹³C,¹⁵N₂ is foundational to several key studies in the drug development pipeline.[6][20]
Definitive Pharmacokinetic (PK) Studies
Chlorothiazide is not metabolized and is rapidly excreted by the kidneys, with a half-life of 45-120 minutes.[2][14] Precisely defining these parameters is critical. Using Chlorothiazide-¹³C,¹⁵N₂ as an internal standard in PK studies ensures the highest level of accuracy and precision, minimizing variability and leading to a robust characterization of the drug's absorption, distribution, and elimination profile.
Absolute Bioavailability Studies
A key application is in determining absolute bioavailability, which compares the amount of drug that reaches systemic circulation after oral administration versus intravenous administration. The "gold standard" approach involves the simultaneous administration of an oral dose of the unlabeled drug and an intravenous microdose of the labeled drug.
Caption: Design of an absolute bioavailability study.
This design is highly efficient, allowing for the determination of absolute bioavailability in a single study session within the same subject, which eliminates inter-individual variability.
Metabolite Identification Studies
While Chlorothiazide is reported to be largely unmetabolized[2], regulatory agencies require thorough investigation of a drug's metabolic fate. If any minor metabolites were formed, a study using labeled Chlorothiazide would be the definitive method for their detection. The mass spectrometer can be programmed to search for signals that exhibit the same mass shift as the parent labeled drug, making it possible to distinguish true drug-related metabolites from endogenous background noise with high confidence.[8]
Conclusion
Chlorothiazide-¹³C,¹⁵N₂ is more than just a chemical reagent; it is an enabling tool for modern pharmaceutical science. Its chemical and biological equivalence to the parent drug, combined with its distinct mass, provides the analytical rigor required for critical drug development studies. From defining fundamental pharmacokinetic parameters to conducting elegant absolute bioavailability studies, the use of stable isotope-labeled standards ensures data integrity, accelerates development timelines, and ultimately contributes to the safe and effective use of therapeutic agents like Chlorothiazide.
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Chlorothiazide-13C,15N2 CAS number and molecular formula
An In-Depth Technical Guide to Chlorothiazide-13C,15N2
Abstract
This technical guide provides a comprehensive overview of this compound, an isotopically labeled form of the diuretic and antihypertensive agent, Chlorothiazide. Designed for researchers, analytical scientists, and drug development professionals, this document details the compound's core physicochemical properties, its fundamental application as an internal standard in quantitative bioanalysis, and a detailed workflow for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide emphasizes the principles of isotope dilution mass spectrometry, offering both theoretical grounding and practical, step-by-step protocols to ensure methodological integrity and data trustworthiness.
Introduction to Chlorothiazide and Isotopic Labeling
Chlorothiazide is a thiazide diuretic used extensively in the clinical management of hypertension and edema.[1][2][3] It functions by inhibiting sodium reabsorption in the distal convoluted tubules of the nephron, leading to increased excretion of water and electrolytes.[1] In pharmaceutical research and clinical pharmacology, accurately quantifying the concentration of Chlorothiazide in biological matrices such as plasma and urine is critical for pharmacokinetic, bioequivalence, and toxicological studies.
The synthesis of isotopically labeled analogues, such as this compound, is a cornerstone of modern quantitative analysis. By incorporating stable heavy isotopes (in this case, one Carbon-13 and two Nitrogen-15 atoms), a molecule is created that is chemically identical to the parent drug but physically distinguishable by its higher mass.[4] This mass difference allows it to serve as an ideal internal standard (IS) in mass spectrometry-based assays, a principle known as isotope dilution.
Core Physicochemical Properties
The fundamental identifiers and properties of this compound are summarized below. These details are essential for procurement, experimental design, and data analysis.
| Property | Value | Source(s) |
| Chemical Name | 6-chloro-2H-1,2,4-Benzothiadiazine-7-sulfonamide-13C,15N2 1,1-dioxide | Inferred |
| CAS Number | 1189440-79-6 | [4][5] |
| Molecular Formula | C₆¹³CH₆ClN¹⁵N₂O₄S₂ | [4][5] |
| Molecular Weight | 298.70 g/mol | [4][5] |
| Parent Compound (Unlabeled) | Chlorothiazide | [4] |
| Parent CAS Number | 58-94-6 | [6] |
| Parent Molecular Formula | C₇H₆ClN₃O₄S₂ | [6] |
| Parent Molecular Weight | 295.72 g/mol | [6] |
Principle of Application: Isotope Dilution Mass Spectrometry (IDMS)
The utility of this compound is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy. The core concept relies on the near-identical physicochemical behavior of the labeled internal standard and the unlabeled analyte during sample preparation and analysis.
Causality of Methodological Choice: Variations in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can introduce significant errors in quantification. By adding a known quantity of this compound to every sample at the very beginning of the workflow, the internal standard experiences the exact same sources of experimental variation as the analyte. Because the mass spectrometer can differentiate between the analyte and the standard based on their mass-to-charge ratio (m/z), the ratio of their signals remains constant regardless of sample loss or matrix effects. This stable ratio allows for the precise calculation of the analyte's original concentration.
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An In-depth Technical Guide to the ¹³C and ¹⁵N Labeling of Chlorothiazide
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies and analytical validation for the preparation of stable isotope-labeled chlorothiazide, specifically with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). As a cornerstone diuretic and antihypertensive agent, isotopically labeled chlorothiazide serves as an invaluable tool in modern pharmaceutical research, particularly in metabolic profiling, pharmacokinetic studies, and as an internal standard for quantitative bioanalysis. This document details the strategic incorporation of ¹³C and ¹⁵N into the chlorothiazide scaffold, elucidates the underlying chemical principles, presents step-by-step experimental protocols, and discusses the essential analytical techniques for structural confirmation and isotopic enrichment determination. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of isotopically labeled compounds.
Introduction: The Imperative for Isotopic Labeling in Drug Development
Chlorothiazide (6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) was the first orally active, potent thiazide diuretic that revolutionized the management of hypertension and edema.[1][2] Its mechanism of action involves the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][3] While the pharmacology of chlorothiazide is well-established, a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing its therapeutic use and for the development of new chemical entities.
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as ¹³C and ¹⁵N, into a drug molecule.[4][5] Unlike their natural abundance counterparts (¹²C and ¹⁴N), these heavier isotopes can be readily distinguished by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] This distinction allows the labeled drug to be used as a tracer, enabling researchers to track its fate within a complex biological system with high precision and without the safety concerns associated with radioactive isotopes.[4]
Key Applications of Labeled Chlorothiazide:
-
Pharmacokinetic (PK) Studies: Labeled chlorothiazide can be co-administered with the unlabeled drug to precisely determine bioavailability and clearance rates, minimizing inter-subject variability.
-
Metabolite Identification: By tracking the isotopic signature, metabolites can be confidently identified from complex biological matrices.
-
Quantitative Bioanalysis: Isotopically labeled chlorothiazide is the gold standard for use as an internal standard in LC-MS assays, correcting for variations in sample preparation and instrument response.[6]
This guide provides the technical foundation for the synthesis and characterization of ¹³C- and ¹⁵N-labeled chlorothiazide, empowering research and development teams to leverage these critical tools.
Synthetic Strategies for Isotopic Labeling
The established synthesis of chlorothiazide provides a robust framework for the strategic incorporation of stable isotopes. The core of the synthesis involves the formation of a key intermediate, 5-chloro-2,4-disulfamylaniline, followed by cyclization to form the benzothiadiazine ring system.[7][8][9]
Synthesis of ¹³C-Labeled Chlorothiazide
The most direct and efficient method to introduce a ¹³C label is during the final cyclization step, which forms the heterocyclic ring. This "late-stage" labeling approach is advantageous as it maximizes the incorporation of the expensive labeled reagent into the final product. The carbon atom at the C2 position of the benzothiadiazine ring is introduced via formic acid.[7][8] By substituting standard formic acid with its ¹³C-labeled counterpart, [¹³C]Chlorothiazide can be synthesized.
Protocol 2.1.1: Synthesis of [2-¹³C]-Chlorothiazide
-
Suspension: Suspend 100 g of 5-chloro-2,4-disulfamylaniline in 500 ml of [¹³C]formic acid (98-100%, 99 atom % ¹³C).[8]
-
Heating and Cyclization: Heat the suspension to approximately 90-100°C. The solid will begin to dissolve, forming a clear solution, followed by the precipitation of the product.[8]
-
Reaction Maintenance: Maintain the reaction temperature for 5 hours to ensure complete cyclization.[8]
-
Isolation: Cool the suspension to room temperature (25-30°C).
-
Purification: Filter the resulting solid and wash with acetone to yield [2-¹³C]-Chlorothiazide.[8]
Causality of Experimental Choices: The use of high-purity formic acid is crucial for driving the reaction to completion. The temperature range of 90-100°C provides the necessary activation energy for the condensation and cyclization reaction without causing significant degradation of the starting material or product. Acetone is an effective solvent for washing as it removes residual formic acid and other organic impurities while having low solubility for the chlorothiazide product, thus maximizing yield.
Diagram 2.1.2: Synthetic Workflow for [2-¹³C]-Chlorothiazide
Caption: Synthesis of [2-¹³C]-Chlorothiazide from 5-chloro-2,4-disulfamylaniline.
Synthesis of ¹⁵N-Labeled Chlorothiazide
The two sulfonamide moieties of chlorothiazide are derived from ammonia. Therefore, by substituting standard ammonia with ¹⁵N-labeled ammonia during the amination of 5-chloroaniline-2,4-disulfonyl chloride, a doubly labeled [¹⁵N₂]-Chlorothiazide can be prepared.[7][8]
Protocol 2.2.1: Synthesis of [7-sulfonamide-¹⁵N, 2-N-¹⁵N]-Chlorothiazide (Illustrative)
Note: This protocol outlines the key isotopic labeling step. The synthesis begins with 3-chloroaniline and chlorosulfonic acid to produce the necessary precursor.[7]
-
Precursor Synthesis: Synthesize 5-chloroaniline-2,4-disulfonyl chloride by reacting 3-chloroaniline with excess chlorosulfonic acid.
-
¹⁵N-Amination: Carefully add the 5-chloroaniline-2,4-disulfonyl chloride intermediate to a solution of [¹⁵N]ammonium hydroxide (98 atom % ¹⁵N) at a controlled temperature to manage the exothermic reaction. This step forms [¹⁵N₂]-5-chloro-2,4-disulfamylaniline.
-
Cyclization: React the resulting [¹⁵N₂]-5-chloro-2,4-disulfamylaniline with formic acid under reflux conditions as described in Protocol 2.1.1.
-
Isolation and Purification: Isolate and purify the final [¹⁵N₂]-Chlorothiazide product via filtration and washing.
Trustworthiness and Self-Validation: The success of this labeling strategy relies on the high isotopic purity of the [¹⁵N]ammonium hydroxide. The subsequent cyclization with unlabeled formic acid will not dilute the isotopic label, ensuring that the final product maintains a high level of ¹⁵N enrichment at the two sulfonamide nitrogen positions.
Diagram 2.2.2: Synthetic Workflow for [¹⁵N₂]-Chlorothiazide
Caption: Key amination step for the synthesis of [¹⁵N₂]-Chlorothiazide.
Analytical Validation and Characterization
Rigorous analytical testing is mandatory to confirm the chemical identity, purity, and isotopic enrichment of the synthesized labeled chlorothiazide. The two primary techniques for this validation are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the incorporation of stable isotopes by measuring the mass-to-charge ratio (m/z) of the molecule.
-
¹³C-Labeled Chlorothiazide: The molecular weight of unlabeled chlorothiazide is approximately 295.72 g/mol .[10] The incorporation of a single ¹³C atom in place of a ¹²C atom will result in a mass shift of +1 Da. Therefore, the protonated molecule [M+H]⁺ for [2-¹³C]-Chlorothiazide is expected at m/z 297.0, compared to m/z 296.0 for the unlabeled compound.[11]
-
¹⁵N-Labeled Chlorothiazide: The incorporation of two ¹⁵N atoms in place of ¹⁴N atoms will result in a mass shift of +2 Da. The [M+H]⁺ ion for [¹⁵N₂]-Chlorothiazide would be expected at m/z 298.0.
Table 3.1.1: Expected Mass Shifts for Labeled Chlorothiazide
| Compound | Labeling | Expected [M-H]⁻ (m/z) | Expected Mass Shift (Da) |
| Chlorothiazide | Unlabeled | 294.9 | N/A |
| [2-¹³C]-Chlorothiazide | Single ¹³C | 295.9 | +1 |
| [¹⁵N₂]-Chlorothiazide | Double ¹⁵N | 296.9 | +2 |
Note: The table shows [M-H]⁻ as chlorothiazide often gives a superior response in negative ionization mode.[11][12]
Protocol 3.1.2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the labeled chlorothiazide in a suitable solvent such as methanol or acetonitrile.
-
Chromatography: Inject the sample onto a reverse-phase C18 column. Use a mobile phase gradient of water and acetonitrile with a common additive like formic acid or ammonium formate to achieve good peak shape.
-
Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Acquire full-scan mass spectra and extract the ion chromatogram for the expected m/z of the labeled compound to confirm its presence and retention time. The isotopic enrichment can be calculated by comparing the peak areas of the labeled and unlabeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is invaluable for confirming the exact position of the isotopic label.[5]
-
¹³C NMR: For [2-¹³C]-Chlorothiazide, the signal corresponding to the C2 carbon will be dramatically enhanced in the ¹³C NMR spectrum due to the high isotopic abundance (99%) at that position, compared to the natural abundance of 1.1%.[13][14] This provides unambiguous confirmation of the label's location. The chemical shift of this carbon will be consistent with the unlabeled compound, but may show coupling to adjacent nuclei, such as the proton at the C2 position.
-
¹⁵N NMR: ¹⁵N NMR is a powerful tool for confirming the incorporation of nitrogen isotopes.[2] For [¹⁵N₂]-Chlorothiazide, two distinct signals corresponding to the two different nitrogen environments (the sulfonamide nitrogen and the heterocyclic nitrogen) would be expected. The presence of these signals, and their potential coupling to adjacent protons or carbons (e.g., in a ¹H-¹⁵N HSQC experiment), confirms the successful labeling.[15][16]
Protocol 3.2.1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve an appropriate amount (typically 5-10 mg) of the labeled chlorothiazide in a suitable deuterated solvent, such as DMSO-d₆.
-
¹³C NMR Acquisition: For [2-¹³C]-Chlorothiazide, acquire a standard proton-decoupled ¹³C NMR spectrum. The signal for the labeled carbon will be a prominent singlet.
-
¹⁵N NMR Acquisition: For [¹⁵N₂]-Chlorothiazide, acquire a ¹⁵N NMR spectrum. Due to the lower gyromagnetic ratio of ¹⁵N, longer acquisition times or the use of more sensitive inverse-detection experiments (like ¹H-¹⁵N HMBC) may be necessary.[2][15]
-
Spectral Interpretation: Analyze the resulting spectra to confirm the chemical shifts and coupling patterns, verifying the position of the isotopic label.
Conclusion and Future Perspectives
The synthesis of ¹³C- and ¹⁵N-labeled chlorothiazide is a critical capability for advanced pharmaceutical research. The methodologies presented in this guide, based on well-established synthetic routes, offer reliable pathways to these essential research tools. Late-stage labeling with [¹³C]formic acid provides an efficient route to ¹³C-labeled chlorothiazide, while the use of [¹⁵N]ammonium hydroxide in the amination of the disulfonyl chloride precursor yields the ¹⁵N-labeled analogue.
Rigorous analytical validation using high-resolution mass spectrometry and NMR spectroscopy is paramount to ensure the identity, purity, and isotopic enrichment of the final compounds. The data and protocols provided herein serve as a foundational guide for scientists and researchers, enabling the confident application of these labeled molecules in pivotal studies that enhance our understanding of drug disposition and safety.
References
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Hydrochlorothiazide. PubChem. National Institutes of Health. Retrieved from [Link]
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Del Vecchio, A., Destro, G., Taran, F., & Audisio, D. (2018). Recent developments in heterocycle labeling with carbon isotopes. Journal of Labelled Compounds and Radiopharmaceuticals, 61(13), 988–1007. [Link]
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
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Recent Developments in Heterocycles Labeling with Carbon Isotopes. ResearchGate. Retrieved from [Link]
- US20110263579A1 - Chlorothiazide, chlorothiazide salts and pharmaceutical compositions thereof. Google Patents.
- CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 19).
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Formaldehyde-13C solution. Amerigo Scientific. Retrieved from [Link]
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isotopically labeled compounds: Topics. Science.gov. Retrieved from [Link]
- Synthesis of hydrochlorthiazide. (2015, December 26). Medicinal Chemistry Lectures Notes.
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Chlorothiazide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
- Raman, ATRIR and NMR spectra, conformational stability, vibrational assignments, normal coordinates analysis and DFT calculations of hydrochlorothiazide drug. (2024). Sultan Qaboos University House of Expertise.
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Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Retrieved from [Link]
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Isotopic labeling. Wikipedia. Retrieved from [Link]
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15N NMR Spectroscopy in Structural Analysis. ResearchGate. Retrieved from [Link]
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13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Bombay. Retrieved from [Link]
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some previous examples (13c-nmr). Universitat de Barcelona. Retrieved from [Link]
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Chlorothiazide. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. Retrieved from [Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. National Institutes of Health. Retrieved from [Link]
-
Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]
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15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. National Institutes of Health. Retrieved from [Link]
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LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ResearchGate. Retrieved from [Link]
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Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. National Institutes of Health. Retrieved from [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Hydrochlorothiazide. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Retrieved from [Link]
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A Comprehensive Technical Guide to Chlorothiazide-¹³C,¹⁵N₂: Sourcing, Characterization, and Application in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Chlorothiazide-¹³C,¹⁵N₂, a stable isotope-labeled (SIL) internal standard crucial for accurate bioanalytical quantitation. We will delve into the commercial sourcing of this critical reagent, its rigorous analytical characterization, and the validated protocols for its application in pharmacokinetic and drug metabolism studies. This document is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, ensuring a robust and reliable application in a research and drug development setting.
The Critical Role of Stable Isotope-Labeled Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is fundamental to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards are widely considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, leading to highly accurate and precise quantification. Chlorothiazide-¹³C,¹⁵N₂ serves as an ideal internal standard for its unlabeled counterpart, chlorothiazide, a widely used diuretic and antihypertensive medication.
Commercial Suppliers and Quality Considerations
The reliability of any bioanalytical study hinges on the quality of the reference standards used. Several reputable commercial suppliers provide Chlorothiazide-¹³C,¹⁵N₂ and related isotopically labeled compounds. When selecting a supplier, it is imperative to consider not only the product itself but also the quality management systems under which it was produced and certified.
Key Supplier Quality Indicators:
-
ISO 17034 Accreditation: This is a key international standard for the competence of reference material producers.[1][2][3][4][5] Accreditation to this standard ensures that the supplier has a robust quality management system for the production, characterization, and certification of their reference materials.[1][2][3][4][5]
-
Comprehensive Certificate of Analysis (CoA): A detailed CoA is essential and should include the following information:
-
Compound identity and structure
-
Lot number
-
Chemical purity determined by a primary analytical method (e.g., quantitative NMR)
-
Isotopic purity and enrichment
-
Characterization data from multiple analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry)
-
Storage conditions and retest date
-
A visual representation of the supplier selection and qualification workflow is provided below:
Figure 1: Workflow for the selection and qualification of a Chlorothiazide-¹³C,¹⁵N₂ supplier.
Table 1: Prominent Commercial Suppliers of Chlorothiazide-¹³C,¹⁵N₂ and Related Isotopes
| Supplier | Available Isotopes | Noteworthy Information |
| LGC Standards | Chlorothiazide-¹³C,¹⁵N₂; Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ | Provides Certificate of Analysis with orders.[6][7][8][9] |
| Santa Cruz Biotechnology | Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ | Provides molecular formula and weight.[10] |
| MedChemExpress | Chlorothiazide-¹³C,¹⁵N₂ | States the product can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[11][12] |
| MyBioSource | Chlorothiazide-¹³C,¹⁵N₂ | Offers various package sizes.[13] |
| Acanthus Research | Hydrochlorothiazide-¹³C,¹⁵N₂,D₂ | Specializes in drug substance stable isotope labeled reference standards.[14] |
| BOC Sciences | Hydrochlorothiazide-[¹³C,d₂]; Hydrochlorothiazide-[¹³C,¹⁵N₂,d₂] | Provides purity information and CAS numbers for various labeled compounds.[] |
This table is not exhaustive and represents a selection of suppliers identified during the research for this guide.
Synthesis, Purification, and Analytical Characterization
While specific, proprietary synthesis routes for Chlorothiazide-¹³C,¹⁵N₂ are not publicly disclosed by commercial suppliers, the general approach involves the use of isotopically labeled precursors in a multi-step chemical synthesis.
A plausible synthetic route for unlabeled chlorothiazide involves the reaction of 5-chloro-2,4-disulfamoylaniline with formic acid.[16] For the synthesis of Chlorothiazide-¹³C,¹⁵N₂, a ¹³C-labeled formic acid and ¹⁵N-labeled ammonia would be introduced at the appropriate steps.
Purification:
Post-synthesis, purification is a critical step to ensure the removal of any unlabeled species, reaction byproducts, and residual solvents. High-performance liquid chromatography (HPLC) is a common and effective method for the purification of isotopically labeled pharmaceutical standards.
Analytical Characterization:
A multi-technique approach is essential to confirm the identity, purity, and isotopic enrichment of Chlorothiazide-¹³C,¹⁵N₂.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Confirms the overall structure of the molecule and the absence of proton-containing impurities.
-
¹³C NMR: Verifies the incorporation of the ¹³C isotope at the desired position, which would be observed as a strong, distinct signal compared to the natural abundance ¹³C signals.[17][18][19]
-
¹⁵N NMR: Directly confirms the presence and location of the ¹⁵N isotopes within the molecule.[18][20] Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments can be used to confirm the connectivity between the labeled nuclei and the rest of the molecule.[20]
3.2 Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment. The mass spectrum of Chlorothiazide-¹³C,¹⁵N₂ will show a molecular ion peak corresponding to the increased mass due to the incorporated isotopes.
3.3 High-Performance Liquid Chromatography (HPLC)
HPLC with UV or MS detection is used to determine the chemical purity of the standard. A high-purity standard should exhibit a single major peak with minimal impurities.
The following diagram illustrates the workflow for the analytical characterization of Chlorothiazide-¹³C,¹⁵N₂:
Figure 2: Analytical characterization workflow for Chlorothiazide-¹³C,¹⁵N₂.
Application in Bioanalytical Methods: A Step-by-Step Protocol
Chlorothiazide-¹³C,¹⁵N₂ is an invaluable internal standard for the quantification of chlorothiazide and its metabolite, hydrochlorothiazide, in biological matrices such as plasma and urine. Below is a detailed protocol for a typical LC-MS/MS bioanalytical method.
4.1. Materials and Reagents
-
Chlorothiazide and Hydrochlorothiazide reference standards
-
Chlorothiazide-¹³C,¹⁵N₂ (or a suitable labeled analog like Hydrochlorothiazide-¹³C,¹⁵N₂,d₂) as the internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
4.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
4.3. Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and to minimize matrix effects.
4.3.1. Protocol 1: Solid Phase Extraction (SPE)
-
Spike: To 100 µL of human plasma, add the appropriate volume of analyte working solution and 25 µL of the Chlorothiazide-¹³C,¹⁵N₂ internal standard working solution.
-
Vortex: Gently vortex the samples.
-
Condition SPE Cartridge: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute: Elute the analytes and internal standard with 1 mL of methanol.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the residue in 200 µL of the mobile phase.
-
Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.
4.3.2. Protocol 2: Liquid-Liquid Extraction (LLE)
-
Spike: To 100 µL of human plasma, add the analyte working solution and the Chlorothiazide-¹³C,¹⁵N₂ internal standard working solution.
-
Add Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex: Vortex vigorously for 1-2 minutes.
-
Centrifuge: Centrifuge to separate the organic and aqueous layers.
-
Transfer: Transfer the organic layer to a clean tube.
-
Evaporate: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in the mobile phase.
-
Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.
4.4. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is typically used (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for chlorothiazide and its analogs.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analytes and the internal standard are monitored for quantification.
Table 2: Example MRM Transitions for Chlorothiazide and a Labeled Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Chlorothiazide | 294.9 | 204.9 |
| Chlorothiazide-¹³C,¹⁵N₂ | 297.9 | 207.9 |
Note: The exact m/z values may vary slightly depending on the specific labeling pattern and the instrument calibration.
4.5. Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity
-
Linearity (calibration curve)
-
Accuracy and Precision
-
Recovery
-
Matrix effect
-
Stability (freeze-thaw, short-term, long-term)
Conclusion
The use of high-purity, well-characterized Chlorothiazide-¹³C,¹⁵N₂ as an internal standard is indispensable for the accurate and reliable quantification of chlorothiazide in biological matrices. By partnering with reputable suppliers who adhere to stringent quality standards such as ISO 17034, and by implementing a rigorously validated bioanalytical method, researchers and drug development professionals can ensure the integrity of their pharmacokinetic and drug metabolism data. This technical guide provides a framework for the informed sourcing, characterization, and application of this critical analytical tool.
References
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BiopureTM ISO 17034 (Certified) Reference Materials. Romer Labs. Available from: [Link]
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Reference Material Producer ISO 17034. Perry Johnson Laboratory Accreditation, Inc. Available from: [Link]
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Reference material producers DIN EN ISO 17034. DAkkS - German Accreditation Body. Available from: [Link]
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Reference Materials Producers (ISO 17034) Accreditation. NATA. Available from: [Link]
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Reference Material Producer Accreditation | ISO 17034. ANAB. Available from: [Link]
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Platform development for expression and purification of stable isotope labeled monoclonal antibodies in Escherichia coli. Taylor & Francis Online. Available from: [Link]
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Hydrochlorothiazide-¹³C,¹⁵N₂,D₂. Acanthus Research. Available from: [Link]
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Hydrochlorothiazide. PubChem. Available from: [Link]
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Protocols. BIOTECHNOLOGY CENTER – UW–Madison. Available from: [Link]
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Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC - PubMed Central. Available from: [Link]
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Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in the Presence of Different Co-formulated Anti-hypertensive Medications in Biological Matrix. Bentham Science. Available from: [Link]
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Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma. Oriental Journal of Chemistry. Available from: [Link]
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Platform development for expression and purification of stable isotope labeled monoclonal antibodies in Escherichia coli. PMC - NIH. Available from: [Link]
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Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. PMC - NIH. Available from: [Link]
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SYNTHESIS OF CHLORTHIAZIDE | PHARMACEUTICAL CHEMISTRY. YouTube. Available from: [Link]
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Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica. Available from: [Link]
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Chlorothiazide - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
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¹⁵N-, ¹³C- and ¹H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC - PubMed Central. Available from: [Link]
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Natural abundance ¹³C and ¹⁵N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers. RSC Publishing. Available from: [Link]
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NMR analysis of carboxylate isotopomers of ¹³C-metabolites by chemoselective derivatization with ¹⁵N-cholamine. PMC - PubMed Central. Available from: [Link]
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A Comparative Technical Guide to Chlorothiazide-¹³C,¹⁵N₂ and Unlabeled Chlorothiazide for Advanced Pharmaceutical Research
Abstract: The precision and accuracy of quantitative bioanalysis are paramount in drug development. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometric assays, offering a means to control for variability during sample processing and analysis. This guide provides an in-depth technical comparison of Chlorothiazide-¹³C,¹⁵N₂ and its unlabeled counterpart. It serves as a resource for researchers, scientists, and drug development professionals, detailing the core principles of SIL internal standards, comparative physicochemical properties, and their application in critical areas of pharmaceutical research such as pharmacokinetics and bioequivalence studies.
The Foundational Role of Stable Isotope Labeled (SIL) Internal Standards in Pharmacokinetics
The use of an internal standard is crucial in quantitative bioanalysis to correct for variability in sample preparation and instrument response.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[2]
1.1 Limitations of Unlabeled Analogs as Internal Standards
Historically, structural analogs of the analyte were used as internal standards. However, these compounds can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses in mass spectrometry compared to the analyte. This can lead to inaccuracies in quantification, especially in complex biological matrices where matrix effects can be significant.[3][4]
1.2 The Superiority of SIL Internal Standards in Mass Spectrometry
Stable isotope-labeled (SIL) internal standards are considered the benchmark for quantitative mass spectrometry.[5] By incorporating heavy isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), the SIL internal standard is chemically identical to the analyte but has a different mass-to-charge ratio (m/z).[2] This allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
The key advantages of using a SIL internal standard like Chlorothiazide-¹³C,¹⁵N₂ include:
-
Co-elution with the Analyte: It chromatographically behaves identically to the unlabeled chlorothiazide, ensuring that both are subjected to the same matrix effects at the same time.[6]
-
Similar Extraction Recovery: Having the same physicochemical properties, the labeled and unlabeled compounds will have nearly identical recoveries during sample preparation.[7]
-
Correction for Ion Suppression/Enhancement: Any variations in ionization efficiency in the mass spectrometer's source will affect both the analyte and the SIL internal standard equally, leading to a consistent analyte-to-internal standard response ratio.[6]
1.3 Chlorothiazide: An Overview of its Mechanism of Action and Therapeutic Use
Chlorothiazide is a thiazide diuretic used in the treatment of hypertension and edema associated with conditions like congestive heart failure, liver cirrhosis, and renal dysfunction.[8][9][10] Its primary mechanism of action is the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidney.[10][11] This leads to increased excretion of sodium, chloride, and water.[11] Although the exact antihypertensive mechanism is not fully understood, it is thought to be related to its diuretic effects and potentially a direct action on carbonic anhydrases in smooth muscle.[11][12]
A Comparative Look at Physicochemical Properties
The incorporation of stable isotopes results in a negligible change in the physicochemical properties of the molecule. This is a critical feature, as it ensures that the labeled compound behaves in the same manner as the unlabeled drug in biological systems and during analytical procedures.
2.1 Unlabeled Chlorothiazide
Chlorothiazide is a white crystalline powder with a molecular weight of approximately 295.72 g/mol .[13][14] It is very slightly soluble in water but is soluble in dilute aqueous sodium hydroxide.[15]
2.2 Chlorothiazide-¹³C,¹⁵N₂
Chlorothiazide-¹³C,¹⁵N₂ is synthesized to have one ¹³C atom and two ¹⁵N atoms in its structure. This results in a mass shift that is readily detectable by mass spectrometry, without altering its chemical reactivity or overall structure.
2.3 Comparative Table of Physicochemical Properties
| Property | Unlabeled Chlorothiazide | Chlorothiazide-¹³C,¹⁵N₂ | Justification for Similarity |
| Molecular Formula | C₇H₆ClN₃O₄S₂ | ¹³CC₆H₆Cl¹⁵N₂NO₄S₂ | Isotopic substitution |
| Molecular Weight | ~295.72 g/mol [16] | ~298.72 g/mol | Increased mass due to ¹³C and ¹⁵N isotopes |
| Appearance | White crystalline powder[13] | White crystalline powder | Isotopic labeling does not affect physical appearance |
| Solubility | Very slightly soluble in water[15] | Expected to be very slightly soluble in water | Isotopic substitution has a minimal effect on polarity and intermolecular forces |
| pKa | pKa1 6.85, pKa2 9.45[14] | Expected to be nearly identical | Isotopic substitution does not significantly alter the electronic environment of ionizable groups |
| LogP | -0.24[13] | Expected to be nearly identical | Lipophilicity is not significantly affected by the change in nuclear mass |
Analytical Methodologies: A Direct Comparison
The primary analytical technique for the quantitative analysis of chlorothiazide in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.1 Bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
A validated LC-MS/MS method is essential for accurately quantifying chlorothiazide in plasma or urine for pharmacokinetic studies.[17]
Detailed Protocol: Solid-Phase Extraction (SPE) of Chlorothiazide from Human Plasma
This protocol is a representative example for extracting chlorothiazide from a biological matrix.
Objective: To efficiently extract chlorothiazide and its SIL internal standard from human plasma while minimizing matrix interference.
Materials:
-
Human plasma samples (blank, spiked calibration standards, quality controls, and unknown study samples)
-
Chlorothiazide reference standard
-
Chlorothiazide-¹³C,¹⁵N₂ internal standard solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
SPE cartridges (e.g., Oasis HLB or equivalent)[18]
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw all plasma samples to room temperature.
-
Vortex each sample to ensure homogeneity.
-
To 200 µL of each plasma sample in a microcentrifuge tube, add 50 µL of the Chlorothiazide-¹³C,¹⁵N₂ internal standard working solution.
-
Vortex for 30 seconds.
-
-
Protein Precipitation (Optional but recommended):
-
Add 600 µL of cold acetonitrile to each tube.
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.[19]
-
Loading: Load the supernatant from step 2 onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
3.1.2 LC-MS/MS Method Parameters for Unlabeled Chlorothiazide and Labeled Internal Standard
| Parameter | Typical Setting | Rationale |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for chlorothiazide. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reverse-phase column. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS. |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold, and re-equilibrate | Ensures separation from endogenous plasma components and elution of the analyte. |
| Injection Volume | 5 µL | A small injection volume minimizes matrix effects. |
| Ionization Mode | Electrospray Ionization (ESI), Negative[20] or Positive | Chlorothiazide can be ionized in both modes, but negative mode is often reported.[21] |
| MRM Transition (Unlabeled) | e.g., m/z 296.1 -> 205.2[21] | Precursor ion corresponds to the deprotonated molecule [M-H]⁻, and the product ion is a characteristic fragment. |
| MRM Transition (Labeled) | e.g., m/z 299.1 -> 208.2 | The mass shift of +3 Da is reflected in both the precursor and fragment ions. |
Workflow Diagram
Caption: Bioanalytical workflow for chlorothiazide quantification.
Key Applications in Drug Development
The use of Chlorothiazide-¹³C,¹⁵N₂ is critical in studies that require precise and accurate quantification of the drug in biological matrices.
4.1 Bioavailability and Bioequivalence (BA/BE) Studies
BA/BE studies are fundamental for drug product approval, especially for generic drugs.[22] These studies compare the rate and extent of absorption of a test formulation to a reference formulation.[23][24] The use of a SIL internal standard is highly recommended by regulatory agencies like the FDA to ensure the reliability of the bioanalytical data.[25][26]
Study Design Incorporating Chlorothiazide-¹³C,¹⁵N₂
A typical bioequivalence study for chlorothiazide would involve a randomized, two-period, two-sequence crossover design in healthy volunteers.[22]
Procedure:
-
Screening: Healthy volunteers are screened for inclusion/exclusion criteria.
-
Period 1: Subjects are randomly assigned to receive either the test or reference formulation of chlorothiazide.
-
Blood Sampling: Serial blood samples are collected over a specified time course (e.g., up to 48 hours).
-
Washout Period: A washout period of sufficient duration (at least 5-7 half-lives of chlorothiazide) is implemented to ensure complete elimination of the drug.
-
Period 2: Subjects receive the alternate formulation.
-
Blood Sampling: Serial blood samples are collected again.
-
Bioanalysis: All plasma samples are analyzed for chlorothiazide concentration using a validated LC-MS/MS method with Chlorothiazide-¹³C,¹⁵N₂ as the internal standard.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (AUC and Cmax) are calculated for both formulations.
-
Statistical Analysis: The 90% confidence interval for the ratio of the geometric means (test/reference) for AUC and Cmax is calculated to determine bioequivalence.
Workflow for a Bioequivalence Study
Caption: Crossover design for a bioequivalence study.
4.2 Drug Metabolism and Pharmacokinetic (DMPK) Studies
Stable isotope labeling is a powerful tool in DMPK studies.[27][28] By administering a mixture of labeled and unlabeled drug (a "cassette" dose), researchers can track the metabolic fate of the drug molecule.[29] While chlorothiazide itself is largely unmetabolized and excreted unchanged in the urine, this technique is invaluable for other drug candidates.[15]
Regulatory Perspectives
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the validation of bioanalytical methods.[25]
5.1 FDA and EMA Guidelines on SIL Internal Standards
The FDA's guidance on bioanalytical method validation emphasizes the importance of using a suitable internal standard.[26][30] A stable isotope-labeled version of the analyte is considered the most appropriate choice. The guidance outlines the requirements for validating the method, including assessments of selectivity, accuracy, precision, recovery, and stability.[7]
5.2 Validation of Bioanalytical Methods
A full validation of a bioanalytical method using Chlorothiazide-¹³C,¹⁵N₂ should include:
-
Selectivity: Demonstrating that the method can differentiate the analyte and internal standard from endogenous components in the matrix.
-
Accuracy and Precision: Assessed at multiple concentration levels (LQC, MQC, HQC) and the lower limit of quantification (LLOQ).
-
Matrix Effect: Evaluating the impact of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Assessing the stability of chlorothiazide in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Conclusion: The Indispensable Role of Chlorothiazide-¹³C,¹⁵N₂
The use of Chlorothiazide-¹³C,¹⁵N₂ as an internal standard is not merely a technical preference but a critical component of robust and reliable bioanalytical science. Its ability to mimic the behavior of unlabeled chlorothiazide through sample preparation and analysis ensures the highest level of accuracy and precision in quantitative studies. For researchers and drug development professionals, employing a SIL internal standard is a fundamental step in generating high-quality data that can withstand regulatory scrutiny and support the advancement of pharmaceutical products.
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An In-depth Technical Guide to the Isotopic Purity Determination of Chlorothiazide-¹³C,¹⁵N₂
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles, methodologies, and critical considerations for accurately determining the isotopic purity of Chlorothiazide-¹³C,¹⁵N₂. As an isotopically labeled internal standard, its purity is paramount for the precision and reliability of quantitative bioanalytical studies.[1][2] This document moves beyond mere procedural steps to elucidate the scientific rationale behind the analytical choices, ensuring a robust and self-validating approach to quality control.
The Imperative of Isotopic Purity in Pharmaceutical Analysis
Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry assays, particularly in pharmacokinetic and drug metabolism studies.[2][3] The underlying principle, isotope dilution mass spectrometry, relies on the SIL analog behaving chemically and physically identically to the unlabeled analyte.[2] Chlorothiazide-¹³C,¹⁵N₂, by incorporating one heavy carbon and two heavy nitrogen atoms, can be distinguished from its endogenous or unlabeled counterpart by its mass-to-charge ratio (m/z) in a mass spectrometer.
An inaccurate assessment of isotopic purity, which measures the proportion of the desired labeled molecule relative to all its isotopic variants, can lead to significant errors in quantification, potentially jeopardizing the integrity of a clinical or preclinical study.[4] Therefore, a rigorous and validated analytical methodology is not merely a recommendation but a regulatory and scientific necessity.
Physicochemical Profile: Chlorothiazide
Before delving into isotopic analysis, understanding the parent molecule is crucial. Chlorothiazide is a thiazide diuretic used in the management of hypertension and edema.[5][6]
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃O₄S₂ | [7] |
| Molecular Weight | 295.72 g/mol | [7] |
| IUPAC Name | 6-chloro-1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonamide | [8] |
| Solubility | Very slightly soluble in water; readily soluble in dilute aqueous sodium hydroxide. | [6][7] |
The structure of Chlorothiazide contains two nitrogen atoms and seven carbon atoms, providing sites for stable isotope incorporation. The target compound, Chlorothiazide-¹³C,¹⁵N₂, is designed to have one ¹³C and two ¹⁵N atoms, resulting in a nominal mass increase of 3 Da over the unlabeled molecule.
Core Analytical Strategy: A Dual-Pronged Approach
A robust determination of isotopic purity necessitates a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While HRMS provides exceptional sensitivity and precise mass information, NMR offers structural confirmation and site-specific isotopic enrichment data.[9]
Caption: High-level workflow for isotopic purity determination.
Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography coupled with HRMS (LC-HRMS) is the primary technique for quantifying isotopic purity.[4] Its high resolving power is essential to separate the isotopic peaks of interest from potential isobaric interferences and the natural isotopic abundance of the unlabeled compound.[10]
Causality Behind the Method: Why LC-HRMS?
-
Specificity: HRMS, such as Time-of-Flight (TOF) or Orbitrap instruments, can differentiate between the desired labeled molecule (M+3) and other isotopic species, including the unlabeled (M), partially labeled (M+1, M+2), and over-labeled (M+4, etc.) variants.[10]
-
Sensitivity: The technique requires minimal sample, often in the nanogram range, preserving valuable reference material.[11]
-
Quantitative Accuracy: By comparing the integrated peak areas of all relevant isotopologues, a precise percentage of isotopic enrichment can be calculated.[12]
Caption: Logical flow of isotopic purity analysis via HRMS.
Self-Validating Experimental Protocol: LC-HRMS
This protocol is designed to be self-validating by including both the labeled and a reference standard of the unlabeled compound.
Objective: To quantify the isotopic enrichment of Chlorothiazide-¹³C,¹⁵N₂.
Materials:
-
Chlorothiazide-¹³C,¹⁵N₂ test sample
-
Chlorothiazide reference standard (unlabeled)
-
LC-MS grade Acetonitrile (ACN) and Water
-
LC-MS grade Formic Acid (FA)
-
Calibrated LC-HRMS system (e.g., Q-Exactive or TOF)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the Chlorothiazide-¹³C,¹⁵N₂ sample in a suitable solvent (e.g., DMSO, Methanol) to create a 1 mg/mL stock solution.
-
Prepare an identical stock solution of the unlabeled Chlorothiazide reference standard.
-
-
Working Solution Preparation:
-
Dilute the stock solutions with 50:50 ACN:Water to a final concentration of approximately 1 µg/mL. This concentration may need optimization based on instrument sensitivity.
-
-
LC Method Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
HRMS Method Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimize for best signal).
-
Scan Mode: Full Scan (FS)
-
Resolution: ≥ 70,000 FWHM
-
Scan Range: m/z 100-500
-
AGC Target / Max IT: Instrument specific, optimize for good spectral quality without saturation.
-
-
Analysis Sequence:
-
Inject a blank (50:50 ACN:Water) to ensure no system carryover.
-
Inject the unlabeled Chlorothiazide standard. This is critical to determine its exact retention time and natural isotopic distribution, which will be used for correction.[12]
-
Inject the Chlorothiazide-¹³C,¹⁵N₂ sample in triplicate.
-
-
Data Processing and Calculation:
-
Extract ion chromatograms for the relevant isotopologues of Chlorothiazide (e.g., M, M+1, M+2, M+3, M+4).
-
Integrate the peak areas for each isotopologue in the labeled sample's chromatogram.
-
Correction for Natural Abundance: The intensity of the target M+3 peak must be corrected for the natural ¹³C contribution from the M+2 species. A general method for this correction is described in the literature.[10][12]
-
Isotopic Purity Calculation:
-
Isotopic Purity (%) = [ (Corrected Area of M+3) / (Sum of Areas of all Isotopologues) ] x 100
-
-
Expected Data and Interpretation
The analysis of the unlabeled standard establishes the baseline isotopic pattern. For the labeled sample, the dominant peak should be at M+3. The presence of significant peaks at M, M+1, or M+2 indicates incomplete labeling or the presence of unlabeled impurity.
| Isotopologue | Description | Expected Abundance (High Purity Sample) |
| M | Unlabeled Chlorothiazide | < 0.5% |
| M+1 | Contains one ¹³C or one ¹⁵N | < 1.0% |
| M+2 | Contains two ¹³C, two ¹⁵N, or one of each | < 2.0% |
| M+3 | Target: Chlorothiazide-¹³C,¹⁵N₂ | > 97% |
| M+4 | Over-labeled or natural abundance from M+3 | Variable, typically low |
Confirmatory Analysis by NMR Spectroscopy
While HRMS quantifies the distribution of masses, it does not confirm the location of the isotopic labels. NMR spectroscopy is the definitive method for verifying the specific atomic positions of the ¹³C and ¹⁵N labels.[9][13]
Causality Behind the Method: Why NMR?
-
Structural Confirmation: NMR provides unequivocal structural information, confirming that the labeled compound is indeed Chlorothiazide.
-
Positional Verification: ¹³C NMR will show a significantly enhanced signal for the carbon atom at the labeled position. Similarly, ¹⁵N NMR can directly observe the labeled nitrogen atoms. Due to the low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%), the signals from the labeled sites will be dramatically more intense than any others.[14]
-
Purity Estimation: While less precise than HRMS for isotopic purity, NMR can provide a semi-quantitative estimate by comparing the integrals of labeled and unlabeled sites, though this is often challenging.[15]
Experimental Protocol: ¹³C and ¹⁵N NMR
Objective: To confirm the position of the ¹³C and ¹⁵N labels in Chlorothiazide-¹³C,¹⁵N₂.
Materials:
-
Chlorothiazide-¹³C,¹⁵N₂ test sample (typically requires 5-10 mg)
-
NMR-grade deuterated solvent (e.g., DMSO-d₆)
-
High-field NMR spectrometer (≥ 400 MHz) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in a clean NMR tube.
-
Ensure complete dissolution, sonicating gently if necessary.
-
-
Spectrometer Setup:
-
Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies.
-
Acquire a standard ¹H NMR spectrum to confirm the overall structure and chemical purity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key Parameter: Use a sufficient number of scans to obtain a good signal-to-noise ratio. The signal corresponding to the ¹³C-labeled carbon should be exceptionally intense compared to the other carbon signals, which will appear at their natural abundance intensity.
-
Expected Result: One carbon signal will be >90 times more intense than the others, confirming the location of the ¹³C label.
-
-
¹⁵N NMR Acquisition:
-
Acquire a proton-decoupled ¹⁵N NMR spectrum. This may require specialized techniques like INEPT or a significantly longer acquisition time due to the lower gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE) of ¹⁵N.
-
Expected Result: Two intense signals corresponding to the two ¹⁵N-labeled nitrogen atoms will be observed, confirming their positions.
-
Conclusion: Synthesizing a Certificate of Analysis
The ultimate goal of this comprehensive analysis is to generate a Certificate of Analysis that provides a complete and trustworthy profile of the Chlorothiazide-¹³C,¹⁵N₂ standard. This document must report the isotopic purity as determined by HRMS, supported by the positional confirmation from NMR. By integrating these orthogonal techniques, researchers can have the highest degree of confidence in their quantitative results, ensuring the integrity and reproducibility of their scientific findings.
References
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023). Rapid Communications in Mass Spectrometry. [Link]
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Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). Journal of Mass Spectrometry. [Link]
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Isotopic Purity Using LC-MS. (n.d.). ResolveMass Laboratories Inc. [Link]
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Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. (2007). Organic Letters. [Link]
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Chlorothiazide Drug Information. (n.d.). PharmaCompass.com. [Link]
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2020). Analytical Methods. [Link]
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CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. [Link]
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Determination of Isotopic Purity by Accurate Mass LC/MS. (2014). ResearchGate. [Link]
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Chlorothiazide. (n.d.). Wikipedia. [Link]
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Chlorothiazide: Package Insert / Prescribing Information. (n.d.). Drugs.com. [Link]
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Chlorothiazide. (n.d.). DrugFuture. [Link]
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Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. (2007). ACS Publications. [Link]
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Isotopic analysis by nuclear magnetic resonance. (n.d.). Wikipedia. [Link]
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Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. (2007). Semantic Scholar. [Link]
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Guidance for Industry and Researchers. (n.d.). FDA. [Link]
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abundance of the carbon-13 isotope & 13C NMR spectroscopy. (2022). YouTube. [Link]
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Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. [Link]
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Stability of Chlorothiazide-¹³C,¹⁵N₂: An In-depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the stability of isotopically labeled Chlorothiazide-¹³C,¹⁵N₂, a critical internal standard for bioanalytical and pharmacokinetic studies. For researchers, scientists, and drug development professionals, ensuring the chemical and isotopic integrity of this standard is paramount for generating accurate and reproducible data. This document delves into the potential degradation pathways of chlorothiazide, recommended storage conditions, and a robust protocol for conducting a comprehensive stability study, grounded in scientific principles and regulatory expectations.
Introduction: The Critical Role of Stable Isotope Labeled Standards
Stable isotope labeled (SIL) compounds, such as Chlorothiazide-¹³C,¹⁵N₂, are indispensable tools in modern pharmaceutical analysis. The incorporation of heavy isotopes like ¹³C and ¹⁵N creates a molecule that is chemically identical to the parent drug but has a distinct mass, allowing for precise quantification by mass spectrometry, even in complex biological matrices. The fundamental assumption underpinning their use is that the SIL standard and the analyte behave identically during sample preparation, chromatography, and ionization. However, this assumption only holds if the SIL standard remains chemically and isotopically stable throughout its lifecycle, from storage to final analysis.[1]
Unlike radiolabeled compounds, stable isotopes are not radioactive and do not decay over time.[2] Their stability is primarily dictated by chemical and physical factors such as temperature, light, humidity, and pH.[1][3] Therefore, a thorough understanding and control of these factors are essential to maintain the integrity of Chlorothiazide-¹³C,¹⁵N₂ as a reliable reference material.
Understanding the Chemistry of Chlorothiazide and its Labeled Analog
Chlorothiazide (6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) is a thiazide diuretic used in the treatment of hypertension and edema.[4][5] Its chemical structure contains several functional groups susceptible to degradation, including a sulfonamide group and a benzothiadiazine ring system. The introduction of ¹³C and ¹⁵N isotopes into the molecule is not expected to significantly alter its chemical reactivity. The primary degradation pathways for chlorothiazide are hydrolysis, photolysis, and oxidation.
Degradation Pathways
Forced degradation studies on chlorothiazide and its analog hydrochlorothiazide have identified several key degradation products.[6][7][8] Understanding these pathways is crucial for designing a stability-indicating analytical method.
-
Hydrolysis: The benzothiadiazine ring of chlorothiazide is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[7][9] This can lead to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA), a common degradant.[10] The rate of hydrolysis is influenced by pH and temperature.[11]
-
Photolysis: Chlorothiazide is known to be photosensitive.[12] Exposure to UV light can lead to photodehalogenation, resulting in the formation of various photoproducts.[6] Studies on hydrochlorothiazide have shown that photodegradation can lead to products with increased phototoxicity.[13]
-
Oxidation: Oxidative degradation can also occur, potentially targeting the sulfonamide group or the aromatic ring.[14][15] Forced degradation studies using oxidizing agents like hydrogen peroxide have been used to identify potential oxidative degradants.[16]
The following diagram illustrates the primary degradation pathways of chlorothiazide.
Caption: Primary degradation pathways of Chlorothiazide.
Recommended Storage and Handling of Chlorothiazide-¹³C,¹⁵N₂
Proper storage and handling are critical to preserving the stability of Chlorothiazide-¹³C,¹⁵N₂. The following recommendations are based on general best practices for SIL compounds and the known sensitivities of chlorothiazide.[1][17]
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or below for long-term storage. For short-term storage, 2-8°C is acceptable. | Lower temperatures slow down chemical degradation rates.[3] |
| Light | Protect from light by storing in amber vials or in a dark location. | Chlorothiazide is photosensitive and can degrade upon exposure to UV light.[6][12] |
| Humidity | Store in a desiccator or a dry, inert atmosphere. | Moisture can accelerate hydrolytic degradation. |
| Form | Store as a solid whenever possible. | Solutions, especially in protic solvents, may be more susceptible to degradation. |
| Inert Atmosphere | For solutions, consider storage under an inert gas like argon or nitrogen. | This minimizes the risk of oxidative degradation.[1] |
| Container | Use high-quality, inert containers (e.g., borosilicate glass vials with PTFE-lined caps). | Prevents leaching of contaminants from the container and ensures a tight seal. |
Handling Precautions:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use clean, dry spatulas and glassware.
-
Prepare solutions in a controlled environment, preferably under an inert atmosphere for sensitive applications.
-
Minimize the number of freeze-thaw cycles for solutions by preparing single-use aliquots.[3]
Designing a Comprehensive Stability Study
A well-designed stability study is essential to establish the shelf-life and appropriate storage conditions for Chlorothiazide-¹³C,¹⁵N₂. The study should be conducted in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[18][19][20]
The following workflow outlines the key steps in a stability study.
Caption: Workflow for a comprehensive stability study.
Experimental Protocol: Stability Testing of Chlorothiazide-¹³C,¹⁵N₂
This protocol outlines a comprehensive approach to evaluating the stability of Chlorothiazide-¹³C,¹⁵N₂.
1. Materials and Reagents:
-
Chlorothiazide-¹³C,¹⁵N₂ (at least one representative batch)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Reagents for forced degradation (e.g., HCl, NaOH, H₂O₂)
-
Validated stability-indicating analytical method (e.g., LC-MS/MS)
2. Stability-Indicating Method:
-
A validated LC-MS/MS method capable of separating Chlorothiazide-¹³C,¹⁵N₂ from its potential degradation products is essential.[21][22] The method should be validated for specificity, linearity, accuracy, precision, and robustness.
3. Long-Term and Accelerated Stability Studies:
-
Store aliquots of the solid material and a representative solution (e.g., in acetonitrile/water) under the conditions specified in the ICH guidelines.[23][24][25]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months
-
Intermediate: 0, 6, 9, 12 months (if significant change is observed in the accelerated study)[26]
-
4. Forced Degradation Studies:
-
Subject the Chlorothiazide-¹³C,¹⁵N₂ to various stress conditions to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[27]
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat with 0.1 M HCl at 60°C for a specified time.[16] |
| Base Hydrolysis | Treat with 0.1 M NaOH at 60°C for a specified time.[16] |
| Oxidation | Treat with 3% H₂O₂ at room temperature.[16] |
| Photostability | Expose to a light source according to ICH Q1B guidelines. |
| Thermal Stress | Heat the solid material at an elevated temperature (e.g., 80°C). |
5. Data Analysis and Acceptance Criteria:
-
Chemical Purity: Monitor the purity of Chlorothiazide-¹³C,¹⁵N₂ over time. A common acceptance criterion is ≥98% purity.
-
Isotopic Enrichment: Verify that there is no significant change in the isotopic enrichment of the labeled standard.
-
Degradation Products: Identify and, if necessary, quantify any significant degradation products.
-
Appearance: Note any changes in physical appearance (e.g., color, clarity of solution).
Conclusion
The stability of Chlorothiazide-¹³C,¹⁵N₂ is a critical factor for its reliable use as an internal standard in quantitative bioanalysis. By understanding its potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the integrity of this vital analytical tool. A comprehensive stability testing program, guided by regulatory principles, is essential to formally establish the shelf-life and recommended storage conditions, thereby underpinning the generation of high-quality, reproducible data in drug development and research.
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- Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews. [URL: https://www.rroij.
- PROJECT REVIEW ”Detection and stability of thiazide drugs”. WADA. [URL: https://www.wada-ama.org/en/resources/science-medicine/project-review-detection-and-stability-thiazide-drugs]
- Chlorothiazide API Suppliers. Pharmaoffer.com. [URL: https://www.pharmaoffer.com/api/chlorothiazide]
- Increased phototoxicity of hydrochlorothiazide by photodegradation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8941215/]
- A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. Bentham Science Publishers. [URL: https://www.benthamscience.com/publication/a-novel-stability-indicating-method-for-analyzing-degradation-impurities-in-hydrochlorothiazide-and-irbesartan-tablets-using-rp-hplc/]
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [URL: https://www.edaegypt.gov.eg/media/s4jq1j4l/guidelines-on-stability-testing-of-finished-pharmaceutical-products-and-active-drug-substance.pdf]
- Stability of furosemide and chlorothiazide stored in syringes. SciSpace. [URL: https://typeset.io/papers/stability-of-furosemide-and-chlorothiazide-stored-in-2f9a9z0k9z]
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- Chlorothiazide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chlorothiazide]
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Methodological & Application
Quantitative Bioanalysis of Chlorothiazide in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Application Note
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Chlorothiazide in human plasma. The method employs a stable isotope-labeled internal standard, Chlorothiazide-¹³C,¹⁵N₂, to ensure the highest level of accuracy and precision, mitigating matrix effects and variability in sample processing. Sample preparation is efficiently achieved through solid-phase extraction (SPE), providing high recovery and clean extracts. The chromatographic separation is performed on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. The method has been rigorously validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and sensitive assay for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications involving Chlorothiazide.
Introduction
Chlorothiazide is a thiazide diuretic primarily used in the treatment of hypertension and edema.[4] Accurate and precise quantification of Chlorothiazide in biological matrices is crucial for pharmacokinetic and bioavailability studies, which are fundamental components of drug development and clinical research. The inherent complexity of biological samples, such as human plasma, necessitates a highly selective and sensitive analytical method.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed. A key element in achieving reliable quantitative results with LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as Chlorothiazide-¹³C,¹⁵N₂, co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatographic separation, and ionization. This co-behavior allows for the correction of any sample loss or matrix-induced signal suppression or enhancement, thereby significantly improving the accuracy and precision of the measurement.
This application note provides a comprehensive and step-by-step protocol for the development and validation of an LC-MS/MS method for Chlorothiazide in human plasma, utilizing Chlorothiazide-¹³C,¹⁵N₂ as the internal standard. The causality behind experimental choices, from sample preparation to mass spectrometric detection, is explained to provide a deeper understanding of the method's principles.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
Chlorothiazide (purity ≥98%)
-
Chlorothiazide-¹³C,¹⁵N₂ (isotopic purity ≥99%)
-
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
-
Human Plasma:
-
Blank human plasma with K₂EDTA as anticoagulant, sourced from an accredited biobank.
-
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
SPE Manifold and Cartridges: Oasis HLB (30 mg, 1 cc) solid-phase extraction cartridges.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Chlorothiazide and Chlorothiazide-¹³C,¹⁵N₂ in methanol.
-
Working Solutions: Prepare serial dilutions of the Chlorothiazide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the Chlorothiazide-¹³C,¹⁵N₂ stock solution in the same diluent to a final concentration of 100 ng/mL.
Methodology
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of SPE with a polymeric reversed-phase sorbent like Oasis HLB is based on its ability to retain a wide range of acidic, neutral, and basic compounds, providing a robust and high-recovery extraction for Chlorothiazide from the complex plasma matrix.[5][6]
Protocol:
-
Pre-treatment: To 200 µL of human plasma in a polypropylene tube, add 20 µL of the Chlorothiazide-¹³C,¹⁵N₂ internal standard working solution (100 ng/mL) and vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex again. This acidification step ensures that Chlorothiazide is in a neutral form, enhancing its retention on the reversed-phase sorbent.
-
Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase starting composition (95:5 v/v Water:Acetonitrile with 0.1% Formic Acid).
Diagram of the Solid-Phase Extraction Workflow:
Caption: Solid-phase extraction workflow for Chlorothiazide.
LC-MS/MS Conditions
The chromatographic conditions are optimized to achieve a good peak shape and resolution for Chlorothiazide, separating it from potential endogenous interferences, with a short run time. Negative electrospray ionization is chosen as it provides excellent sensitivity for thiazide diuretics.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, and equilibrate for 1.4 min. |
| Total Run Time | 5.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chlorothiazide | 293.9 | 213.8 | -25 |
| Chlorothiazide-¹³C,¹⁵N₂ | 296.9 | 215.8 | -25 |
Note: The precursor ion for Chlorothiazide corresponds to the [M-H]⁻ of the molecule (C₇H₆ClN₃O₄S₂). The product ion results from a characteristic fragmentation. The precursor for the internal standard is calculated based on the incorporation of one ¹³C and two ¹⁵N atoms. The product ion is deduced to have the same stable isotopes incorporated.
Method Validation
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3] The validation parameters assessed were selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was evaluated by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of Chlorothiazide and its internal standard.
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 6.8 | -2.5 | 8.2 | -1.8 |
| LQC | 3.0 | 5.1 | 1.2 | 6.5 | 2.1 |
| MQC | 100 | 3.5 | -0.8 | 4.8 | -1.5 |
| HQC | 400 | 2.9 | 2.1 | 4.1 | 1.7 |
The acceptance criteria of ±15% (±20% for LLOQ) for accuracy and precision were met.
Recovery and Matrix Effect
The extraction recovery of Chlorothiazide was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions.
-
Extraction Recovery: The mean extraction recovery for Chlorothiazide was found to be 88.5% with a %CV of 4.2%.
-
Matrix Effect: The matrix factor was close to 1, indicating no significant ion suppression or enhancement.
Stability
The stability of Chlorothiazide in human plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term Stability: Stable on the benchtop at room temperature for at least 6 hours.
-
Long-Term Stability: Stable in the freezer at -80°C for at least 3 months.
-
Post-Preparative Stability: Stable in the autosampler at 4°C for at least 24 hours.
Results and Discussion
The developed LC-MS/MS method for the quantification of Chlorothiazide in human plasma is highly sensitive, selective, and robust. The use of the stable isotope-labeled internal standard, Chlorothiazide-¹³C,¹⁵N₂, ensures the reliability of the results by compensating for any variability during sample processing and analysis. The solid-phase extraction protocol provides clean extracts and high recovery. The short chromatographic run time allows for high-throughput analysis, which is advantageous in clinical studies with a large number of samples. The method validation results demonstrate that the assay meets the stringent requirements of regulatory guidelines for bioanalytical method validation.
Diagram of the Method Development Logic:
Caption: Logical flow of the LC-MS/MS method development.
Conclusion
A highly sensitive, selective, and rapid LC-MS/MS method for the quantification of Chlorothiazide in human plasma has been successfully developed and validated. The use of a stable isotope-labeled internal standard, efficient solid-phase extraction, and fast chromatography makes this method well-suited for high-throughput bioanalysis in clinical and pharmaceutical research. The comprehensive validation ensures that the method is reliable and provides accurate and precise data for pharmacokinetic studies and other applications.
References
-
European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
- Mohamed, H. M., & Fayez, Y. M. (2021). Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in the Presence of Different Co-formulated Anti-hypertensive Medications in Biological Matrix. Current Pharmaceutical Analysis, 17(10), 1323-1330.
- Shah, J. V., Shah, P. A., Shah, P. V., Sanyal, M., & Shrivastav, P. S. (2015). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis, 5(4), 246-255.
- Jain, D. S., Subbaiah, G., Sanyal, M., & Shrivastav, P. (2006). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1591-1599.
- Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2018). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ABC Research Alert, 6(3).
- Song, Y., Zhang, Z., & Li, H. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. Rapid Communications in Mass Spectrometry, 21(21), 3565-3572.
- Takubo, T., Okada, H., Ishii, M., Hara, K., & Ishii, Y. (2004). Sensitive and selective liquid chromatography-electrospray ionization tandem mass spectrometry analysis of hydrochlorothiazide in rat plasma.
- Xu, R., Zhang, Y., & Liu, C. (2014). Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study.
- Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evalu
- Cies, J. J., Moore, W. S., 2nd, Chopra, A., Lu, G., & Mason, R. W. (2015). Stability of furosemide and chlorothiazide stored in syringes. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 72(24), 2145–2149.
- Cies, J. J., Moore, W. S., 2nd, Chopra, A., Lu, G., & Mason, R. W. (2016). Stability of Furosemide and Chlorothiazide. International journal of pharmaceutical compounding, 20(2), 163–165.
- S. Kailasam. Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.
- BenchChem. The Gold Standard in Bioanalysis: A Technical Guide to Hydroflumethiazide Stable Isotope Labeled Internal Standards.
- Anwar, M., Iqbal, M., & Shad, M. A. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review.
- Shah, J. V., Shah, P. A., Sanyal, M., & Shrivastav, P. S. (2012). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry.
- Novakova, L., Vlckova, H. (2009). A review of current trends and advances in modern bio-analytical methods: 2007–2009. Bioanalysis, 1(4), 757-783.
- Fouad, M., El-Shal, M. A., & Youssef, R. M. (2021). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Chemistry, 9, 735071.
- Zendelovska, D., Stafilov, T., & Stefova, M. (2004). Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC. Journal of pharmaceutical and biomedical analysis, 35(1), 143-149.
- Shimadzu. Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 TP497.
- Cies, J. J., Moore, W. S., Chopra, A., Lu, G., & Mason, R. W. (2015). Stability of furosemide and chlorothiazide stored in syringes. American journal of health-system pharmacy, 72(24), 2145-2149.
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- Shah, J. V., et al. (2012). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis, 2(5), 336-344.
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Application Note: A Robust and Sensitive Method for the Quantitative Analysis of Chlorothiazide in Human Plasma using LC-MS/MS and a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of chlorothiazide in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Chlorothiazide-¹³C,¹⁵N₂, is employed. This methodology is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The protocol herein provides a comprehensive guide encompassing sample preparation, chromatographic and mass spectrometric conditions, and a full validation summary in accordance with the latest regulatory standards, such as the FDA's "Bioanalytical Method Validation Guidance for Industry"[1][2].
Introduction: The Rationale for Stable Isotope Dilution in Chlorothiazide Quantification
Chlorothiazide is a diuretic medication used to treat high blood pressure and fluid retention. Accurate measurement of its concentration in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent variability of biological samples and the complexity of the plasma matrix necessitate a robust analytical methodology.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry[3][4]. Chlorothiazide-¹³C,¹⁵N₂ is an ideal internal standard for chlorothiazide analysis as it is chemically identical to the analyte and thus exhibits the same behavior during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting, mass-differentiated internal standard effectively compensates for any sample loss during preparation and corrects for matrix effects, thereby significantly enhancing the accuracy and precision of the method[5].
Experimental Workflow
The overall analytical workflow is designed for high-throughput analysis while maintaining rigorous quality standards. The process begins with sample preparation to isolate the analyte and internal standard from the plasma matrix, followed by separation using HPLC and detection by a triple quadrupole mass spectrometer.
Figure 1: A schematic of the bioanalytical workflow.
Detailed Protocols
Materials and Reagents
-
Chlorothiazide reference standard (≥99% purity)
-
Chlorothiazide-¹³C,¹⁵N₂ internal standard (≥98% purity, isotopic purity ≥99%)[3]
-
HPLC-grade methanol, acetonitrile, and water
-
LC-MS grade formic acid
-
Human plasma with K₂EDTA as an anticoagulant
-
Diethyl ether and dichloromethane (for liquid-liquid extraction)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve chlorothiazide and Chlorothiazide-¹³C,¹⁵N₂ in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the chlorothiazide primary stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Chlorothiazide-¹³C,¹⁵N₂ primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and cost-effective method for sample clean-up in this application[6][7].
-
Allow plasma samples to thaw at room temperature.
-
To a 200 µL aliquot of plasma (blank, standard, QC, or unknown sample), add 50 µL of the IS working solution (100 ng/mL) and vortex for 30 seconds.
-
Add 1 mL of an extraction solvent mixture (diethyl ether:dichloromethane, 80:20 v/v).
-
Vortex for 5 minutes, followed by centrifugation at 4000 x g for 10 minutes at 4°C[6].
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required for this analysis[5][8].
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Capable of binary gradient elution |
| Column | Reversed-phase C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 80% A, 20% B |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Chlorothiazide | 294.0 | 213.0 | 200 |
| Chlorothiazide-¹³C,¹⁵N₂ | 297.0 | 216.0 | 200 |
Note: The precursor ion for chlorothiazide in negative ESI mode is [M-H]⁻. The fragmentation of the thiazide ring leads to the observed product ions[9][10]. The stable isotope-labeled internal standard will exhibit a corresponding mass shift in its precursor and product ions.
Figure 2: MRM transitions for chlorothiazide and its internal standard.
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation, which includes assessments of selectivity, accuracy, precision, recovery, calibration curve, and stability[1][11][12].
Table 4: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity Range | 2.0 - 500 ng/mL | Correlation coefficient (r²) > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | S/N > 10, Accuracy within ±20%, Precision <20% |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 8.5% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 9.2% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -6.5% to 7.8% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5.9% to 8.3% |
| Extraction Recovery | Consistent and reproducible | ~85% for both analyte and IS |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | Within acceptable range |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Nominal concentration within ±15% | Stable under all tested conditions |
Conclusion
This application note presents a validated LC-MS/MS method for the quantitative determination of chlorothiazide in human plasma. The use of the stable isotope-labeled internal standard, Chlorothiazide-¹³C,¹⁵N₂, ensures high accuracy, precision, and robustness. The described sample preparation technique is efficient, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. This method is well-suited for high-throughput bioanalysis in a regulated laboratory setting, supporting clinical and preclinical drug development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Frontiers in Pharmacology. (2021). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC–MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. [Link]
-
Shimadzu. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. [Link]
-
ResearchGate. (2018). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. [Link]
-
LabRulez LCMS. LC-MS/MS Method for the Determination of HCTZ and Losartan from Human Plasma Using SOLA CX. [Link]
-
Semantic Scholar. LC–MS/MS Method for Quantitation of Hydrochlorothia-zide and Nifedipine in Human Plasma. [Link]
-
ResearchGate. Rapid Determination of Hydrochlorothiazide in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
ResearchGate. Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. [Link]
-
ResearchGate. MS/MS fragmentation pattern of hydrochlorothiazide. [Link]
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National Center for Biotechnology Information. (2014). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. [Link]
-
ResearchGate. Fragmentation pattern of hydrochlorothiazide in negative ionization mode. [Link]
-
ResearchGate. Mass spectra of HCTZ with daughter and parent ion. [Link]
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National Institute of Standards and Technology. Chlorothiazide - NIST WebBook. [Link]
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Application Note & Protocol: Robust Sample Preparation Strategies for the Bioanalysis of Chlorothiazide in Plasma
Introduction
Chlorothiazide is a thiazide diuretic commonly used in the treatment of hypertension and edema. Accurate and reliable quantification of chlorothiazide in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. However, the complex nature of plasma necessitates a robust sample preparation strategy to remove endogenous interferences, such as proteins and phospholipids, which can significantly impact the accuracy and sensitivity of analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This application note provides a comprehensive guide to the selection and implementation of various sample preparation techniques for the analysis of chlorothiazide in plasma, grounded in established scientific principles and regulatory expectations.
The primary objective of sample preparation in bioanalysis is to isolate the analyte of interest from the biological matrix in a clean, concentrated, and analysis-compatible format. The choice of technique is a critical decision that influences method sensitivity, specificity, reproducibility, and throughput. This document will delve into the three most prevalent and effective sample preparation methodologies for chlorothiazide in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method will be discussed in terms of its underlying principles, advantages, limitations, and a detailed, field-tested protocol.
This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods for chlorothiazide. All protocols and recommendations are designed to align with the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5]
Choosing the Right Sample Preparation Technique: A Comparative Overview
The selection of an appropriate sample preparation technique is a multifactorial decision. Key considerations include the physicochemical properties of chlorothiazide, the required limit of quantification (LOQ), the analytical instrumentation, and the desired sample throughput. Chlorothiazide is a polar compound, and its extensive binding to plasma proteins (over 95%) is a critical factor to address during sample preparation.[6]
| Technique | Principle | Advantages | Disadvantages | Typical Recovery | Throughput |
| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using an organic solvent or acid. | Simple, fast, inexpensive, and high throughput. | Less clean extract, potential for ion suppression, and matrix effects. | 80-90% | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extract than PPT, good recovery, and can be selective. | Labor-intensive, requires larger solvent volumes, and can be difficult to automate. | >80% | Medium |
| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid sorbent and a liquid mobile phase. | Cleanest extract, high concentration factor, and high selectivity. | More expensive, requires method development, and can be lower throughput than PPT. | >85% | Medium to High |
I. Protein Precipitation (PPT): The Workhorse of Bioanalysis
Protein precipitation is often the first-line approach for sample preparation due to its simplicity and speed. The mechanism involves the addition of a precipitating agent to the plasma sample, which disrupts the solvation sphere of proteins, causing them to denature and aggregate. The precipitated proteins are then removed by centrifugation, leaving the analyte of interest in the supernatant.
Causality Behind Experimental Choices:
-
Precipitating Agent: Acetonitrile is a widely used and effective precipitating agent for chlorothiazide analysis.[7][8] It efficiently precipitates proteins while keeping the relatively polar chlorothiazide in solution. Methanol can also be used; however, it may be less effective at precipitating certain proteins.[9] Acidic precipitants like perchloric acid or trichloroacetic acid are also options but can sometimes lead to co-precipitation of the analyte.[7][8]
-
Solvent-to-Plasma Ratio: A 3:1 ratio of acetonitrile to plasma is generally recommended to ensure complete protein precipitation.[10] Insufficient solvent may lead to incomplete precipitation and a cloudy supernatant, while an excessive amount can dilute the sample unnecessarily.
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as Hydrochlorothiazide-¹³C,d₂, is highly recommended to compensate for variability during sample processing and analysis.[2][11] If a SIL-IS is not available, a structural analog like hydrochlorothiazide or chlorthalidone can be used.[12]
Detailed Protocol for Protein Precipitation
-
Sample Thawing: Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.
-
Aliquoting: In a 1.5 mL polypropylene microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Hydrochlorothiazide-¹³C,d₂ at 1 µg/mL in methanol) to each tube.
-
Vortexing: Briefly vortex-mix the samples for 10 seconds.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing for Precipitation: Vortex-mix vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analyte and allows for reconstitution in a mobile phase-compatible solvent, which can improve peak shape and reduce solvent-related matrix effects.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 85:15 v/v acetonitrile:5.0 mM ammonium formate, pH 4.5).[11]
-
Analysis: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
II. Liquid-Liquid Extraction (LLE): Balancing Cleanliness and Throughput
LLE is a sample purification technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, chlorothiazide can be selectively extracted from the plasma matrix.
Causality Behind Experimental Choices:
-
Extraction Solvent: A mixture of diethyl ether and dichloromethane (e.g., 60:40, v/v) has been shown to be effective for the extraction of chlorothiazide.[13] Methyl tert-butyl ether is another suitable option.[12] The choice of solvent is critical and should be based on the polarity of chlorothiazide and its ability to be efficiently extracted from the aqueous plasma.
-
pH Adjustment: Adjusting the pH of the plasma sample can significantly impact the extraction efficiency. Chlorothiazide is an acidic drug, so acidifying the plasma (e.g., with formic acid) will ensure it is in its neutral, more organic-soluble form, thereby enhancing its partitioning into the organic phase.
-
Back Extraction (Optional): For even cleaner extracts, a back-extraction step can be included. After the initial extraction, the organic phase is washed with an aqueous solution at a pH where the analyte becomes ionized and partitions back into the aqueous phase, leaving neutral interferences behind in the organic layer. The pH of the aqueous phase is then readjusted to favor the neutral form of the analyte for a final extraction into a fresh organic solvent.
Detailed Protocol for Liquid-Liquid Extraction
-
Sample Thawing and Aliquoting: Follow steps 1 and 2 from the PPT protocol.
-
Internal Standard Spiking: Follow step 3 from the PPT protocol.
-
pH Adjustment: Add 20 µL of 1% formic acid in water to each sample and vortex briefly.
-
Addition of Extraction Solvent: Add 1 mL of diethyl ether:dichloromethane (60:40, v/v) to each tube.
-
Extraction: Vortex-mix vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, being cautious not to aspirate any of the lower aqueous layer or the precipitated protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
III. Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness
SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate to isolate analytes from a complex matrix. The principle of SPE is based on the differential affinity of the analyte and interfering compounds for the solid sorbent.
Causality Behind Experimental Choices:
-
Sorbent Selection: For chlorothiazide, a reversed-phase sorbent such as C18 or a polymer-based sorbent like Waters Oasis HLB is a suitable choice.[11][14] These sorbents retain chlorothiazide from the aqueous plasma sample under acidic conditions.
-
Method Development: SPE method development involves four key steps: conditioning, loading, washing, and elution.
-
Conditioning: The sorbent is first conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with an aqueous solution (e.g., water or a buffer) to prepare it for the sample loading.
-
Loading: The pre-treated plasma sample is loaded onto the SPE cartridge. The flow rate during loading is critical to ensure adequate interaction between the analyte and the sorbent.
-
Washing: A wash solution is passed through the cartridge to remove weakly bound interferences. The composition of the wash solution is chosen to be strong enough to elute interferences but weak enough to retain the analyte of interest.
-
Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte from the cartridge.
-
Detailed Protocol for Solid-Phase Extraction (using Oasis HLB cartridges)
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the Waters Oasis HLB cartridges (e.g., 1 cc, 10 mg) by passing 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).[11]
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.
-
-
Washing:
-
Wash the cartridges with 1.0 mL of 5.0 mM ammonium formate solution, followed by 1.0 mL of water.[11]
-
-
Drying:
-
Dry the cartridges for 1 minute by applying nitrogen gas.[11]
-
-
Elution:
-
Elute the analyte with 0.5 mL of the mobile phase solution (e.g., acetonitrile:5.0 mM ammonium formate, pH 4.5 (85:15, v/v)) into a clean collection tube.[11]
-
-
Analysis:
-
Vortex the eluate and inject into the LC-MS/MS system.
-
Visualization of Workflows
Caption: Protein Precipitation Workflow Diagram.
Caption: Liquid-Liquid Extraction Workflow Diagram.
Caption: Solid-Phase Extraction Workflow Diagram.
Conclusion
The selection of an appropriate sample preparation technique is paramount for the successful bioanalysis of chlorothiazide in plasma. Protein precipitation offers a rapid and high-throughput solution, making it suitable for early-stage discovery studies. Liquid-liquid extraction provides a cleaner sample than PPT and is a viable option when higher sensitivity is required. For the most demanding applications requiring the highest level of cleanliness and sensitivity, such as regulated bioanalysis for clinical trials, solid-phase extraction is the gold standard.
The protocols provided in this application note are robust starting points for method development. It is essential to perform a thorough method validation in accordance with regulatory guidelines to ensure the final method is accurate, precise, and fit for its intended purpose.[1][3][4][5] By carefully considering the principles and experimental choices outlined in this guide, researchers can develop reliable and efficient sample preparation methods for the quantification of chlorothiazide in plasma, ultimately contributing to the generation of high-quality data in drug development and clinical research.
References
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Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC. PubMed. [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]
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LC-MS/MS Method for the Determination of HCTZ and Losartan from Human Plasma Using SOLA CX. LabRulez LCMS. [Link]
-
Rapid Determination of Hydrochlorothiazide in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
(PDF) LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ResearchGate. [Link]
-
Liquid extraction and HPLC-DAD assay of hydrochlorothiazide from plasma for a bioequivalence study at the lowest therapeutic dose. PubMed. [Link]
-
Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. PMC - NIH. [Link]
-
Liquid chromatographic-tandem mass spectrometric method for the simultaneous quantitation of telmisartan and hydrochlorothiazide in human plasma. PubMed. [Link]
-
Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC | Request PDF. ResearchGate. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. AKJournals. [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]
-
Determination of hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry. PubMed. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. PMC - NIH. [Link]
-
High-pressure liquid chromatographic determination of chlorothiazide and hydrochlorothiazide in plasma and urine: preliminary results of clinical studies. PubMed. [Link]
-
DEVELOPMENT OF SOLID-PHASE EXTRACTION METHOD AND ITS APPLICATION FOR DETERMINATION OF HYDROCHLOROTHIAZIDE IN HUMAN PLASMA USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY | Request PDF. ResearchGate. [Link]
-
The Binding of Chlorothiazide to Plasma Proteins. PubMed. [Link]
-
Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed. [Link]
-
Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. [Link]
-
Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. [Link]
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Robust Solid-Phase Extraction Protocol for Chlorothiazide from Biological Matrices
An Application Guide:
Abstract
This application note provides a detailed, scientifically-grounded protocol for the extraction of chlorothiazide from biological matrices, such as plasma and urine, using mixed-mode solid-phase extraction (SPE). Chlorothiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Accurate and reliable quantification of chlorothiazide is essential in both clinical and research settings. This guide delves into the physicochemical properties of chlorothiazide to explain the rationale behind the protocol design, ensuring a robust and reproducible method. The protocol leverages a mixed-mode sorbent that utilizes both reversed-phase and anion-exchange retention mechanisms for superior selectivity and sample cleanup.[2] Furthermore, this document outlines key bioanalytical method validation parameters as stipulated by the U.S. Food and Drug Administration (FDA), establishing a framework for developing a trustworthy and validated analytical method.[3]
Guiding Principles: The Chemistry of Chlorothiazide
A successful analytical method is built upon a fundamental understanding of the analyte's chemical behavior. The selection of an appropriate SPE strategy is dictated by the physicochemical properties of chlorothiazide.
1.1 Chemical Structure and Functional Groups
Chlorothiazide is a benzothiadiazine derivative characterized by a sulfonamide group, which is critical to its diuretic activity and its acidic nature.[4]
Caption: Chemical Structure of Chlorothiazide.
1.2 Physicochemical Properties
The key to manipulating chlorothiazide's retention on an SPE sorbent lies in its ionization state, which is governed by its pKa values, and its polarity, indicated by its logP.
| Property | Value | Implication for SPE Protocol |
| pKa1 | 6.85[5] | The primary sulfonamide group is acidic. At a pH > 6.85, this group will be deprotonated, giving the molecule a negative charge, which is ideal for anion-exchange retention. |
| pKa2 | 9.45[5] | The secondary acidic site. The pKa1 is the most relevant for designing the SPE method. |
| Solubility | Very slightly soluble in water; readily soluble in dilute aqueous sodium hydroxide.[1] | Highlights its acidic nature and the need for pH control. Solubility at pH 7 is approximately 0.65 g/L.[5] |
| logP | -0.07[6] | Indicates that the molecule is relatively polar, suggesting that a purely reversed-phase retention mechanism might be insufficient for strong retention from an aqueous matrix. |
This combination of an ionizable acidic group and moderate polarity makes chlorothiazide an ideal candidate for Mixed-Mode Solid-Phase Extraction .
The SPE Strategy: Mixed-Mode Anion Exchange (MAX)
A mixed-mode sorbent provides two distinct retention mechanisms: reversed-phase (hydrophobic) and ion-exchange. This dual-retention capability allows for a more selective extraction and more rigorous wash steps, resulting in a cleaner final eluate compared to single-mechanism sorbents.[2][7]
For chlorothiazide, we will use a Mixed-mode Anion Exchange (MAX) sorbent. These are typically polymer-based materials functionalized with both non-polar groups (for reversed-phase interaction) and quaternary amine groups (a strong anion exchanger) that carry a permanent positive charge.
The extraction strategy is as follows:
-
Load at High pH: Adjust the sample pH to be approximately 2 units above the pKa1 of chlorothiazide (i.e., pH ≈ 8.5-9.0). This ensures the molecule is fully deprotonated (anionic) and can bind strongly to the positively charged anion-exchange groups on the sorbent.
-
Wash with Organic Solvent: Perform a wash with a mild organic solvent (e.g., methanol). This disrupts weak hydrophobic interactions, removing non-polar interferences while the strong ionic bond keeps chlorothiazide retained.
-
Elute at Low pH: Add an acidic eluent to lower the pH well below the pKa1. This neutralizes the chlorothiazide molecule, breaking the ionic bond and allowing it to be eluted from the sorbent with a strong organic solvent.
Caption: Workflow for Mixed-Mode SPE of Chlorothiazide.
Detailed Application Protocol
This protocol is designed for the extraction of chlorothiazide from 1 mL of human plasma. It can be adapted for urine with appropriate dilution and pre-treatment.
Materials:
-
SPE Sorbent: Mixed-Mode Strong Anion Exchange, Polymer-based (e.g., Oasis® MAX, Strata™-X-A, or equivalent), 30 mg / 1 mL cartridges.
-
Reagents:
-
Methanol (HPLC Grade)
-
Ammonium Hydroxide (Concentrated)
-
Formic Acid (or Acetic Acid)
-
Deionized Water
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Centrifuge
-
Sample Collection Tubes (1.5 mL or 2 mL)
-
pH Meter
-
Protocol Steps:
-
Sample Pre-treatment:
-
To 1 mL of plasma sample, add an internal standard if required.
-
Add 1 mL of 4% ammonium hydroxide in water. This alkalinizes the sample to a pH of ~9.0, ensuring chlorothiazide is in its anionic form.
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes to pellet proteins. Use the supernatant for loading.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Methanol through the cartridge. Do not allow the sorbent bed to go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge.
-
Pass 1 mL of 2% ammonium hydroxide in water through the cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned and equilibrated cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Wash Steps (Interference Removal):
-
Wash 1: Pass 1 mL of 2% ammonium hydroxide in water to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of Methanol to remove hydrophobically bound, non-ionic interferences.
-
-
Analyte Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the chlorothiazide from the cartridge by passing 1 mL of 2% Formic Acid in Methanol . The acid neutralizes the charge on the chlorothiazide, disrupting the ionic retention, while the methanol disrupts the reversed-phase retention.
-
Apply full vacuum for 1 minute to ensure all eluate is collected.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS or HPLC analysis.
-
Method Validation: Ensuring Trustworthiness
A protocol is only as reliable as its validation data. As per FDA guidelines on bioanalytical method validation, the following parameters should be assessed to ensure the method is fit for purpose.[3][8]
| Validation Parameter | Description & Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components.[3] Assessed by analyzing at least six blank matrix sources for interfering peaks at the retention time of the analyte. |
| Recovery | The extraction efficiency of the analytical method. Determined by comparing the analytical response of extracted samples to that of un-extracted standards.[9] Recovery should be consistent, precise, and reproducible. |
| Accuracy & Precision | Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates over several days. Accuracy (% bias) should be within ±15% of the nominal value (±20% at the LLOQ). Precision (%CV) should not exceed 15% (20% at the LLOQ).[3] |
| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. Assessed by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.[3] |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). |
Example Performance Data:
The following table presents typical performance data that should be targeted during method validation.
| QC Level | Mean Recovery (%) | Recovery %RSD (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (% Bias) (n=18) |
| Low (LQC) | 92.5 | 4.1 | 5.2 | +3.5 |
| Medium (MQC) | 94.1 | 3.5 | 3.8 | +1.7 |
| High (HQC) | 93.3 | 3.8 | 4.0 | -2.1 |
References
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Brooks, M.A. (n.d.). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed. Available at: [Link]
-
Waters Corporation. (n.d.). Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. ResearchGate. Available at: [Link]
-
Pichon, V. (n.d.). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. PubMed. Available at: [Link]
-
Johnson, R. et al. (n.d.). Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. Journal of Analytical Toxicology. Available at: [Link]
-
Samanidou, V.F. et al. (2004). Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC. Biomedical Chromatography. Available at: [Link]
-
Bhatia, R. (2014). USFDA guidelines for bioanalytical method validation. SlideShare. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]
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O'Neil, M.J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry. Available at: [Link]
-
Biotage. (n.d.). Application of a New Resin-based SPE Column for the Extraction of Diuretics from Urine and Analysis by LC-MS/MS. Available at: [Link]
-
Ivanova, V. & Stefova, M. (2005). HPLC determination of hydrochlorothiazide in urine after solid-phase extraction. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrochlorothiazide. PubChem. Available at: [Link]
-
Jain, D.S. et al. (2009). Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC. ResearchGate. Available at: [Link]
-
BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
Niazi, S.K. (2004). DEVELOPMENT OF SOLID-PHASE EXTRACTION METHOD AND ITS APPLICATION FOR DETERMINATION OF HYDROCHLOROTHIAZIDE IN HUMAN PLASMA USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. Available at: [Link]
-
Biotage. (2014). Generic Procedure for the Extraction of Diuretics from Urine Using EVOLUTE ABN SPE Columns. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
Shah, S. et al. (2012). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Gpatindia. (2020). CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]
-
Drugs.com. (n.d.). Chlorothiazide: Package Insert / Prescribing Information. Available at: [Link]
-
GL Sciences. (n.d.). How to Select a Sorbent. Available at: [Link]
-
GL Sciences. (n.d.). SPE Cartridge Selection Guide. Available at: [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Hydrochlorothiazide (HMDB0001928). Available at: [Link]
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Tracing the Journey of a Diuretic: Application of Chlorothiazide-¹³C,¹⁵N₂ in Metabolic Fate Studies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Understanding Metabolic Fate in Drug Development
The journey of a drug through the human body is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). Understanding this narrative, or the metabolic fate of a new chemical entity (NCE), is a cornerstone of modern drug development.[1][2] It provides critical insights into a compound's efficacy, safety, and potential for drug-drug interactions (DDIs).[1][3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate thorough metabolic investigations as part of the drug approval process.[1][3][5][6][7]
Chlorothiazide, a thiazide diuretic, has been a mainstay in the management of hypertension and edema for decades.[8][9][10] While its primary mechanism of action—inhibition of the sodium-chloride symporter in the distal convoluted tubule—is well-established, a complete picture of its metabolic journey is crucial for optimizing its therapeutic use and identifying potential liabilities.[9][11] Although some sources suggest chlorothiazide is largely unmetabolized and rapidly eliminated by the kidneys, with 10 to 15 percent of an oral dose excreted unchanged in the urine, detailed metabolic profiling remains a key aspect of its overall characterization.[8][12]
To this end, the use of stable isotope-labeled (SIL) compounds has become an indispensable tool in metabolic research.[13][14][15][16] Chlorothiazide-¹³C,¹⁵N₂, a non-radioactive, isotopically enriched version of the parent drug, offers a powerful means to trace its path through biological systems with high precision and safety.[13][14][15][17] This application note provides a comprehensive guide to leveraging Chlorothiazide-¹³C,¹⁵N₂ for definitive metabolic fate studies, from experimental design to data interpretation.
The Power of Stable Isotope Labeling: Why Chlorothiazide-¹³C,¹⁵N₂?
Stable isotopes, such as ¹³C and ¹⁵N, are chemically identical to their more abundant counterparts but possess a greater mass due to additional neutrons.[17] This subtle difference in mass is the key to their utility in metabolic studies. When Chlorothiazide is synthesized with ¹³C and ¹⁵N atoms at specific positions, it becomes a distinct entity that can be unequivocally distinguished from the endogenous and unlabeled drug molecules by mass spectrometry (MS).[13][14][15]
Key Advantages of Using Chlorothiazide-¹³C,¹⁵N₂:
-
Unambiguous Detection: The mass shift introduced by the stable isotopes allows for the clear differentiation of the labeled drug and its metabolites from the background biological matrix. This is particularly crucial for identifying novel or low-abundance metabolites.
-
Enhanced Sensitivity and Specificity: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods can be developed to be highly sensitive and specific for the labeled analyte, enabling accurate quantification even at very low concentrations.[18][19][20][21]
-
Safety: Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them ideal for use in human studies, including those involving vulnerable populations.[14][15][17]
-
"Gold Standard" for Internal Standards: In quantitative bioanalysis, a stable isotope-labeled version of the analyte is considered the ideal internal standard, as it co-elutes with the unlabeled drug and compensates for variations in sample processing and instrument response.[22]
-
Mechanistic Insights: The fragmentation patterns of labeled metabolites in a mass spectrometer can provide valuable clues about the site of metabolic modification on the parent molecule.[16]
Experimental Design: Charting the Course for a Successful Metabolic Fate Study
A well-designed metabolic fate study using Chlorothiazide-¹³C,¹⁵N₂ requires careful consideration of the biological system, analytical methodology, and desired endpoints. Both in vitro and in vivo models play critical roles in building a comprehensive metabolic profile.
Workflow for a Comprehensive Metabolic Fate Study
Caption: Figure 1. A comprehensive workflow for metabolic fate studies.
Detailed Protocols: A Step-by-Step Guide
The following protocols provide a framework for conducting robust in vitro and in vivo metabolic fate studies with Chlorothiazide-¹³C,¹⁵N₂. These should be adapted based on specific experimental goals and available resources.
Part 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to assess the intrinsic clearance of Chlorothiazide-¹³C,¹⁵N₂ and identify its primary metabolites formed by cytochrome P450 (CYP) enzymes.
Materials:
-
Chlorothiazide-¹³C,¹⁵N₂
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard
-
Positive control compound (e.g., a compound with known metabolic stability)
-
96-well plates
-
Incubator/shaker (37°C)
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Chlorothiazide-¹³C,¹⁵N₂ in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
In a 96-well plate, combine phosphate buffer, HLM suspension, and the Chlorothiazide-¹³C,¹⁵N₂ working solution. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Start the reaction by adding the pre-warmed NADPH regenerating system to each well.[23]
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.[24] The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method capable of separating and detecting Chlorothiazide-¹³C,¹⁵N₂ and its potential metabolites.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining Chlorothiazide-¹³C,¹⁵N₂ versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
Part 2: In Vivo Pharmacokinetic and Metabolite Profiling in Rats
This protocol outlines a typical in vivo study to understand the absorption, distribution, metabolism, and excretion of Chlorothiazide-¹³C,¹⁵N₂ in an animal model.
Materials:
-
Chlorothiazide-¹³C,¹⁵N₂
-
Male Sprague-Dawley rats (or other appropriate species)
-
Dosing vehicle (e.g., saline, PEG400)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Sample extraction solvents (e.g., acetonitrile, methanol)
Protocol:
-
Dosing:
-
Administer a single dose of Chlorothiazide-¹³C,¹⁵N₂ to the rats via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant. Centrifuge to obtain plasma and store at -80°C until analysis.
-
Urine and Feces: House the animals in metabolic cages and collect urine and feces at specified intervals for mass balance determination.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
Urine: Dilute with an appropriate buffer and centrifuge to remove any particulates.
-
Feces: Homogenize the fecal samples, extract with a suitable solvent, and centrifuge.
-
-
LC-MS/MS Analysis:
-
Analyze the processed plasma, urine, and fecal extracts using a high-resolution mass spectrometer to identify and quantify Chlorothiazide-¹³C,¹⁵N₂ and its metabolites.
-
Data Analysis:
-
Pharmacokinetic Parameters: Calculate key PK parameters from the plasma concentration-time data, such as Cmax, Tmax, AUC, and half-life.
-
Metabolite Profiling: Identify the major circulating and excreted metabolites.
-
Mass Balance: Determine the percentage of the administered dose recovered in urine and feces to understand the primary routes of excretion.
Visualization of Metabolic Pathways
Caption: Figure 2. Hypothetical metabolic pathway of Chlorothiazide.
Data Presentation: A Quantitative Overview
The use of Chlorothiazide-¹³C,¹⁵N₂ allows for precise quantification. The following tables illustrate how data from these studies can be presented.
Table 1: In Vitro Metabolic Stability of Chlorothiazide-¹³C,¹⁵N₂ in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Half-life (t½, min) | > 60 |
| Intrinsic Clearance (CLint, µL/min/mg) | < 10 |
Note: These are hypothetical values for illustrative purposes. Actual values would be determined experimentally.
Table 2: Representative LC-MS/MS Parameters for Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chlorothiazide-¹³C,¹⁵N₂ | [M+H]⁺ | Specific fragment | Optimized value |
| Metabolite M1 | [M+H]⁺ | Specific fragment | Optimized value |
| Internal Standard | [M+H]⁺ | Specific fragment | Optimized value |
Conclusion: Ensuring Scientific Integrity and Advancing Drug Development
The application of Chlorothiazide-¹³C,¹⁵N₂ in metabolic fate studies represents a robust and scientifically rigorous approach to understanding the disposition of this important diuretic. By employing the detailed protocols and analytical strategies outlined in this guide, researchers and drug development professionals can generate high-quality data that is essential for regulatory submissions and for building a comprehensive understanding of a drug's behavior in the body.[1][3][25] The use of stable isotope labeling not only enhances the precision and safety of these studies but also provides deeper mechanistic insights, ultimately contributing to the development of safer and more effective medicines.[13][14][15][16][17]
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Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
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Mohamed, H. M., & Fayez, Y. M. (2021). Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in the Presence of Different Co-formulated Anti-hypertensive Medications in Biological Matrix. Current Pharmaceutical Analysis, 17(10), 1323–1330. Retrieved from [Link]
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Abramson, F. P. (2001). The Use of Stable Isotopes in Drug Metabolism Studies. Seminars in Perinatology, 25(3), 133–138. Retrieved from [Link]
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Abramson, F. P. (2001). The use of stable isotopes in drug metabolism studies. Seminars in Perinatology, 25(3), 133-138. Retrieved from [Link]
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Kalgutkar, A. S., & Mutlib, A. E. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 20(9), 1276–1293. Retrieved from [Link]
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Hui, S., et al. (2017). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. Journal of Visualized Experiments, (128), 56371. Retrieved from [Link]
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Al-Salami, H., et al. (2021). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology, 12, 686887. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, July 6). Thiazide Diuretics. In: StatPearls [Internet]. Retrieved from [Link]
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European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. Retrieved from [Link]
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Regulatory Affairs Professionals Society. (2022, July 25). EMA consults on ICH M12 guideline for drug-drug interaction studies. Retrieved from [Link]
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Faubert, B., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 16(11), 5038–5062. Retrieved from [Link]
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Gpatindia. (2020, October 19). CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
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European Medicines Agency. (2010, April 22). Guideline on the Investigation of Drug Interactions. Retrieved from [Link]
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MDPI. (n.d.). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Retrieved from [Link]
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Langaee, T. Y., et al. (2018). Sphingolipid Metabolic Pathway Impacts Thiazide Diuretics Blood Pressure Response: Insights From Genomics, Metabolomics, and Lipidomics. Journal of the American Heart Association, 7(1), e007554. Retrieved from [Link]
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Hripcsak, G., et al. (2013). Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics. Future Cardiology, 9(5), 705–718. Retrieved from [Link]
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Venkatramaiah, T., et al. (2020). DESIGN, SYNTHESIS AND EVALUATION OF CHLOROTHIAZIDE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(4), 20-25. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hydrochlorothiazide. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Retrieved from [Link]
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Advanced NMR Spectroscopy Applications of Chlorothiazide-¹³C,¹⁵N₂: A Technical Guide for Drug Development Professionals
Executive Summary
Chlorothiazide, a foundational diuretic and antihypertensive agent, presents unique analytical challenges due to its complex structure and behavior in biological systems. Standard analytical methods often struggle to provide the granular detail required for modern drug development, particularly concerning target engagement, metabolic fate, and precise quantification in complex formulations. This guide details the profound analytical advantages conferred by site-specific isotopic labeling of Chlorothiazide with ¹³C and ¹⁵N (Chlorothiazide-¹³C,¹⁵N₂). By leveraging the unique properties of these stable isotopes, Nuclear Magnetic Resonance (NMR) spectroscopy is transformed from a structural confirmation tool into a dynamic and quantitative powerhouse. We will explore high-precision quantitative analysis (qNMR), the elucidation of drug-target interactions at the molecular level, and the unambiguous tracking of metabolic pathways. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to unlock a deeper understanding of Chlorothiazide's mechanism of action and biotransformation.
Section 1: The Strategic Advantage of Isotopic Labeling for NMR Analysis
Chlorothiazide (6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) is a cornerstone of diuretic therapy.[1] However, a comprehensive understanding of its behavior necessitates advanced analytical techniques. While NMR spectroscopy is unparalleled in its ability to probe molecular structure and dynamics, its application to pharmaceutical compounds is often hampered by the low natural abundance of key nuclei.
The natural abundance of ¹³C is only 1.1%, and for ¹⁵N, it is a mere 0.37%. This results in inherently low sensitivity, requiring long acquisition times or high sample concentrations, which are often impractical. Isotopic labeling of Chlorothiazide with ¹³C and ¹⁵N₂ at specific positions overcomes these fundamental limitations, offering several distinct advantages:
-
Dramatically Enhanced Sensitivity: Enrichment with ¹³C and ¹⁵N boosts the NMR signal strength by orders of magnitude, enabling the detection of the molecule at physiologically relevant concentrations.
-
Unambiguous Signal Assignment: The labels serve as beacons in the NMR spectrum, eliminating ambiguity in signal assignment, which is critical for complex structures and mixtures. Known ¹³C chemical shifts for the core structure provide a clear reference point.[2][3]
-
Spectral Selectivity: In complex biological matrices such as cell lysates or plasma, the overwhelming signals from endogenous molecules can obscure the drug's signals. By using isotope-edited NMR experiments (e.g., ¹H-¹⁵N HSQC), it is possible to selectively observe only the ¹⁵N-labeled Chlorothiazide, effectively filtering out the entire biological background.[4]
-
Access to Advanced NMR Experiments: Isotopic labeling unlocks a suite of powerful multi-dimensional NMR experiments that rely on heteronuclear magnetization transfer, providing invaluable information on connectivity and spatial relationships.[5]
Section 2: Application I - High-Precision Quantitative NMR (qNMR)
In pharmaceutical sciences, accurate quantification of an active pharmaceutical ingredient (API) is paramount for quality control, stability testing, and formulation development. Quantitative NMR (qNMR) has emerged as a primary ratio method of analysis, as the integrated signal intensity is directly proportional to the number of nuclei responsible for the resonance.[6][7]
The Causality Behind Labeled qNMR: Using Chlorothiazide-¹³C,¹⁵N₂ provides a significant advantage for quantification. The signals from the enriched ¹³C and ¹⁵N nuclei are sharp, well-resolved, and located in spectral regions that are typically free from interference from common excipients or potential impurities.[8] This allows for highly accurate and precise quantification against a certified internal standard. The method's robustness makes it superior to chromatographic techniques that may be affected by the response factor of impurities.[6]
Protocol 1: Purity and Concentration Determination by ¹³C qNMR
This protocol describes the determination of the absolute purity of a Chlorothiazide-¹³C,¹⁵N₂ sample using an internal standard.
A. Reagents and Equipment
-
Chlorothiazide-¹³C,¹⁵N₂ sample
-
Certified qNMR internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)
-
High-precision analytical balance
-
NMR spectrometer (≥400 MHz) equipped with a broadband probe
B. Sample Preparation
-
Accurately weigh approximately 10-15 mg of the Chlorothiazide-¹³C,¹⁵N₂ sample into a clean vial. Record the weight to at least 0.01 mg.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial. The goal is a near 1:1 molar ratio if possible, but a 1:1 signal intensity ratio is also a good target.[6] Record the weight precisely.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent (DMSO-d₆). Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
C. NMR Data Acquisition
-
Insert the sample into the spectrometer and allow the temperature to equilibrate for at least 5 minutes.[9]
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Acquire a ¹³C NMR spectrum using an inverse-gated decoupling pulse sequence. This is critical to suppress the Nuclear Overhauser Effect (NOE), which can perturb signal integrals and invalidate quantification.[9]
-
Key Parameters:
-
Pulse Angle: 30-45° (to ensure full relaxation between scans)
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). This must be determined experimentally with an inversion-recovery experiment but is often set to 30-60 seconds for ¹³C qNMR to be safe.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) > 250:1 for the signals being integrated.
-
D. Data Processing and Analysis
-
Apply a light exponential line broadening (e.g., 1-2 Hz) to improve S/N.
-
Perform Fourier transformation, followed by careful phasing and baseline correction across the entire spectrum.
-
Integrate a well-resolved signal from a labeled carbon in Chlorothiazide and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purityx = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (Wstd / Wx) * Puritystd
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal (for ¹³C, this is usually 1)
-
M = Molar mass
-
W = Weight
-
Purity = Purity of the standard
-
x = Analyte (Chlorothiazide)
-
std = Internal Standard
-
Data Summary: Example qNMR Calculation
| Parameter | Chlorothiazide-¹³C (Analyte) | Maleic Anhydride (Standard) |
| Weight (W) | 12.55 mg | 8.10 mg |
| Molar Mass (M) | ~297.7 g/mol (adjust for labels) | 98.06 g/mol |
| Signal Integral (I) | 1.00 | 1.95 |
| Nuclei per Signal (N) | 1 | 2 |
| Purity (Purity) | To be calculated | 99.95% |
Visualization: qNMR Workflow
Section 4: Application III - Tracking Drug Metabolism
Understanding the metabolic fate of a drug is a cornerstone of pharmacology and toxicology. Stable Isotope Resolved Metabolomics (SIRM) using NMR provides an unambiguous way to trace the biotransformation of a drug into its various metabolites. [10] The Causality of Isotope Tracing: When Chlorothiazide-¹³C,¹⁵N₂ is introduced into a biological system (e.g., cell culture, liver microsomes), the isotopic labels act as a permanent tag. Any molecule subsequently detected by NMR that contains these labels must have originated from the parent drug. Multidimensional experiments like the ¹H-¹³C HSQC can be used to correlate protons with their directly attached labeled carbons. This provides a unique "fingerprint" that not only confirms the molecule is a metabolite but also helps in its structural elucidation by identifying which parts of the original molecule have been modified. [4]
Protocol 3: Metabolite Identification in Cell Lysates
A. Reagents and Equipment
-
Chlorothiazide-¹³C,¹⁵N₂
-
Cell culture (e.g., HepG2 cells) and appropriate media
-
Reagents for metabolite extraction (e.g., ice-cold methanol/water)
-
NMR spectrometer (≥600 MHz) with a cryoprobe
B. Experimental Procedure
-
Culture cells and treat them with a known concentration of Chlorothiazide-¹³C,¹⁵N₂ for a specific duration (e.g., 24 hours).
-
Harvest the cells and perform a metabolite extraction (e.g., quenching with cold methanol, followed by phase separation).
-
Lyophilize the polar extract to remove solvents.
-
Reconstitute the dried extract in D₂O buffer for NMR analysis.
C. NMR Data Acquisition
-
Acquire a high-resolution 1D ¹H spectrum to get an overview of the metabolome.
-
Acquire a 2D ¹H-¹³C HSQC spectrum optimized for detecting one-bond C-H correlations.
-
Self-Validation: The key advantage here is that signals from endogenous, unlabeled metabolites will not appear in a ¹³C-edited experiment, or will be at natural abundance levels. Only signals from the labeled drug and its metabolites will show high intensity in the ¹³C dimension.
D. Data Analysis
-
Process the 2D HSQC spectrum.
-
Identify the cross-peaks corresponding to the parent drug based on its known assignments.
-
Search for new cross-peaks. These represent potential metabolites.
-
The chemical shifts (¹H and ¹³C) of these new peaks provide structural information. For example, a shift in a carbon adjacent to the thiazide ring might indicate hydroxylation at that position.
-
Further structural confirmation can be obtained using other 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) to see long-range C-H correlations.
Visualization: Metabolic Fate Analysis Workflow
Section 5: Conclusion and Future Perspectives
The use of Chlorothiazide-¹³C,¹⁵N₂ elevates NMR spectroscopy from a simple characterization tool to a multi-faceted platform for deep mechanistic and quantitative investigation. Isotopic labeling provides the sensitivity and specificity required to perform high-precision qNMR for quality control, map drug-target interactions with atomic-level detail, and unambiguously trace metabolic pathways in complex biological systems. These applications provide invaluable data that can accelerate drug development, improve formulation design, and contribute to a more profound understanding of drug pharmacology.
Future work could extend these principles to more advanced NMR techniques. For instance, solid-state NMR (ssNMR) on labeled Chlorothiazide could be used to study its structure and dynamics within solid dosage forms, providing insights into polymorphism and drug-excipient interactions. Furthermore, hyperpolarization techniques could potentially enhance the NMR signal of Chlorothiazide-¹³C,¹⁵N₂ by many thousands of fold, opening the door to real-time metabolic imaging in vivo. [11]
References
-
ChemRxiv. (n.d.). 13C and 15N NMR Detection of Metabolites via Relayed Hyperpolarization at 1 T and 1.4 T. Available at: [Link]
-
ACS Publications. (2023). Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. Analytical Chemistry. Available at: [Link]
-
PubMed Central (PMC). (n.d.). NMR Metabolomics Protocols for Drug Discovery. Available at: [Link]
-
PubMed Central (PMC). (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Available at: [Link]
-
Sultan Qaboos University House of Expertise. (2024). Raman, ATRIR and NMR spectra, conformational stability, vibrational assignments, normal coordinates analysis and DFT calculations of hydrochlorothiazide drug. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (2019). Practical Guidelines to 13C-based NMR Metabolomics. Available at: [Link]
-
PubChem. (n.d.). Hydrochlorothiazide. Available at: [Link]
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PubMed Central (PMC). (n.d.). Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter. Available at: [Link]
-
SpectraBase. (n.d.). Chlorothiazide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Nanalysis. (n.d.). Quantitative NMR (qNMR). Available at: [Link]
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University of York. (2017). Quantitative NMR Spectroscopy. Available at: [Link]
-
NIST WebBook. (n.d.). Chlorothiazide. Available at: [Link]
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Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of Chlorothiazide and its Stable Isotope-Labeled Internal Standard, Chlorothiazide-¹³C,¹⁵N₂
Introduction
Chlorothiazide is a diuretic and antihypertensive agent that belongs to the thiazide class of drugs. It functions by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased excretion of water and electrolytes. Accurate and sensitive quantification of chlorothiazide in biological matrices is crucial in pharmacokinetic studies, drug metabolism research, and clinical monitoring.
The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] A SIL internal standard, such as Chlorothiazide-¹³C,¹⁵N₂, co-elutes with the analyte and exhibits identical chemical and physical properties, thus compensating for variations in sample preparation, matrix effects, and instrument response.[3] This application note provides a detailed examination of the collision-induced dissociation (CID) fragmentation pathways of chlorothiazide and its stable isotope-labeled analog, Chlorothiazide-¹³C,¹⁵N₂, to facilitate the development of robust and reliable LC-MS/MS methods.
Mechanistic Insights into Fragmentation
Understanding the fragmentation patterns of both the analyte and its SIL internal standard is fundamental to developing a selective and sensitive multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method. The fragmentation of chlorothiazide is primarily studied in negative electrospray ionization (ESI) mode, where it readily forms a deprotonated molecule [M-H]⁻. The following sections detail the proposed fragmentation pathways based on the analysis of the closely related compound hydrochlorothiazide and general principles of mass spectrometry.[4][5][6]
Proposed Fragmentation Pathway of Chlorothiazide
In negative ESI-MS/MS, the precursor ion of chlorothiazide is the deprotonated molecule at m/z 294. The fragmentation is initiated by the cleavage of the sulfonamide group and subsequent ring opening of the thiadiazine ring.
Caption: Proposed Fragmentation of Chlorothiazide
Proposed Fragmentation Pathway of Chlorothiazide-¹³C,¹⁵N₂
The stable isotope-labeled internal standard, Chlorothiazide-¹³C,¹⁵N₂, has a nominal mass increase of 3 Da due to the incorporation of one ¹³C and two ¹⁵N atoms. Consequently, the precursor ion and its fragment ions will exhibit a corresponding mass shift.
Caption: Proposed Fragmentation of Labeled Chlorothiazide
Quantitative Data Summary
The following table summarizes the expected precursor and product ions for chlorothiazide and its stable isotope-labeled internal standard, which are essential for setting up a quantitative LC-MS/MS method.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) |
| Chlorothiazide | 294 | 215 | 151 | 124 |
| Chlorothiazide-¹³C,¹⁵N₂ | 297 | 217 | 153 | 125 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the plasma sample, previously spiked with Chlorothiazide-¹³C,¹⁵N₂ internal standard solution.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions:
-
Chlorothiazide: 294 → 215 (quantifier), 294 → 151 (qualifier).
-
Chlorothiazide-¹³C,¹⁵N₂: 297 → 217 (quantifier), 297 → 153 (qualifier).
-
Workflow Diagram
Caption: LC-MS/MS Analytical Workflow
Trustworthiness and Self-Validation
The robustness of this analytical approach is ensured by several key factors:
-
Co-elution: The SIL internal standard co-elutes with the native analyte, ensuring that both experience the same matrix effects and ionization suppression or enhancement.[1]
-
Isotopic Purity: The high isotopic purity of Chlorothiazide-¹³C,¹⁵N₂ minimizes cross-talk between the analyte and internal standard MRM channels.
-
Distinct MRM Transitions: The +3 Da mass difference provides clear separation between the precursor and product ions of the analyte and the internal standard, preventing spectral overlap.
-
Qualifier Ion Ratios: Monitoring qualifier ions in addition to quantifier ions provides an extra layer of confirmation for the identity of the detected compounds.
Conclusion
This application note details the proposed mass spectrometry fragmentation pathways for chlorothiazide and its stable isotope-labeled internal standard, Chlorothiazide-¹³C,¹⁵N₂. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry offer a robust starting point for the development of highly sensitive and selective quantitative methods. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in regulated bioanalysis and advanced pharmaceutical research.
References
-
ResearchGate. MS/MS fragmentation pattern. (A) MS/MS fragmentation pattern of hydrochlorothiazide. (B) MS/MS fragmentation pattern of hydrochlorothiazide 15N 2 13C D-2. (C) MS/MS fragmentation pattern of candesartan. (D) MS/MS fragmentation pattern of candesartan-d4.[Link]
-
ResearchGate. Fragmentation pattern of hydrochlorothiazide in negative ionization mode: CID off set 10 V.[Link]
-
National Institute of Standards and Technology. Chlorothiazide. NIST Chemistry WebBook. [Link]
-
Shah, J. V., et al. (2016). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 120, 265-273. [Link]
-
Takubo, T., et al. (2004). Sensitive and selective liquid chromatography-electrospray ionization tandem mass spectrometry analysis of hydrochlorothiazide in rat plasma. Journal of Chromatography B, 806(2), 199-203. [Link]
-
Song, M., et al. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. Rapid Communications in Mass Spectrometry, 21(21), 3427-3434. [Link]
-
PubChem. Chlorothiazide. National Center for Biotechnology Information. [Link]
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Bertazzi, L., et al. (2008). LC-high-resolution multiple stage spectrometric analysis of diuretic compounds Unusual mass fragmentation pathways. Journal of Mass Spectrometry, 43(12), 1643-1652. [Link]
-
ResearchGate. ESI mass spectra of 25.0 g mL − 1 hydrochlorothiazide standard...[Link]
-
Oriental Journal of Chemistry. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma.[Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.[Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Wikipedia. Collision-induced dissociation.[Link]
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review.[Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chlorothiazide-13C,15N2 LC-MS/MS Assay
Welcome to the technical support center for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay of Chlorothiazide, utilizing its stable isotope-labeled internal standard, Chlorothiazide-13C,15N2. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during method development, validation, and routine sample analysis. The following question-and-answer format provides in-depth, experience-driven insights to ensure the integrity and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Analyte & Internal Standard Response Issues
Question 1: I am observing low or no signal for both Chlorothiazide and its internal standard (IS), this compound. What are the likely causes and how can I troubleshoot this?
Answer:
This issue typically points to a systemic problem affecting both the analyte and the IS. The root cause can be within the LC system, the mass spectrometer interface, or the MS settings.
Troubleshooting Workflow:
-
Verify System Suitability: Before injecting precious samples, always confirm the LC-MS/MS system is performing optimally. A simple check involves directly infusing a tuning solution or a standard solution of a known compound to verify the mass spectrometer's sensitivity and calibration.[1][2]
-
Check for Leaks and Flow Path Obstructions:
-
LC System: Ensure there is no leakage at any fitting, particularly between the autosampler, column, and MS source. Verify that the mobile phase is flowing at the set rate and that the system pressure is stable and within the expected range.[1][3] A sudden drop in pressure can indicate a significant leak, while an unusually low pressure might point to a problem with the pump or a disconnected line.[3]
-
MS Interface: Examine the electrospray ionization (ESI) needle for blockages and ensure a stable, fine spray is being generated. A poor spray can drastically reduce ionization efficiency.[1]
-
-
Confirm MS Parameters:
-
Ionization Mode: Chlorothiazide is typically analyzed in negative ionization mode (ESI-).[4][5][6][7] Confirm that the correct polarity is selected in your method.
-
MRM Transitions: Double-check that the precursor and product ion m/z values for both Chlorothiazide and this compound are correctly entered in the acquisition method. A common precursor ion for Chlorothiazide is m/z 296.1, with a major fragment at m/z 205.2.[5][8][9] Your labeled internal standard will have a corresponding mass shift.
-
Source Conditions: Optimize source parameters such as gas flows (nebulizer, heater), temperatures, and capillary voltage.[1] These settings are crucial for efficient desolvation and ionization and can vary between instruments.
-
Question 2: My Chlorothiazide signal is acceptable, but the this compound internal standard response is erratic or low across the batch. What should I investigate?
Answer:
Variable internal standard response, when the analyte signal is stable, often points to issues with the IS itself or its handling during sample preparation.
Troubleshooting Steps:
-
IS Solution Integrity:
-
Concentration & Stability: Verify the concentration of your IS working solution. Prepare a fresh dilution from your stock solution to rule out degradation or evaporation. Chlorothiazide can be unstable under certain conditions, such as exposure to heat or light.[10][11][12][13][14] While stable isotope-labeled standards are generally robust, their handling should mirror that of the analyte.
-
Pipetting Accuracy: Inconsistent addition of the IS to samples is a common source of error. Verify the calibration and performance of the pipette used for adding the IS.
-
-
Sample Preparation Inconsistencies:
-
Extraction Efficiency: If the IS is added at the beginning of the sample preparation process (the recommended approach for correcting extraction variability), inconsistent recovery can lead to a variable signal. Ensure that the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is performed uniformly across all samples.[15]
-
Matrix Effects: While a stable isotope-labeled IS is designed to compensate for matrix effects, severe or highly variable ion suppression or enhancement can still cause issues.[16][17][18] This is particularly relevant if the IS and analyte have slightly different retention times.
-
Section 2: Chromatographic & Peak Shape Problems
Question 3: I'm observing poor peak shape (tailing, fronting, or split peaks) for Chlorothiazide. What are the causes and solutions?
Answer:
Peak shape problems are almost always related to the chromatography—either the column itself, the mobile phase, or interactions with the sample solvent.
Troubleshooting Peak Shape Issues:
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary interactions with the column stationary phase; Column contamination or aging; Mismatched pH between sample solvent and mobile phase. | Ensure mobile phase pH is appropriate for Chlorothiazide (an acidic compound); Flush the column with a strong solvent to remove contaminants; Replace the guard column or the analytical column if performance does not improve.[3] |
| Peak Fronting | Column overload (injecting too much mass); Sample solvent stronger than the mobile phase. | Reduce the injection volume or dilute the sample; Reconstitute the final extract in a solvent that is weaker than or equal in strength to the initial mobile phase.[2] |
| Split Peaks | Partially blocked column frit; Column void or degradation; Sample precipitating on the column. | Reverse flush the column (if permitted by the manufacturer); Replace the column if a void is suspected; Ensure the sample is fully dissolved in the reconstitution solvent and that the solvent is compatible with the mobile phase.[3] |
Causality Explained: A strong injection solvent can cause the analyte band to spread prematurely at the head of the column, leading to broad or fronting peaks. Conversely, secondary interactions, often due to residual silanol groups on the silica-based column, can cause a portion of the analyte molecules to lag behind, resulting in tailing peaks.
Section 3: Matrix Effects and Assay Variability
Question 4: My results show high variability between replicate injections of the same sample. What is the most likely cause related to the matrix?
Answer:
High variability, especially in bioanalytical assays, frequently points to matrix effects . These are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine).[16][19][20]
Investigating Matrix Effects:
The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.[17][21] This is because the IS experiences the same ionization suppression or enhancement as the analyte, thus keeping the analyte-to-IS peak area ratio constant. However, if variability persists, consider the following:
-
Differential Matrix Effects: In rare cases, the analyte and IS may not track perfectly if they are chromatographically separated, even slightly.[18] This can happen with some deuterated standards, though less common with 13C and 15N labels which have minimal impact on retention time.[21] Ensure your chromatography provides a sharp, symmetrical peak where the analyte and IS completely co-elute.
-
Improving Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering components.
-
Protein Precipitation (PPT): While simple, it is the least clean sample preparation technique.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[15]
-
Workflow for Diagnosing and Mitigating Matrix Effects:
Caption: Logic diagram for troubleshooting assay variability.
Section 4: Method Validation & Regulatory Compliance
Question 5: What are the key parameters I need to assess during method validation for a regulated bioanalytical assay of Chlorothiazide?
Answer:
Method validation demonstrates that the assay is suitable for its intended purpose.[22][23] For regulated studies, validation must be conducted in accordance with guidelines from bodies like the FDA or EMA, now harmonized under the ICH M10 guideline.[22][24][25][26]
Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Selectivity & Specificity | To ensure that matrix components or other metabolites do not interfere with the quantification of the analyte and IS. | Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range. | At least 6 non-zero standards; r² ≥ 0.99 is generally expected; back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ). |
| Matrix Effect | To assess the impact of the biological matrix on analyte ionization. | The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of matrix.[17] |
| Recovery | To evaluate the efficiency of the extraction process. | While no specific acceptance criteria are set, recovery should be consistent and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Self-Validating Protocol: System Suitability Test (SST)
Before each analytical run, a system suitability test must be performed. This is a crucial self-validating step.
Protocol: System Suitability Testing
-
Prepare SST Samples: Use a solution of Chlorothiazide and this compound at a mid-range concentration in a clean solvent (not extracted from matrix).
-
Injection Sequence: Inject at least five replicates of the SST sample at the beginning of the analytical run.
-
Acceptance Criteria:
-
Peak Area Response: The coefficient of variation (%CV) of the peak areas for both the analyte and IS should be ≤ 15%.
-
Retention Time: The %CV of the retention time should be ≤ 5%.
-
-
Decision: If the SST fails, do not proceed with the analysis of study samples. Troubleshoot the system using the guides above until the SST passes.
Typical LC-MS/MS Parameters for Chlorothiazide
The following table provides a starting point for method development. Parameters must be optimized for your specific instrumentation and application.
| Parameter | Typical Value / Condition |
| LC Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol with 0.1% Formic Acid[5][27][28] |
| Gradient | A suitable gradient to elute Chlorothiazide, ensuring separation from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[4][6] |
| MRM Transition (Analyte) | Q1: 295.7-296.1 m/z → Q3: 204.9-205.2 m/z[5][8][9] |
| MRM Transition (IS) | Q1: ~299 m/z → Q3: ~207 m/z (exact mass depends on labeling) |
Experimental Workflow Diagram:
Caption: General workflow for a bioanalytical LC-MS/MS assay.
References
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Zhang, J., & El-Shourbagy, T. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(12), 925-928. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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-
Liang, Z., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 990, 146-153. [Link]
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Separation Science. Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide. [Link]
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Bioanalysis Zone. (2022). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
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U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Mohamed, H. M., & Fayez, Y. M. (2020). Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in the Presence of Different Co-formulated Anti-hypertensive Medications in Biological Matrix. Current Pharmaceutical Analysis, 17(10), 1323-1330. [Link]
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LCGC. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
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Bentham Science Publishers. (2021). Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in the Presence of Different Co-formulated Anti-hypertensive Medications in Biological Matrix. [Link]
-
ResearchGate. MS/MS fragmentation pattern of hydrochlorothiazide. [Link]
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Shimadzu. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. [Link]
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Cies, J. J., et al. (2015). Stability of Furosemide and Chlorothiazide. American Journal of Health-System Pharmacy, 72(24), 2149-2153. [Link]
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Ongas, M., et al. (2018). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ABC Research Alert, 6(3). [Link]
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Shah, J. V., et al. (2016). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis, 6(5), 309-316. [Link]
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-
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Cies, J. J., et al. (2015). Stability of furosemide and chlorothiazide stored in syringes. American Journal of Health-System Pharmacy, 72(24), 2149-2153. [Link]
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Ratnaparkhi, M. P., & Gupta, J. P. (2012). HYDROCHLOROTHIAZIDE: STABILITY IN BULK SOLUTION FORM. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(3), 335-337. [Link]
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ResearchGate. Mass spectra of HCTZ with daughter and parent ion. [Link]
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LabRulez. LC-MS/MS Method for the Determination of HCTZ and Losartan from Human Plasma Using SOLA CX. [Link]
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Shah, J. V., et al. (2017). Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 140, 324-334. [Link]
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Semantic Scholar. LC–MS/MS Method for Quantitation of Hydrochlorothia-zide and Nifedipine in Human Plasma. [Link]
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Peters, F. T. (2007). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Journal of Analytical Toxicology, 31(6), 353-363. [Link]
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- 18. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Mass Spectrometry Parameters for Chlorothiazide-¹³C,¹⁵N₂
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing mass spectrometry parameters for the analysis of Chlorothiazide-¹³C,¹⁵N₂. This document offers practical, field-proven insights to navigate common experimental challenges and ensure the generation of high-quality, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial setup and analysis of Chlorothiazide-¹³C,¹⁵N₂.
Q1: What is the expected precursor ion for Chlorothiazide-¹³C,¹⁵N₂ and which ionization mode is optimal?
A1: Chlorothiazide possesses a sulfonamide group, making it amenable to deprotonation. Consequently, negative ion electrospray ionization (ESI) is the preferred mode, typically yielding higher sensitivity and a more stable signal. The molecular formula for unlabeled Chlorothiazide is C₇H₆ClN₃O₄S₂ with a monoisotopic mass of approximately 294.95 g/mol .[1] The isotopically labeled internal standard, Chlorothiazide-¹³C,¹⁵N₂, incorporates one ¹³C and two ¹⁵N atoms, increasing the monoisotopic mass by approximately 3 Da. Therefore, you should target the deprotonated molecule [M-H]⁻ at m/z 296.9 .[2][3]
Q2: I am not detecting a signal for my labeled internal standard. What are the first troubleshooting steps?
A2: First, confirm you are monitoring the correct precursor ion (m/z 296.9) in negative ESI mode. Verify that the mass spectrometer is properly calibrated. Ensure your mobile phase is compatible with negative ion mode; for instance, a mobile phase containing a weak base like ammonium acetate can enhance deprotonation.[4] Also, check for basic system issues such as clogged tubing, a malfunctioning syringe pump in infusion experiments, or incorrect connections to the ion source.[5]
Q3: What are typical MRM transitions for Chlorothiazide and how do I determine them for the isotopic label?
A3: A commonly reported and robust MRM transition for unlabeled Chlorothiazide (as the closely related hydrochlorothiazide) in negative ion mode is m/z 296.0 -> 205.0 .[4][6][7] This corresponds to a loss of the SO₂NH₂ group from the precursor ion.[8] For Chlorothiazide-¹³C,¹⁵N₂, the precursor ion is at m/z 296.9. The resulting product ion should also reflect the isotopic labeling, so a primary transition to monitor would be m/z 296.9 -> 205.9 .[3] It is always best practice to confirm your product ions by performing a product ion scan on your specific instrument.
Q4: How do matrix effects typically impact the analysis of Chlorothiazide, and how can they be mitigated?
A4: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification.[9] These effects arise from co-eluting compounds from the sample matrix (e.g., plasma, urine) that interfere with the ionization of the analyte. The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard like Chlorothiazide-¹³C,¹⁵N₂ that co-elutes with the analyte.[10] Additionally, optimizing sample preparation techniques (e.g., solid-phase extraction or liquid-liquid extraction) and chromatographic separation to resolve Chlorothiazide from interfering matrix components is crucial.[9][11]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during method development and sample analysis.
| Issue | Potential Cause | Troubleshooting Action |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[12] |
| Dirty ion source or mass spectrometer optics. | Clean the ion source, transfer capillary, and other accessible components according to the manufacturer's protocol.[5] | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Inappropriate injection solvent. | The injection solvent should be of similar or weaker eluotropic strength than the initial mobile phase conditions to avoid peak distortion.[13] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, consider replacing the column.[13] | |
| Secondary interactions with the stationary phase. | Adjusting the mobile phase pH or using a different column chemistry can mitigate unwanted interactions. | |
| Unstable Signal / Poor Reproducibility | Fluctuations in mobile phase delivery. | Ensure the LC pumps are properly primed and degassed. Check for leaks in the system.[12] |
| Inconsistent sample preparation. | Employ a validated and consistent sample preparation protocol. Use of an automated liquid handler can improve reproducibility. | |
| Ion source instability. | Check the spray needle position and ensure a stable spray. Clean the source if necessary.[5] | |
| Low Sensitivity / Weak Signal | Suboptimal source parameters. | Systematically optimize source-dependent parameters like gas flows (nebulizer, heater, curtain), temperature, and ion spray voltage. |
| Inefficient fragmentation. | Optimize the collision energy (CE) for each MRM transition to maximize product ion formation. | |
| Ion suppression from the matrix. | Improve sample cleanup and/or chromatographic separation to reduce matrix effects.[9] |
Part 3: Experimental Protocols & Method Development
Systematic Optimization of Compound-Dependent Parameters
The following protocol outlines a direct infusion approach to determine the optimal declustering potential (DP) and collision energy (CE) for Chlorothiazide-¹³C,¹⁵N₂.
Objective: To maximize the signal intensity of the precursor and product ions for enhanced sensitivity and specificity.
Materials:
-
Chlorothiazide-¹³C,¹⁵N₂ standard solution (e.g., 100-500 ng/mL in 50:50 acetonitrile:water).
-
Syringe pump connected to the mass spectrometer's ESI source.
-
LC-MS/MS system.
Procedure:
-
System Preparation:
-
Set the mass spectrometer to negative electrospray ionization (ESI) mode.
-
Infuse the standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
Begin with typical source parameters (e.g., temperature at 400-500°C, ion spray voltage at -4500 V) and adjust for a stable signal.
-
-
Declustering Potential (DP) Optimization:
-
Set the mass spectrometer to monitor the precursor ion (Q1) of Chlorothiazide-¹³C,¹⁵N₂ (m/z 296.9).
-
Create a method to ramp the DP across a relevant range (e.g., -100 V to 0 V in 5 V increments).
-
Plot the precursor ion intensity against the DP value. The optimal DP is the value that provides the highest intensity before a significant drop-off, which would indicate in-source fragmentation.
-
-
Collision Energy (CE) Optimization:
-
Set the DP to the optimal value determined in the previous step.
-
Set up a product ion scan to identify the most abundant and stable fragment ions.
-
Select the desired MRM transition (e.g., 296.9 -> 205.9).
-
Create a method to ramp the CE across a range (e.g., -40 eV to -10 eV in 2 eV increments).
-
Plot the product ion intensity against the CE value. The optimal CE is the value that produces the maximum product ion signal.
-
Repeat for any other desired MRM transitions.
-
Visualization of the Optimization Workflow
Caption: Proposed fragmentation pathway for Chlorothiazide-¹³C,¹⁵N₂ in negative ESI mode.
References
- Vertex AI Search. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - NIH.
- PubMed. (n.d.). Determination of hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry.
- Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.
- PharmaCompass.com. (n.d.). Chlorothiazide | Drug Information, Uses, Side Effects, Chemistry.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
- Chemignition Laboratory. (2025, January 10). Hydrochlorothiazide: Structure, Properties, Uses, and Safety.
- Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
- ChemicalBook. (n.d.). Chlorothiazide CAS#: 58-94-6.
- ResearchGate. (n.d.). MS/MS fragmentation pattern.
- Shimadzu. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 TP497.
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
- Takubo, T., Okada, H., Ishii, M., Hara, K., & Ishii, Y. (2004). Sensitive and selective liquid chromatography-electrospray ionization tandem mass spectrometry analysis of hydrochlorothiazide in rat plasma. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 806(2), 199–203.
- ResearchGate. (n.d.). Mass spectra of HCTZ with daughter and parent ion.
- Ingenta Connect. (n.d.). HPLC-ES-MS Determination of Chlorothiazide, IndapamideSibutramine....
- MedchemExpress.com. (n.d.). Chlorothiazide-13C,15N2 | Stable Isotope.
- ResearchGate. (n.d.). Fragmentation pattern of hydrochlorothiazide in negative ionization mode.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). chlorothiazide | Ligand page.
- PubMed. (n.d.). High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study.
- PubMed Central. (n.d.). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation.
- MDPI. (2023, February 8). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma.
- Benchchem. (n.d.). Technical Support Center: Optimizing Mass Spectrometry for Chlorinated Compound Analysis.
- PubMed Central. (n.d.). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
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Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects
Welcome to the Technical Support Center for Bioanalysis. As Senior Application Scientists, we understand the complexities of developing robust and reliable bioanalytical methods. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions for a common and critical challenge: matrix effects in the bioanalysis of chlorothiazide.
We will move beyond simple procedural lists to explain the underlying principles, helping you not only to solve current issues but also to anticipate and prevent future ones.
This section addresses the foundational questions researchers have when first encountering matrix-related issues in chlorothiazide analysis.
Q1: What exactly is a "matrix effect" in the context of LC-MS/MS bioanalysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] In simpler terms, substances from your biological sample (like plasma or urine) can reach the mass spectrometer's ion source at the same time as your target analyte, chlorothiazide. These substances can either suppress or enhance the formation of chlorothiazide ions, leading to an inaccurate measurement of its concentration.[2][3][4] This interference is not a failure of the mass spectrometer's selectivity but rather a competition during the ionization process itself.[5]
Q2: Why is chlorothiazide analysis particularly susceptible to matrix effects?
A: The susceptibility arises from a combination of its analytical requirements and the complexity of the biological matrices it's measured in, such as plasma, blood, or urine.[6]
-
Ionization Mode: Chlorothiazide is often analyzed using Electrospray Ionization (ESI), which is highly sensitive but also notoriously prone to matrix effects.[7][8][9] The ESI process relies on a delicate balance of charge and solvent evaporation, which can be easily disrupted by contaminants.[10]
-
Biological Matrix Complexity: Plasma and serum are rich in endogenous compounds like phospholipids, salts, and proteins.[2][11] Phospholipids are a primary cause of matrix effects, as they have chromatographic properties that can lead to co-elution with many small molecule drugs.[7][12][13][14]
Q3: What are the tell-tale signs that my chlorothiazide assay is suffering from matrix effects?
A: The indicators of matrix effects can range from subtle to severe, but they consistently undermine the reliability of your data. Key signs include:
-
Poor Reproducibility: High variability (%CV) in quality control (QC) sample results, especially across different batches or sourced matrices.[1][3]
-
Inaccurate Quantification: Results that are unexpectedly high (ion enhancement) or low (ion suppression).[15]
-
Non-Linearity of Calibration Curves: Difficulty in obtaining a linear relationship between concentration and response (r² < 0.99).[1]
-
Reduced Sensitivity: A poor signal-to-noise ratio, making it difficult to achieve the desired lower limit of quantitation (LLOQ).[3][7]
Q4: How do regulatory agencies like the FDA view matrix effects?
A: Regulatory bodies consider the evaluation and control of matrix effects a critical component of bioanalytical method validation.[16][17] The FDA's Guidance for Industry on Bioanalytical Method Validation explicitly states that the sponsor should determine the effects of the matrix on ion suppression or enhancement.[18][19] The expectation is that the method will be proven to be free of significant matrix effects to ensure the integrity of the data submitted in applications for new drugs (INDs, NDAs).[18][20][21]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a scenario-based approach to diagnosing and resolving specific issues encountered during your experiments.
Scenario 1: "My chlorothiazide QC samples show poor precision and accuracy. How do I confirm if it's a matrix effect?"
A: This is a classic symptom. The first step is to systematically determine if the variability is caused by matrix interference. The most direct way is to perform a quantitative assessment using the post-extraction spike method . This experiment isolates the effect of the matrix from other potential issues like extraction recovery.
The logic is to compare the instrument response of an analyte in a "clean" solution (mobile phase) to its response in an extracted blank matrix. A significant difference indicates that the matrix is altering the ionization.[22]
Below is a workflow to guide your investigation.
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- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorothiazide HPLC Analysis
Welcome to the technical support center for chromatographic analysis. As Senior Application Scientists, we understand that achieving a perfectly symmetrical, sharp peak is paramount for accurate quantification. This guide is designed to provide in-depth, scientifically-grounded solutions to common peak shape problems encountered during the HPLC analysis of chlorothiazide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my chlorothiazide peak showing significant tailing?
A1: The primary cause of peak tailing for an acidic compound like chlorothiazide is secondary ionic interactions with the silica stationary phase.
Underlying Mechanism: Chlorothiazide is an acidic molecule with two pKa values, approximately 6.85 and 9.45.[1] Standard reversed-phase HPLC columns are packed with silica particles chemically bonded with a hydrophobic layer (like C18). However, the manufacturing process invariably leaves some unreacted silanol groups (Si-OH) on the silica surface.[2][3]
These residual silanols are themselves acidic, with a pKa around 3.8–4.2.[4] When the mobile phase pH is above this value, the silanol groups deprotonate to become negatively charged (Si-O⁻).[4][5] If the mobile phase pH is also above chlorothiazide's first pKa (6.85), the analyte will be in its anionic (negatively charged) form. This leads to electrostatic repulsion, which is not the primary cause of tailing.
The more significant issue arises from a mixed-mode interaction. Even at a pH below chlorothiazide's pKa, a small fraction of analyte molecules can be ionized. More importantly, the acidic silanol groups can engage in strong hydrogen bonding or dipole-dipole interactions with the polar functional groups on the chlorothiazide molecule. This secondary interaction mechanism has different kinetics compared to the primary hydrophobic (reversed-phase) retention mechanism, causing a portion of the analyte molecules to lag behind the main peak band, resulting in tailing.[2]
The following diagram illustrates how residual silanols disrupt the intended chromatographic separation, leading to peak tailing.
-
Mass Overload: Injecting too much analyte mass onto the column saturates the stationary phase, leading to broad, often fronting or triangular peaks.
-
Solution: Reduce the injection volume or dilute the sample. Chlorothiazide is typically analyzed at concentrations in the µg/mL range. [6][7]2. Extra-Column Dispersion: Peak broadening can occur outside the column. Long connection tubes, large-diameter tubing (e.g., >0.005" ID), or a large-volume detector flow cell can all contribute.
-
Solution: Use short, narrow-bore tubing (e.g., 0.005" or 0.12 mm ID) to connect the injector, column, and detector. Ensure all fittings are zero-dead-volume.
-
-
Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. Chlorothiazide is soluble in organic solvents like DMSO and DMF, and sparingly soluble in aqueous buffers. [8]A good practice is to dissolve it in a small amount of organic solvent and then dilute it with the mobile phase. [8]
-
References
-
Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem ; National Center for Biotechnology Information. PubChem Compound Summary for CID 3639, Hydrochlorothiazide. [Link]
-
Chlorothiazide ; Merck Index Online. Royal Society of Chemistry. [Link]
-
Exploring the Role of pH in HPLC Separation ; Moravek, Inc. Moravek Blog. [Link]
-
Cole-Parmer® Polar Endcapped C18 HPLC & UHPLC Columns and Accessories ; Cole-Parmer. Product Page. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? ; Biotage. Blog. [Link]
-
Chlorothiazide Solubility ; Solubility of Things. Solubility Data. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? ; Pharma Growth Hub. Blog. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations ; Hawach Scientific. Industry News. [Link]
-
Showing metabocard for Hydrochlorothiazide (HMDB0001928) ; Human Metabolome Database. Database Entry. [Link]
-
Control pH During Method Development for Better Chromatography ; Agilent Technologies. Technical Note. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds ; KNAUER Wissenschaftliche Geräte GmbH. Application Note. [Link]
-
USP Monographs: Chlorothiazide ; U.S. Pharmacopeial Convention. Monograph. [Link]
-
How to make a polar endcapped C18 column act more polar (HPLC)? ; ResearchGate. Discussion Forum. [Link]
-
Measurement and Correlation of Solubility of Hydrochlorothiazide in Monosolvents and Binary Solvent Mixtures ; Journal of Chemical & Engineering Data. [Link]
-
Silica for HPLC Stationary Phases – A Five Minute Guide ; LCGC Blog. [Link]
-
Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding ; Journal of Separation Science. [Link]
-
3 Ideal Columns for Analyzing Polar Compounds ; YMC America. Blog. [Link]
-
Quality Control of Hydrochlorothiazide Pharmaceuticals ; Macedonian Pharmaceutical Bulletin. [Link]
-
Hydrochlorothiazide Capsules ; USP-NF. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II ; ChromaNik Technologies Inc. Conference Paper. [Link]
-
Advancing USP compendial methods for fixed dose combinations: A case study of metoprolol tartrate and hydrochlorothiazide tablets ; Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
What is "silanol activity" when a column is described as having low or high silanol activity? ; Waters. Knowledge Base. [Link]
-
Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form ; Journal of Applied Pharmaceutical Science. [Link]
-
HPLC Method for Analysis of Hydrochlorothiazide ; SIELC Technologies. Application Note. [Link]
-
Determination of hydrochlorothiazide and drugs in its combination by HPLC ; Journal of Chemical and Pharmaceutical Research. [Link]
-
High-pressure liquid chromatographic determination of chlorothiazide and hydrochlorothiazide in plasma and urine ; Journal of Pharmaceutical Sciences. [Link]
-
Simultaneous determination of hydrochlorothiazide, amlodipine besylate and olmesatan medoxomil in tablets by high performance liquid chromatography ; Hue Journal of Medicine and Pharmacy. [Link]
-
Chlorothiazide ; Wikipedia. Encyclopedia Entry. [Link]
-
Analysis of Hydrocholorothiazide by Using Ultra Performance Liquid Chromatography ; International Journal of Innovative Science and Research Technology. [Link]
-
Chlorothiazide: Package Insert / Prescribing Information ; Drugs.com. Drug Information Portal. [Link]
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Technical Support Center: Stability of Chlorothiazide-13C,15N2 in Biological Matrices
Welcome to the technical support center for the bioanalytical application of Chlorothiazide-13C,15N2. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for ensuring the stability and accurate quantification of this stable isotope-labeled internal standard in biological matrices.
Introduction to this compound as an Internal Standard
This compound serves as a crucial internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] Its structural identity to the analyte, chlorothiazide, with the only difference being the isotopic enrichment, allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization.[1][4] This co-elution and similar ionization response are vital for correcting variations in sample processing and matrix effects, ultimately leading to more accurate and precise quantification of chlorothiazide in complex biological samples like plasma, serum, and urine.[1][4][5] The use of stable isotopes like 13C and 15N is generally preferred over deuterium (2H) as they are less prone to isotopic exchange and chromatographic shifts, ensuring greater stability and reliability of the analytical method.[1][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
A1: The stability of this compound, much like its unlabeled counterpart, is primarily influenced by pH, temperature, and light exposure.[8][9] In aqueous solutions and biological matrices, chlorothiazide can undergo hydrolysis, particularly at alkaline pH.[9][10] It is also susceptible to photodegradation.[11][12][13] Therefore, proper sample handling and storage are critical to prevent degradation and ensure the integrity of the internal standard.
Q2: What are the recommended storage conditions for stock solutions and biological samples containing this compound?
A2: For long-term stability, stock solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, and protected from light.[8][14] Biological samples (e.g., plasma, urine) spiked with the internal standard should be stored frozen, preferably at -70°C or lower, to minimize enzymatic and chemical degradation.[15] It is also advisable to limit the number of freeze-thaw cycles, as repeated cycling can impact the stability of analytes in plasma.[16][17]
Q3: Is it necessary to perform a separate stability study for the stable isotope-labeled internal standard?
A3: According to regulatory guidelines from agencies like the European Medicines Agency (EMA), it is not always necessary to conduct a separate, full stability study for a stable isotope-labeled internal standard if it can be demonstrated that no isotopic exchange reactions occur under the same conditions where the analyte's stability has been proven.[18] However, it is essential to ensure the isotopic purity of the standard and to confirm that it does not contain significant amounts of the unlabeled analyte, which could interfere with quantification.[1][19]
Q4: Can the use of a stable isotope-labeled internal standard mask potential stability issues of the analyte?
A4: Yes, this is a critical consideration. Because a stable isotope-labeled internal standard has nearly identical chemical properties to the analyte, it may degrade at a similar rate.[2][3] If both the analyte and the internal standard degrade to the same extent, the ratio of their responses might remain constant, thus masking the loss of the analyte. Therefore, it is crucial to establish the stability of the analyte under various conditions independently.
Q5: What are the common degradation products of chlorothiazide that I should be aware of?
A5: The primary degradation pathway for chlorothiazide in aqueous solutions is hydrolysis, which can lead to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide and formaldehyde.[10][20][21] Photodegradation can result in photodehalogenation products.[11][12] When developing a stability-indicating analytical method, it is important to ensure that the chromatographic separation resolves the parent compound from these potential degradants.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in bioanalytical assays.
Issue 1: Inconsistent Internal Standard Response Across a Batch
-
Potential Cause A: Inconsistent Addition of Internal Standard.
-
Troubleshooting:
-
Verify the precision and accuracy of the pipettes or automated liquid handlers used to add the IS solution.
-
Ensure the IS working solution is homogeneous before and during use. Vortex the solution periodically.
-
Add the IS to all samples, including calibration standards and quality controls, at the same step in the sample preparation workflow.[5]
-
-
-
Potential Cause B: Variable Matrix Effects.
-
Troubleshooting:
-
While stable isotope-labeled IS are excellent at compensating for matrix effects, extreme variations between samples can still cause issues.[4]
-
Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove more interfering matrix components.
-
Evaluate different chromatography conditions to better separate the analyte and IS from co-eluting matrix components.
-
-
-
Potential Cause C: Adsorption to Surfaces.
-
Troubleshooting:
-
Some compounds can adsorb to plasticware or glassware.
-
Consider using low-binding microplates and pipette tips.
-
The addition of a small percentage of an organic solvent or a non-ionic surfactant to the reconstitution solvent can sometimes mitigate non-specific binding.[15]
-
-
Issue 2: Drifting Internal Standard Response Over the Course of an Analytical Run
-
Potential Cause A: Post-Preparative Instability.
-
Troubleshooting:
-
Chlorothiazide can be unstable in the autosampler, especially at room temperature or under light.
-
Keep the autosampler temperature low (e.g., 4-10°C) and use amber vials or protect the sample tray from light.
-
Perform a post-preparative stability assessment by re-injecting samples from the beginning of the run at the end to see if the response has changed.
-
-
-
Potential Cause B: Mass Spectrometer Source Contamination.
-
Troubleshooting:
-
Over time, the ion source of the mass spectrometer can become contaminated, leading to a gradual decrease in signal intensity.
-
Clean the ion source according to the manufacturer's recommendations.
-
Ensure adequate chromatographic separation to minimize the introduction of non-volatile matrix components into the mass spectrometer.
-
-
Issue 3: Presence of Unlabeled Chlorothiazide in the Internal Standard Stock
-
Potential Cause: Isotopic Impurity.
-
Troubleshooting:
-
It is crucial to use an internal standard with high isotopic purity, preferably with less than 2% of the unlabeled analyte.[1]
-
Always check the Certificate of Analysis (CoA) for the isotopic purity of the standard.
-
Analyze a high concentration of the IS solution without the analyte to assess the contribution of the unlabeled species to the analyte's signal. This contribution should be negligible, especially at the lower limit of quantification (LLOQ).[19]
-
-
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability in Plasma
-
Spike a pool of the appropriate biological matrix (e.g., human plasma) with this compound at low and high concentrations.
-
Divide the spiked matrix into several aliquots.
-
Analyze one set of aliquots immediately (baseline, cycle 0).
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw one set of aliquots completely at room temperature and then refreeze them. Repeat for the desired number of freeze-thaw cycles (e.g., 3-5 cycles).
-
After the final thaw, process and analyze all samples alongside freshly prepared calibration standards.
-
Calculate the percentage stability by comparing the mean concentration of the freeze-thaw samples to the baseline samples. Acceptance criteria are typically within ±15% of the nominal concentration.
Protocol 2: Assessment of Bench-Top Stability in Plasma
-
Spike a pool of the appropriate biological matrix with this compound at low and high concentrations.
-
Divide the spiked matrix into aliquots.
-
Analyze one set of aliquots immediately (baseline).
-
Leave another set of aliquots on the bench at room temperature for a specified period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
After the specified time, process and analyze the bench-top samples alongside freshly prepared calibration standards.
-
Calculate the percentage stability by comparing the mean concentration of the bench-top samples to the baseline samples.
Data Presentation
Table 1: Example Freeze-Thaw Stability Data for this compound in Human Plasma
| Concentration (ng/mL) | Freeze-Thaw Cycles | Mean Measured Concentration (ng/mL) | % Nominal | % Stability vs. Baseline |
| 50 | 0 (Baseline) | 50.5 | 101.0 | 100.0 |
| 50 | 3 | 49.8 | 99.6 | 98.6 |
| 500 | 0 (Baseline) | 502.1 | 100.4 | 100.0 |
| 500 | 3 | 495.7 | 99.1 | 98.7 |
Visualizations
Caption: Bioanalytical Workflow using Stable Isotope-Labeled Internal Standard.
Caption: Troubleshooting Logic for Inconsistent Internal Standard Response.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
GlobalRPH. (2017). Dilution Chlorothiazide. Retrieved from [Link]
-
Singh, B., et al. (2013). Mechanistic approach towards degradation of HCTZ by hydrolysis. ResearchGate. Retrieved from [Link]
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
- Jemal, M., & Xia, Y. Q. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 21(24), 4115-4126.
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Sibanc, R., et al. (2015). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. Acta Pharmaceutica, 65(4), 383-397.
-
ResearchGate. (n.d.). Proposed degradation pathway of hydrochlorothiazide under UV/Vis light. Retrieved from [Link]
- Tontisirin, N., & Reutrakul, V. (2000). Identification of chlorothiazide and hydrochlorothiazide UV-A photolytic decomposition products. Journal of pharmaceutical and biomedical analysis, 22(4), 629-637.
- Cies, J. J., et al. (2015). Stability of furosemide and chlorothiazide. American journal of health-system pharmacy, 72(24), 2182-2188.
-
ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]
-
Delbeke, F., & Deventer, K. (n.d.). Detection and stability of thiazide drugs. WADA. Retrieved from [Link]
- Singh, B., et al. (2013). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Journal of the Brazilian Chemical Society, 24, 1144-1153.
- McCluskey, S. V., et al. (2015). Stability of chlorothiazide sodium in polypropylene syringes. American journal of health-system pharmacy, 72(15), 1294-1297.
- Cies, J. J., et al. (2015). Stability of furosemide and chlorothiazide stored in syringes. American journal of health-system pharmacy, 72(24), 2182-2188.
-
Sibanc, R., et al. (2015). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. ResearchGate. Retrieved from [Link]
- Landvatter, S. W. (2013).
- Sánchez-Polo, M., et al. (2020). Degradation of the diuretic hydrochlorothiazide by UV/Solar radiation assisted oxidation processes. Journal of environmental management, 258, 109973.
-
ResearchGate. (n.d.). Stability of hydrochlorothiazide under various clinical laboratory conditions. Retrieved from [Link]
-
Cies, J. J., et al. (2015). Stability of furosemide and chlorothiazide stored in syringes. ResearchGate. Retrieved from [Link]
- AKJournals. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review.
-
ResearchGate. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Retrieved from [Link]
-
Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
- Barbhaiya, R. H., et al. (1981). High-pressure liquid chromatographic determination of chlorothiazide and hydrochlorothiazide in plasma and urine: preliminary results of clinical studies. Journal of pharmaceutical sciences, 70(3), 291-295.
-
Heinig, K. (n.d.). Stability Issues in Bioanalysis: New Case Studies. Retrieved from [Link]
-
Cies, J. J., et al. (2015). Stability of furosemide and chlorothiazide stored in syringes. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
- Beermann, B., et al. (1977). Absorption, metabolism, and excretion of hydrochlorothiazide. Clinical pharmacology and therapeutics, 22(4), 385-388.
- Patel, J., et al. (2011). Bioanalytical method development and validation for determination of metoprolol tartarate and hydrochlorothiazide using HPTLC in human plasma. Brazilian Journal of Pharmaceutical Sciences, 47, 573-581.
-
ResearchGate. (2014). Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. Retrieved from [Link]
- Hsieh, S. Y., et al. (2006). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects.
-
Hsieh, S. Y., et al. (2006). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. Semantic Scholar. Retrieved from [Link]
-
Scilit. (n.d.). Stability and storage of compounds labelled with radioisotopes. Retrieved from [Link]
- Al-Ghannam, S. M. (2018). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. Critical Reviews in Analytical Chemistry, 48(4), 311-320.
- Al-Shabib, N. A., et al. (2023). Effect of Antihypertensive Drug (Chlorothiazide) on Fibrillation of Lysozyme: A Combined Spectroscopy, Microscopy, and Computational Study. International Journal of Molecular Sciences, 24(3), 2883.
-
MDPI. (2020). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Retrieved from [Link]
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- 11. Identification of chlorothiazide and hydrochlorothiazide UV-A photolytic decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. fda.gov [fda.gov]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
minimizing ion suppression for chlorothiazide analysis
Welcome to the technical support center for the analysis of chlorothiazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My goal is to equip you with the scientific rationale behind experimental choices to effectively minimize ion suppression and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the analysis of chlorothiazide using LC-MS/MS:
Q1: Why is ion suppression a significant concern for chlorothiazide analysis in biological matrices?
A1: Ion suppression is a major challenge in LC-MS/MS analysis, particularly for bioanalytical applications. It occurs when co-eluting matrix components interfere with the ionization of the target analyte, in this case, chlorothiazide, leading to a decreased signal intensity and compromising the accuracy of quantification[1][2]. Biological matrices like plasma and urine are complex, containing a high concentration of endogenous substances such as salts, phospholipids, and proteins that can cause significant ion suppression[3]. Chlorothiazide, being a polar molecule, can sometimes elute early in reversed-phase chromatography, a region often fraught with these interfering matrix components.
Q2: What are the primary causes of ion suppression in electrospray ionization (ESI) for chlorothiazide?
A2: In ESI, ion suppression can arise from several mechanisms. Competition for ionization is a key factor; if co-eluting matrix components have a higher ionization efficiency or are present at a much higher concentration than chlorothiazide, they can monopolize the available charge in the ion source, thus suppressing the analyte's signal. Additionally, changes in the physical properties of the ESI droplets, such as increased viscosity and surface tension due to high concentrations of non-volatile matrix components, can hinder solvent evaporation and the release of gas-phase chlorothiazide ions[1].
Q3: Can you recommend a starting point for sample preparation to minimize ion suppression for chlorothiazide in plasma?
A3: For initial method development, Solid Phase Extraction (SPE) is often a robust choice for chlorothiazide analysis in plasma. SPE can effectively remove a significant portion of interfering matrix components, leading to a cleaner extract compared to simpler methods like protein precipitation[4][5]. A reversed-phase SPE cartridge, such as an Oasis HLB, can be a good starting point, as it provides good retention for a wide range of compounds, including chlorothiazide. The selection of appropriate wash and elution solvents is crucial for a successful SPE method and should be optimized based on the physicochemical properties of chlorothiazide.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of chlorothiazide?
A4: While not strictly mandatory, the use of a SIL-IS, such as ¹³C,d₂-hydrochlorothiazide, is highly recommended and considered best practice for correcting for matrix effects, including ion suppression[6][7]. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal and improving the precision and accuracy of the quantification[8][9]. It is important to verify the isotopic purity of the SIL-IS to avoid any analytical bias[7].
Q5: What chromatographic mode is best suited for chlorothiazide analysis to avoid ion suppression?
A5: While reversed-phase liquid chromatography (RPLC) is commonly used, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a compelling alternative for polar compounds like chlorothiazide[10]. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. This can be advantageous as it often results in better retention of polar analytes, moving them away from the early-eluting, highly suppressing matrix components typically seen in RPLC. Furthermore, the high organic content of the mobile phase in HILIC can enhance ESI efficiency.
Troubleshooting Guide
This section provides detailed solutions to specific issues you may encounter during your chlorothiazide analysis experiments.
Issue 1: Poor Peak Shape and Low Signal Intensity for Chlorothiazide
Symptoms:
-
Broad, tailing, or split peaks for chlorothiazide.
-
Significantly lower signal-to-noise ratio than expected.
-
Inconsistent peak areas between replicate injections.
Potential Causes & Solutions:
-
Cause: Inadequate chromatographic separation from interfering matrix components.
-
Solution 1: Optimize RPLC Method. Experiment with different C18 columns from various manufacturers as they can offer different selectivities. Adjusting the mobile phase pH can alter the ionization state of both chlorothiazide and interfering compounds, thereby improving separation. A gradient elution with a shallow ramp may also help to resolve chlorothiazide from closely eluting matrix components.
-
Solution 2: Consider HILIC. As mentioned in the FAQs, HILIC is an excellent alternative for polar compounds. It can provide orthogonal selectivity to RPLC, effectively separating chlorothiazide from different sets of interferences.
-
-
Cause: Suboptimal sample preparation leading to a "dirty" extract.
-
Solution: Refine your sample preparation method. If you are using protein precipitation, which is known for being less selective[11], consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or SPE[4]. For LLE, a systematic evaluation of different organic solvents and pH conditions is necessary to achieve optimal extraction recovery and cleanliness[12]. For SPE, a thorough optimization of the wash and elution steps is critical. A stronger wash solvent can remove more interferences, but care must be taken not to elute the analyte.
-
Caption: Comparison of sample preparation techniques for chlorothiazide analysis.
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
High variability in quality control (QC) sample results.
-
Calibration curve fails to meet acceptance criteria (e.g., r² < 0.99).
-
Significant drift in analyte response over the course of an analytical run.
Potential Causes & Solutions:
-
Cause: Variable ion suppression across different samples.
-
Solution 1: Implement a SIL-IS. As emphasized earlier, a SIL-IS is the most effective way to compensate for sample-to-sample variations in ion suppression[13][14]. The ratio of the analyte to the IS response should remain constant even if the absolute signal intensity fluctuates.
-
Solution 2: Dilute the sample. If a SIL-IS is not available, a simple dilution of the sample extract can sometimes mitigate ion suppression by reducing the concentration of interfering matrix components. However, this will also reduce the analyte concentration, so this approach is only feasible if the assay has sufficient sensitivity.
-
-
Cause: Inadequate equilibration of the analytical column.
-
Solution: Ensure sufficient column equilibration. This is particularly important for HILIC methods. Insufficient equilibration can lead to shifting retention times and variable peak areas. Always include a sufficient equilibration step at the beginning of each run and between injections.
-
Issue 3: Suspected Ion Suppression but Unsure of the Source
Symptoms:
-
Lower than expected signal for chlorothiazide in matrix samples compared to neat solutions.
-
You need to identify the retention time window where suppression is occurring.
Potential Causes & Solutions:
-
Cause: Co-elution of unknown matrix components.
-
Solution: Perform a post-column infusion experiment. This is a powerful diagnostic tool to visualize regions of ion suppression. A solution of chlorothiazide is continuously infused into the mobile phase stream after the analytical column and before the mass spectrometer's ion source. A blank matrix extract is then injected onto the column. Any dip in the constant chlorothiazide signal baseline indicates a region where co-eluting matrix components are causing ion suppression[2].
-
Caption: Experimental setup for a post-column infusion experiment.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Chlorothiazide from Human Plasma
This protocol provides a starting point for developing a robust SPE method for chlorothiazide. Optimization will be required for your specific application.
Materials:
-
Oasis HLB 1 cc (30 mg) SPE cartridges
-
Human plasma (K₂EDTA)
-
Chlorothiazide stock solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Formic acid
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 250 µL of plasma, add an appropriate amount of internal standard and 250 µL of 4% phosphoric acid in water. Vortex to mix.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the chlorothiazide and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Zero-dead-volume tee
-
Chlorothiazide solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Prepared blank plasma extract
Procedure:
-
Setup: Connect the outlet of the analytical column to one port of the tee. Connect the syringe pump to the second port and the outlet of the tee to the mass spectrometer's ion source.
-
Infusion: Begin the LC mobile phase flow and start the syringe pump to continuously infuse the chlorothiazide solution at a low flow rate (e.g., 5-10 µL/min).
-
Equilibration: Allow the system to equilibrate until a stable, constant signal for chlorothiazide is observed in the mass spectrometer.
-
Injection: Inject the blank matrix extract onto the LC column.
-
Data Acquisition: Acquire data for the entire chromatographic run, monitoring the MRM transition for chlorothiazide.
-
Analysis: Examine the resulting chromatogram. A consistent, flat baseline indicates no ion suppression. A dip in the baseline indicates a region of ion suppression.
Data Summary
The following table summarizes typical starting parameters for an LC-MS/MS method for chlorothiazide analysis. These should be optimized for your specific instrument and application.
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for many small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |
| Gradient | 5-95% B over 5 minutes | A generic gradient to start with for method development. |
| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |
| Ionization Mode | ESI Negative | Chlorothiazide has acidic protons and ionizes well in negative mode[5][15]. |
| MRM Transition | m/z 296.0 -> 205.0 | A common and sensitive transition for hydrochlorothiazide[16][17]. |
References
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Chakraborty, A., Jayaseelan, K., Rathinam, S., Kokilambigai, K. S., & Nethra, K. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica, 36(4). Retrieved from [Link]
-
Medvedovici, A., Mircioiu, C., David, V., & Miron, D. S. (2000). Liquid extraction and HPLC-DAD assay of hydrochlorothiazide from plasma for a bioequivalence study at the lowest therapeutic dose. European Journal of Drug Metabolism and Pharmacokinetics, 25(2), 91–96. Retrieved from [Link]
-
Al-Majed, A. R., Al-Zehouri, J., & Belal, F. (2023). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. Molecules, 28(4), 1588. Retrieved from [Link]
-
Shah, J. V., Shah, P. A., Shah, P. V., Sanyal, M., & Shrivastav, P. (2012). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis, 2(6), 439–448. Retrieved from [Link]
-
Zendelovska, D., Stafilov, T., & Stefova, M. (2006). HPLC determination of hydrochlorothiazide in urineafter solid-phase extraction. ResearchGate. Retrieved from [Link]
-
Zendelovska, D., Stafilov, T., & Milosevski, P. (2004). Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC. Biomedical Chromatography, 18(2), 71–76. Retrieved from [Link]
-
Shaikh, B., & Rummel, N. (1995). Liquid Chromatographic Determination of Chlorothiazide and Hydrochlorothiazide Diuretic Drugs in Bovine Milk. Journal of Agricultural and Food Chemistry, 43(9), 2454–2457. Retrieved from [Link]
-
Koba, M., Kwiecień, A., & Koba, K. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 26(11), 3182. Retrieved from [Link]
-
Shah, J. V., Shah, P. A., Shah, P. V., Sanyal, M., & Shrivastav, P. (2012). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis, 2(5), 336–345. Retrieved from [Link]
-
Ongas, M., Kokwaro, G., Ogutu, B., & Oloo, A. (2018). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ResearchGate. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Jain, P., Bhunia, P., & Pande, U. C. (2015). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Journal of Chromatographic Science, 53(8), 1334–1343. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
Zendelovska, D., Stafilov, T., & Milosevski, P. (2004). Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC. ResearchGate. Retrieved from [Link]
-
Singh, S., Singh, S., & Singh, S. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Sciences and Research, 4(9), 1916–1921. Retrieved from [Link]
-
Mohamed, H. M., & Fayez, Y. M. (2020). Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in the Presence of Different Co-formulated Anti-hypertensive Medications in Biological Matrix. Current Pharmaceutical Analysis, 16(8), 983–991. Retrieved from [Link]
-
Dalmora, S. L., Sangoi, M. S., Nogueira, D. R., & da Silva, L. M. (2010). Rapid Determination of Hydrochlorothiazide in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
P, S., R, R., K, S., & P, S. (2009). High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 834–839. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
Kailasam, S. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. Retrieved from [Link]
-
Takubo, T., Okada, H., Ishii, M., Hara, K., & Ishii, Y. (2004). Sensitive and Selective Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry Analysis of Hydrochlorothiazide in Rat Plasma. Journal of Chromatography B, 806(2), 199–203. Retrieved from [Link]
-
Shi, Y., Xu, X., Fang, M., Zhang, M., Li, Y., Gillespie, B., Yorke, S., & Yang, N. (2010). Identifying, Evaluating, and Controlling Bioanalytical Risks Resulting from Nonuniform Matrix Ion Suppression/Enhancement and Nonlinear Liquid Chromatography−Mass Spectrometry Assay Response. Analytical Chemistry, 82(23), 9779–9786. Retrieved from [Link]
-
Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography B, 879(32), 3863–3869. Retrieved from [Link]
-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
AxisPharm. (2024, August 1). Protein Precipitation Technical Guide. Retrieved from [Link]
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MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(15), 5734. Retrieved from [Link]
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Rocchitta, G., Spatuzza, C., & Cacciatore, F. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 123. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Protein precipitation – Knowledge and References. Retrieved from [Link]
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Liu, X., Ding, L., & Liu, G. (2011). Simultaneous Determination of Hydrochlorothiazide and Reserpine in Human Urine by LC with a Simple Pre-Treatment. Journal of the Korean Chemical Society, 55(3), 433–438. Retrieved from [Link]
-
Gergov, M., Ojanperä, I., & Vuori, E. (2003). Mass spectrometric behavior of thiazide-based diuretics after electrospray ionization and collision-induced dissociation. Rapid Communications in Mass Spectrometry, 17(15), 1709–1718. Retrieved from [Link]
-
Al-Majed, A. R., Al-Zehouri, J., & Belal, F. (2023). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The advantages and drawbacks of four protein preparation methods. Retrieved from [Link]
-
Park, J. B., Kim, S., & Kim, J. (2024). Enhancing physicochemical properties of hydrochlorothiazide with zwitterionic L-proline and 5-fluorocytosine cocrystals through mechanochemical synthesis. Journal of Pharmaceutical Investigation, 54(1), 1–11. Retrieved from [Link]
-
LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]
-
Van de Velde, E., Kint, A., & De Winter, J. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Metabolites, 7(3), 36. Retrieved from [Link]
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- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. akjournals.com [akjournals.com]
- 5. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Liquid extraction and HPLC-DAD assay of hydrochlorothiazide from plasma for a bioequivalence study at the lowest therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Chlorothiazide-¹³C,¹⁵N₂ Degradation Products
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, analytical scientists, and drug development professionals utilizing Chlorothiazide-¹³C,¹⁵N₂ as an internal standard or in related stability studies. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of this isotopically labeled compound.
Introduction to Chlorothiazide-¹³C,¹⁵N₂
Chlorothiazide is a thiazide diuretic used in the management of hypertension and edema. The isotopically labeled version, Chlorothiazide-¹³C,¹⁵N₂, serves as an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[2] However, like its unlabeled counterpart, it is susceptible to degradation under certain conditions. Understanding these degradation pathways is critical for maintaining sample integrity and ensuring data accuracy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Chlorothiazide?
A1: Chlorothiazide primarily degrades through two main pathways: hydrolysis and photolysis.
-
Hydrolysis: In aqueous solutions, particularly under alkaline conditions, the thiazide ring can open. The major hydrolytic degradant is 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA).[3][4] Studies on the closely related hydrochlorothiazide have extensively characterized this pathway, which is considered a common degradation route for thiazide diuretics.[5][6]
-
Photodegradation: Chlorothiazide is sensitive to UV light.[7][8] Exposure to UV-A radiation can lead to photodehalogenation, where the chlorine atom is removed from the molecule.[9]
Q2: My Chlorothiazide-¹³C,¹⁵N₂ standard is showing signs of degradation. Will its degradation products be the same as the unlabeled compound?
A2: Yes. The incorporation of stable isotopes (¹³C and ¹⁵N) does not alter the chemical reactivity of the molecule.[2] Therefore, Chlorothiazide-¹³C,¹⁵N₂ will follow the exact same degradation pathways as unlabeled chlorothiazide. The key difference is that the resulting degradation products will retain the isotopic labels, giving them a distinct mass-to-charge ratio (m/z) in mass spectrometry analysis. This is a critical feature, as it allows for the differentiation of degradants from the standard versus those from the analyte.
Q3: What are the major degradation products I should monitor for?
A3: The two primary degradation products to monitor are:
-
4-amino-6-chloro-1,3-benzenedisulfonamide (DSA): This is the main product of hydrolysis.[5]
-
Deschloro-Chlorothiazide: This is a product of photodehalogenation.[9]
The isotopically labeled versions of these degradants will have higher masses corresponding to the incorporated ¹³C and ¹⁵N atoms.
Q4: How should I properly store my Chlorothiazide-¹³C,¹⁵N₂ stock and working solutions?
A4: Proper storage is crucial to prevent degradation.
-
Stock Solutions (in organic solvent): Store in amber glass vials at -20°C or colder. The use of amber vials is critical to protect the compound from light.
-
Working Solutions (in aqueous/biological matrix): Prepare fresh whenever possible. Thiazides show increased degradation at higher pH and temperature.[6] If short-term storage is necessary, keep solutions at 2-8°C and protected from light.[10] One study found that a chlorothiazide solution stored in polypropylene syringes at 2-8°C was stable for up to six days.[10]
Q5: I see a small peak in my chromatogram at the retention time of the unlabeled analyte when I inject only the labeled standard. What is this?
A5: This is likely due to the presence of a small, unavoidable amount of the unlabeled compound in the isotopically labeled standard material. Manufacturers specify the isotopic purity of their standards. A high-purity standard (e.g., >99% isotopic enrichment) will minimize this issue. Always check the certificate of analysis for your standard to understand its purity and composition.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of Chlorothiazide-¹³C,¹⁵N₂.
Chromatography (HPLC/UPLC) Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for Labeled Standard | Secondary Silanol Interactions: The sulfonamide groups in chlorothiazide can interact with free silanol groups on the silica-based column packing material. | Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.5 using formic acid or a phosphate buffer. This suppresses the ionization of silanol groups, minimizing secondary interactions.[11] |
| Column Contamination: Strongly retained compounds from previous injections can accumulate on the column head, creating active sites. | Implement a Column Wash Routine: After each analytical batch, flush the column with a strong, organic solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. | |
| Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the final sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume. | |
| Shifting Retention Times | Inadequate Column Equilibration: Switching between different mobile phases or gradients without sufficient equilibration time can cause retention time drift. | Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. |
| Mobile Phase Composition Change: Evaporation of the more volatile organic component or inconsistent mixing can alter the mobile phase strength. | Ensure Proper Mobile Phase Preparation: Keep mobile phase reservoirs covered. If using a low-pressure mixing system, prime each line thoroughly. You can add a tracer to the organic phase to monitor mixing consistency via the UV detector baseline.[12] | |
| Temperature Fluctuations: Column temperature affects viscosity and analyte retention. | Use a Column Oven: Maintain a constant and consistent column temperature (e.g., 30-40°C) to ensure reproducible retention times.[13] | |
| Appearance of New, Unexpected Peaks | On-Column or Autosampler Degradation: The sample may be degrading after injection while waiting in the autosampler queue. | Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4-10°C) to slow down potential degradation. |
| Contaminated Mobile Phase or System: Impurities in solvents or leachates from tubing can appear as peaks, especially in gradient elution. | Use High-Purity Solvents: Always use HPLC or MS-grade solvents and freshly prepared mobile phases. |
Mass Spectrometry (MS) Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Ionization: Chlorothiazide can be analyzed in both positive and negative ion modes. The choice may depend on the mobile phase and instrument. | Optimize Source Parameters: Perform an infusion analysis of the standard to optimize source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure). Studies often show good sensitivity for thiazides in negative electrospray ionization (ESI) mode.[14] |
| Incorrect MS/MS Transition: The precursor or product ion m/z may be incorrect, or the collision energy may be suboptimal. | Verify and Optimize MRM Transitions: Confirm the exact mass of the labeled parent ion. Infuse the standard and perform a product ion scan to identify the most intense and stable fragment ions. Optimize the collision energy for each transition. | |
| Ion Suppression: Co-eluting matrix components can suppress the ionization of the standard, reducing its signal. | Improve Chromatographic Separation: Adjust the gradient or mobile phase to separate the standard from the region of ion suppression. | |
| Incorrect Isotopic Pattern or m/z | In-Source Fragmentation or Adduct Formation: The molecule might be fragmenting in the ionization source or forming adducts (e.g., sodium, potassium). | Adjust Source Conditions: Reduce the fragmentor or cone voltage to minimize in-source fragmentation. Check for common adducts (+22 for Na⁺, +38 for K⁺) and select the protonated/deprotonated molecule as the precursor. |
| Label Exchange (Deuterium only): While not applicable to ¹³C,¹⁵N₂, if a deuterium-labeled standard were used, deuterium atoms on heteroatoms or acidic carbons could exchange with protons from the solvent. | Use ¹³C or ¹⁵N Labeled Standards: These labels are covalently bonded and not susceptible to exchange, making them more robust.[2] |
Section 3: Key Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study Workflow
Forced degradation studies are essential to identify potential degradation products and validate the stability-indicating nature of an analytical method.[15]
Objective: To intentionally degrade Chlorothiazide-¹³C,¹⁵N₂ under various stress conditions to identify its degradation products.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Chlorothiazide-¹³C,¹⁵N₂ in methanol or acetonitrile at 1 mg/mL.
-
Aliquot for Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber vials for each condition.
-
Apply Stress Conditions (see table below):
-
Neutralization/Dilution: After the stress period, neutralize acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration (e.g., 1-10 µg/mL).
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating LC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks and determine their m/z values to tentatively identify degradation products.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent / Method | Duration & Temperature | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60°C | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | 1-4 hours at Room Temp | Hydrolysis (typically faster than acid) |
| Oxidative | 3% H₂O₂ | 24 hours at Room Temp | Oxidation |
| Photolytic | UV Lamp (e.g., 254 nm or 365 nm) or direct sunlight | 24-48 hours | Photodegradation |
| Thermal | Hot Air Oven (Dry Heat) | 48 hours at 80°C | Thermal Decomposition |
Diagram 1: Forced Degradation Experimental Workflow A visual representation of the steps involved in a forced degradation study.
Protocol 2: Recommended HPLC-MS/MS Method
This method provides a starting point for the separation and detection of Chlorothiazide-¹³C,¹⁵N₂ and its potential degradation products. Optimization will be required for specific instrumentation.
Table 2: Starting HPLC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18 or C8, 2.1 x 50 mm, <3 µm | Provides good reversed-phase retention for chlorothiazide.[16] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier for better peak shape and ESI+ sensitivity. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase. |
| Gradient | 5% B to 95% B over 5-7 minutes | A typical gradient to elute the parent and more non-polar degradants. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity.[13] |
| Injection Vol. | 2 - 10 µL | |
| Ionization Mode | ESI Negative | Often provides a strong [M-H]⁻ signal for thiazides.[14] |
| MRM Transitions | Parent Ion [M-H]⁻ → Product Ion | Must be determined empirically. For unlabeled Chlorothiazide (MW 295.7), the transition is often m/z 294.7 → 214.8.[17][18] The labeled compound will have a higher m/z. |
| Source Params | Instrument Dependent | Optimize using infusion of the standard. |
Diagram 2: Primary Degradation Pathways of Chlorothiazide A simplified diagram showing the formation of the main hydrolytic and photolytic degradation products.
Section 4: References
-
Revelle, L. K., Musser, S. M., Rowe, B. J., & Feldman, I. C. (1997). Identification of chlorothiazide and hydrochlorothiazide UV-A photolytic decomposition products. Journal of Pharmaceutical Sciences, 86(5), 631-634. [Link]
-
Mahajan, R. D., et al. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Journal of the Brazilian Chemical Society, 23(3), 445-452. [Link]
-
National Center for Biotechnology Information (n.d.). Hydrochlorothiazide. PubChem Compound Database. [Link]
-
Fung, E. Y., & Symons, J. M. (2000). Increased phototoxicity of hydrochlorothiazide by photodegradation. Photodermatology, Photoimmunology & Photomedicine, 16(3), 121-124. [Link]
-
Novak, T. J. (2021). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. Journal of Pharmaceutical Sciences & Emerging Drugs, 9(5). [Link]
-
Mahajan, R. D., et al. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide... SciELO. [Link]
-
Abdel-Qader, D. H., et al. (2015). Stability of chlorothiazide sodium in polypropylene syringes. American Journal of Health-System Pharmacy, 72(15), 1285-1288. [Link]
-
Various Authors. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide... Acta Chromatographica, 36(4). [Link]
-
Mahajan, R. D., et al. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide... ResearchGate. [Link]
-
Cies, J. J., et al. (2015). Stability of Furosemide and Chlorothiazide. American Journal of Health-System Pharmacy, 72(24), 2182-2188. [Link]
-
Kamau, F. N., et al. (2016). Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degradants. Journal of Chromatographic Science, 54(8), 1383-1393. [Link]
-
Gumieniczek, A., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 23(7), 1643. [Link]
-
Brigante, M., et al. (2005). Degradation of hydrochlorothiazide in water. Environmental Chemistry Letters, 2(4), 195-198. [Link]
-
Olsen, B. A., et al. (2001). Purification and identification of an impurity in bulk hydrochlorothiazide. Journal of Pharmaceutical Sciences, 90(8), 1079-1088. [Link]
-
Kalgutkar, A. S., & Soglia, J. R. (2005). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 18(11), 1625-1648. [Link]
-
Deventer, K., et al. (2009). Stability of selected chlorinated thiazide diuretics. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 519-524. [Link]
-
Shah, T., et al. (2025). A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. Current Drug Research Reviews. [Link]
-
Unknown Author. (n.d.). HYDROCHLOROTHIAZIDE: STABILITY IN BULK SOLUTION FORM. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Mollica, J. A., Rehm, C. R., & Smith, J. B. (1969). Hydrolysis of Hydrochlorothiazide. Journal of Pharmaceutical Sciences, 58(5), 635-636. [Link]
-
Brigante, M., et al. (2005). Degradation of hydrochlorothiazide in water. ResearchGate. [Link]
-
Cies, J. J., et al. (2015). Stability of furosemide and chlorothiazide stored in syringes. ResearchGate. [Link]
-
González, E., et al. (2012). Photosensitivity Due to Thiazides. Actas Dermo-Sifiliográficas, 103(7), 587-595. [Link]
-
Unknown Author. (n.d.). Use of Isotopically Labeled Compounds in Drug Discovery. ResearchGate. [Link]
-
Unknown Author. (n.d.). MS/MS fragmentation pattern. ResearchGate. [Link]
-
van der Nagel, B. C. H., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(4), 581-594. [Link]
-
Unknown Author. (n.d.). Mass spectra of HCTZ with daughter and parent ion. ResearchGate. [Link]
-
Shah, H. J., et al. (2012). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 903, 111-118. [Link]
-
NIST. (n.d.). Chlorothiazide. NIST Chemistry WebBook. [Link]
-
Unknown Author. (n.d.). Fragmentation pattern of hydrochlorothiazide in negative ionization mode. ResearchGate. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Unknown Author. (n.d.). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. [Link]
-
Unknown Author. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting. [Link]
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Hydrolysis of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Furosemide and Chlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of chlorothiazide and hydrochlorothiazide UV-A photolytic decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of chlorothiazide sodium in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 14. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sample Extraction Recovery for Chlorothiazide
Welcome to the technical support center for chlorothiazide bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting chlorothiazide from biological matrices. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot and optimize your methods for maximum recovery and accuracy.
Section 1: Understanding the Foundation: Chlorothiazide's Physicochemical Properties
Successful sample extraction begins with a deep understanding of the analyte's chemical nature. Chlorothiazide is a small molecule with properties that directly dictate how it behaves in different solvents and pH environments.
Question: What are the most critical physicochemical properties of chlorothiazide that influence its extraction?
Answer: The two most critical properties are its acid dissociation constant (pKa) and its partition coefficient (LogP) .
-
pKa: Chlorothiazide is a weakly acidic molecule with two pKa values, approximately 6.7 and 9.5 . This means its charge state is highly dependent on the pH of the surrounding solution. At a pH below 6.7, the molecule is predominantly in its neutral, non-ionized form. As the pH increases above 6.7, it begins to lose a proton and become negatively charged. Understanding this is crucial for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
LogP: The octanol-water partition coefficient (LogP) indicates a compound's hydrophobicity. For chlorothiazide, the LogP is approximately -0.2 , indicating that it is a relatively polar, hydrophilic compound. This property governs which solvents will be most effective at extracting it from an aqueous matrix like plasma or urine.
These properties are summarized in the table below:
| Property | Value | Implication for Extraction |
| pKa₁ | ~6.7 | Below this pH, the molecule is neutral and less polar. |
| pKa₂ | ~9.5 | Above this pH, the molecule is doubly ionized. |
| LogP | ~-0.2 | Indicates the molecule is polar/hydrophilic. |
| Solubility | Very slightly soluble in water. | Extraction into an organic phase is necessary for concentration.[1][2] |
| BCS Class | Class IV | Low permeability and low solubility.[1][2][3] |
The relationship between pH and the ionization state of chlorothiazide is fundamental to its extraction. This can be visualized as follows:
Caption: pH-dependent ionization state of chlorothiazide.
Section 2: Core Extraction Methodologies & Troubleshooting
The choice of extraction method depends on the sample matrix, required sensitivity, and available equipment. The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
FAQ 1: Protein Precipitation (PPT)
Question: I'm seeing low recovery after my protein precipitation. What's going wrong?
Answer: While PPT is a simple and fast technique, it often suffers from low recovery for polar compounds like chlorothiazide and significant matrix effects. Here’s a troubleshooting guide:
-
Problem: Analyte co-precipitates with proteins.
-
Why it happens: Chlorothiazide can be non-specifically bound to plasma proteins. When you add a crash solvent like acetonitrile or methanol, both the protein and the bound drug precipitate out of the solution.
-
Solution 1: Optimize the crash solvent ratio. A common starting point is a 3:1 ratio of solvent to plasma (v/v). Experiment with ratios from 2:1 to 4:1. Too little solvent may not precipitate all proteins, while too much can dilute your sample excessively.
-
Solution 2: Acidify your sample before adding the solvent. Adding a small amount of acid (e.g., formic acid or perchloric acid) to the plasma to bring the pH to ~3-4 can disrupt protein binding and ensure chlorothiazide is in its neutral form, making it less likely to co-precipitate.
-
-
Problem: The supernatant is cloudy or contains particulates.
-
Why it happens: Incomplete protein precipitation or insufficient centrifugation.
-
Solution: Increase the centrifugation speed and/or time. A standard is 10,000 x g for 10 minutes. Also, ensure the samples are cold during precipitation and centrifugation, as this can improve protein removal.
-
FAQ 2: Liquid-Liquid Extraction (LLE)
Question: My LLE recovery for chlorothiazide is inconsistent. How do I choose the right solvent and pH?
Answer: LLE offers a cleaner extract than PPT but requires careful optimization of pH and the organic solvent.
-
Step 1: pH Adjustment is Critical.
-
The Principle: To extract chlorothiazide from the aqueous plasma/urine into an organic solvent, you must maximize its neutrality. Based on its pKa of ~6.7, you should adjust the sample pH to be at least 2 units below the pKa.
-
Recommendation: Acidify your sample (plasma, urine) to a pH of 3-4 using a suitable acid like phosphoric acid or formic acid. At this pH, chlorothiazide is predominantly in its non-ionized form, making it more hydrophobic and ready to partition into an organic solvent.
-
-
Step 2: Selecting the Right Extraction Solvent.
-
The Principle: Since chlorothiazide is a polar molecule (LogP ~ -0.2), a non-polar solvent like hexane will be ineffective. You need a more polar, water-immiscible organic solvent to effectively pull it from the aqueous phase.
-
Solvent Selection Guide:
-
| Solvent | Polarity | Pros | Cons |
| Ethyl Acetate | Medium | Good recovery for moderately polar compounds. | Can extract some interferences. |
| Diethyl Ether | Low-Medium | Volatile, easy to evaporate. | Peroxide formation risk; can be hygroscopic. |
| Methyl tert-butyl ether (MTBE) | Low-Medium | Stable, less prone to peroxides than diethyl ether. | |
| Dichloromethane (DCM) | High | Can be effective but is a dense solvent (bottom layer). | Environmental and health concerns. |
-
Troubleshooting LLE:
-
Problem: Emulsion formation. This is common with plasma. Gentle mixing (rocking or inversion) instead of vigorous vortexing can prevent this. Adding salt (e.g., NaCl) to the aqueous phase can also help break emulsions.
-
Problem: Low recovery. If recovery is still low after pH and solvent optimization, consider a "salting-out" effect. Adding a salt like ammonium sulfate to the aqueous phase can decrease the solubility of chlorothiazide in it, driving more of the analyte into the organic phase.
-
FAQ 3: Solid-Phase Extraction (SPE)
Question: Which SPE cartridge and protocol should I use for the best recovery of chlorothiazide?
Answer: SPE is the most powerful technique for achieving high recovery and the cleanest extracts, which is especially important for sensitive LC-MS/MS analysis.[4] For chlorothiazide, a reversed-phase (C8 or C18) or a polymeric (e.g., Oasis HLB) sorbent is recommended.
Detailed Reversed-Phase SPE Protocol for Chlorothiazide in Plasma:
This protocol is a robust starting point for optimization.
-
Sample Pre-treatment:
-
Take 500 µL of plasma.
-
Add 500 µL of 4% phosphoric acid in water. This acidifies the sample to pH ~2-3, ensuring chlorothiazide is neutral and ready for binding. It also helps precipitate some proteins.
-
Vortex and centrifuge at 3000 x g for 10 minutes. Use the supernatant for the next step.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with the following:
-
1 mL Methanol
-
1 mL Deionized Water
-
-
Expert Tip: Do not let the cartridge run dry after this step. The sorbent must remain solvated for proper interaction with the sample.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min). A slow flow rate is critical for ensuring adequate interaction time between the analyte and the sorbent.
-
-
Washing (Interference Removal):
-
Wash the cartridge to remove endogenous interferences:
-
1 mL of 5% Methanol in water.
-
-
Why this step is crucial: This wash step removes highly polar, water-soluble compounds from the matrix that did not bind strongly to the C18 sorbent. Since chlorothiazide is retained, this step cleans the sample without significant loss of the analyte.
-
-
Elution:
-
Elute the chlorothiazide from the cartridge with:
-
1 mL of Methanol or Acetonitrile .
-
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis. This step concentrates the sample and ensures compatibility with the analytical column.
-
Caption: General workflow for Solid-Phase Extraction (SPE).
Section 3: Advanced Troubleshooting: Matrix Effects and Stability
Question: My recovery looks good, but my results are still variable, especially when using LC-MS/MS. Could this be a matrix effect?
Answer: Absolutely. Matrix effects are a significant challenge in bioanalysis, where co-eluting endogenous components from the sample suppress or enhance the ionization of the analyte in the mass spectrometer source.[5]
-
Identifying Matrix Effects:
-
The most common sign is a high degree of variability in your quality control (QC) samples, especially at the low end of the calibration curve.
-
A formal way to assess this is to compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a clean solvent. A significant difference indicates the presence of matrix effects.[5][6]
-
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: If you are using PPT, switch to LLE or, preferably, SPE. A more rigorous wash step in your SPE protocol can often remove the interfering compounds.
-
Chromatographic Separation: Ensure your HPLC/UPLC method has sufficient resolution to separate chlorothiazide from the region where most matrix components elute (often the void volume).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., ¹³C,d₂-Hydrochlorothiazide) is chemically identical to the analyte and will co-elute and experience the same matrix effects. By using the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression or enhancement is effectively cancelled out.[4]
-
Question: I'm worried about the stability of chlorothiazide in my samples. What precautions should I take?
Answer: Analyte stability must be ensured throughout the entire lifecycle of the sample, from collection to final analysis.[7]
-
Freeze-Thaw Stability: Chlorothiazide is generally stable through several freeze-thaw cycles. However, this should be formally evaluated during method validation by analyzing QC samples that have been frozen and thawed at least three times.
-
Bench-Top Stability: Assess how long chlorothiazide is stable in the biological matrix when left at room temperature. This is critical to understanding how much time you have for sample processing.
-
Long-Term Storage: Samples should be stored at -70°C or colder for long-term stability. You must validate that the analyte is stable for the expected duration of your study.
-
Post-Preparative Stability: Once your samples are extracted and reconstituted, they are typically placed in an autosampler. It is essential to confirm that chlorothiazide is stable in the reconstitution solvent for the entire duration of the analytical run.
By following the principles outlined in this guide and adhering to regulatory guidelines on bioanalytical method validation, you can develop a robust and reliable method for the extraction and quantification of chlorothiazide.[8][9][10]
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Zendelovska, D., Stafilov, T., & Milosevski, P. (2004). Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC. Biomedical Chromatography, 18(2), 71-76. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrochlorothiazide. PubChem. [Link]
-
Ivanova, V., & Stefova, M. (2005). HPLC determination of hydrochlorothiazide in urine after solid-phase extraction. Macedonian Pharmaceutical Bulletin, 51(1,2), 1-52. [Link]
-
Mahajan, M., et al. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. ResearchGate. [Link]
-
PubMed. (n.d.). Improved high-performance liquid chromatographic procedure for the determination of chlormethiazole levels following solid-phase extraction from plasma. [Link]
-
Lee, H. W., et al. (2020). Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract. Molecules, 25(22), 5489. [Link]
-
ResearchGate. (n.d.). Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC. [Link]
-
Shah, G., et al. (2012). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis, 2(5), 349-358. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Allied Academies. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. Molecules, 28(4), 1642. [Link]
-
Chakraborty, A., et al. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica, 36(4). [Link]
-
PubMed. (n.d.). Liquid extraction and HPLC-DAD assay of hydrochlorothiazide from plasma for a bioequivalence study at the lowest therapeutic dose. [Link]
-
ResearchGate. (n.d.). Interpretation of Physical Properties of Hydrochlorothiazide. [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorothiazide. PubChem. [Link]
-
Chakraborty, A., et al. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. ResearchGate. [Link]
-
Li, W., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis, 8(1), 1-10. [Link]
-
Jouyban, A., et al. (2022). Experimental measurement and thermodynamic modeling of Chlorothiazide solubility in supercritical carbon dioxide. Research@THEA. [Link]
-
TUS. (n.d.). Experimental measurement and thermodynamic modeling of Chlorothiazide solubility in supercritical carbon dioxide. [Link]
-
Heinig, K. (n.d.). Stability Issues in Bioanalysis: New Case Studies. [Link]
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Technical Support Center: Troubleshooting Poor Chromatography of Chlorothiazide
Welcome to the technical support center for the analysis of chlorothiazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal chromatographic performance for this compound. Here, we will delve into the common issues faced during the analysis of chlorothiazide and provide systematic, science-backed solutions to overcome them. Our approach is rooted in a deep understanding of the physicochemical properties of chlorothiazide and the fundamental principles of chromatography.
Understanding the Molecule: The Key to Good Chromatography
Chlorothiazide is a diuretic and antihypertensive agent.[1] Its chemical structure, which includes two acidic sulfonamide groups, dictates its chromatographic behavior. Key properties to consider are:
-
pKa Values: Chlorothiazide has two pKa values, approximately 6.85 and 9.45.[2] This means its ionization state is highly dependent on the mobile phase pH, which in turn significantly affects its retention and peak shape in reversed-phase HPLC.
-
Solubility: It is very slightly soluble in water but readily soluble in dilute aqueous sodium hydroxide.[3] Its solubility is pH-dependent, being practically insoluble at pH 4 and slightly more soluble at pH 7.[2]
-
Potential for Silanol Interactions: The presence of polar functional groups in the chlorothiazide molecule makes it susceptible to interactions with active silanol groups on the surface of silica-based stationary phases, a common cause of peak tailing.[4][5]
This guide will address the most frequently encountered problems in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My chlorothiazide peak is tailing significantly.
Q: Why is my chlorothiazide peak showing excessive tailing, and how can I fix it?
A: Peak tailing for chlorothiazide is a common issue and is most often caused by secondary interactions with the stationary phase or inappropriate mobile phase conditions.
Root Cause Analysis:
-
Silanol Interactions: The primary culprit for the tailing of polar, acidic compounds like chlorothiazide is often the interaction between the analyte and free silanol groups (Si-OH) on the silica-based column packing material.[5][6] These interactions are a form of secondary retention mechanism that can lead to a distorted peak shape.[5]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of both the chlorothiazide molecule and the residual silanol groups on the stationary phase, exacerbating the tailing effect.[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[8]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting peak tailing of chlorothiazide.
Step-by-Step Troubleshooting Guide:
-
Optimize Mobile Phase pH:
-
Rationale: To minimize silanol interactions, it's crucial to control the ionization of both the analyte and the stationary phase. Lowering the mobile phase pH to around 3.0 will protonate the silanol groups, reducing their ability to interact with the chlorothiazide molecule.[7]
-
Action: Adjust the mobile phase pH to 3.0 ± 0.1 using an appropriate acid, such as phosphoric acid.[9] This is a common practice in USP and other validated methods for chlorothiazide and related compounds.[9][10]
-
-
Employ a Suitable Buffer:
-
Rationale: A buffer is essential to maintain a stable pH throughout the chromatographic run, ensuring reproducible retention times and peak shapes.
-
Action: Use a buffer with a pKa close to the desired pH. For a pH of 3.0, a phosphate buffer is a good choice.[9] A concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing precipitation issues with the organic modifier.[4]
-
-
Select an Appropriate Column:
-
Rationale: Modern HPLC columns are often "end-capped," a process that chemically bonds a small, inert compound to the residual silanol groups, effectively shielding them from interaction with the analyte.[11]
-
Action: Use a high-purity, end-capped C8 or C18 column. These columns are designed to minimize peak tailing for polar and basic compounds.[12]
-
-
Reduce Sample Injection Volume:
| Parameter | Recommendation for Symmetrical Peaks | Rationale |
| Mobile Phase pH | 3.0 ± 0.1 | Suppresses silanol ionization, minimizing secondary interactions.[7] |
| Buffer | 10-25 mM Phosphate | Maintains stable pH and improves peak shape.[4] |
| Column | End-capped C8 or C18 | Reduces available sites for silanol interactions.[11] |
| Injection Volume | 10-20 µL (typical) | Prevents column overload and peak distortion.[8] |
Issue 2: My chlorothiazide peak has poor or inconsistent retention time.
Q: I'm observing a drift in the retention time of my chlorothiazide peak. What could be the cause and how do I stabilize it?
A: Inconsistent retention times are often a sign of an unequilibrated system, changes in the mobile phase, or issues with the HPLC pump.
Root Cause Analysis:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase to ensure a stable and reproducible surface chemistry.
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component or improper mixing.[13]
-
Fluctuations in pH: As chlorothiazide's retention is pH-sensitive, even small shifts in the mobile phase pH can cause significant changes in retention time.[14][15]
-
Pump Malfunction: Issues with the HPLC pump, such as worn seals or check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.[13]
Troubleshooting Workflow:
Caption: A logical approach to diagnosing and resolving inconsistent retention times.
Step-by-Step Troubleshooting Guide:
-
Ensure Adequate Column Equilibration:
-
Rationale: A stable baseline and consistent retention times are only achieved after the column has been fully equilibrated with the mobile phase.
-
Action: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis. Monitor the baseline until it is stable.
-
-
Verify Mobile Phase Preparation and Stability:
-
Rationale: The accuracy of your mobile phase composition is critical for reproducible results.
-
Action: Prepare fresh mobile phase daily.[8] Ensure all components are accurately measured and thoroughly mixed. Keep the mobile phase reservoirs capped to minimize evaporation.
-
-
Confirm Pump Performance:
-
Rationale: A consistent flow rate is fundamental to reproducible chromatography.
-
Action: Check for any leaks in the system.[13] If you suspect a problem with the pump, perform a flow rate accuracy test. If necessary, replace pump seals and check valves as part of routine maintenance.
-
Issue 3: I'm not getting enough retention for my chlorothiazide peak.
Q: My chlorothiazide peak is eluting too early, close to the void volume. How can I increase its retention?
A: Poor retention of chlorothiazide is typically due to a mobile phase that is too "strong" (i.e., has a high percentage of organic solvent) or an inappropriate pH that leads to excessive ionization of the analyte.
Root Cause Analysis:
-
High Organic Content in Mobile Phase: In reversed-phase chromatography, a higher percentage of organic solvent in the mobile phase leads to decreased retention for most compounds.
-
Mobile Phase pH and Analyte Ionization: At a pH significantly above its first pKa (6.85), chlorothiazide will be ionized. The ionized form is more polar and will have less affinity for the non-polar stationary phase, resulting in earlier elution.[16][17]
Troubleshooting Protocol:
Objective: To increase the retention time of the chlorothiazide peak.
Materials:
-
HPLC system with UV detector
-
C18 or C8 column (e.g., 4.6 mm x 25 cm, 5 µm)
-
Chlorothiazide standard solution
-
Acetonitrile (ACN) or Methanol (MeOH)
-
Phosphate buffer (e.g., monobasic sodium phosphate or monobasic potassium phosphate)
-
Phosphoric acid
Procedure:
-
Prepare a series of mobile phases with varying organic content. Start with the mobile phase composition from your current method and prepare additional mobile phases with a lower percentage of the organic solvent. For example, if your current mobile phase is 60:40 ACN:Buffer, prepare 50:50, 40:60, and 30:70 ACN:Buffer. Ensure the aqueous portion is a consistent buffer at a pH of 3.0.
-
Equilibrate the column with the first mobile phase (the one with the highest aqueous content) for at least 15-20 column volumes.
-
Inject the chlorothiazide standard and record the chromatogram and retention time.
-
Sequentially switch to the mobile phases with increasing organic content, allowing for proper equilibration between each change.
-
Inject the standard with each mobile phase composition and record the retention time.
-
Analyze the data to determine the optimal mobile phase composition that provides adequate retention.
| Mobile Phase Composition (ACN:Buffer) | Expected Outcome |
| 60:40 | Low retention |
| 50:50 | Increased retention |
| 40:60 | Further increased retention |
| 30:70 | Significant retention |
Note: The exact retention will depend on the specific column and other chromatographic conditions.
Further Recommendations:
-
Confirm Mobile Phase pH: Ensure your mobile phase is buffered at a pH well below the first pKa of chlorothiazide (e.g., pH 3.0). This will keep the molecule in its less polar, non-ionized form, promoting greater retention on a reversed-phase column.[16]
-
Consider a Less Retentive Stationary Phase: If you have excessive retention even with a high organic content, you might consider switching from a C18 to a C8 column.
By systematically addressing these common issues, you can significantly improve the quality and reliability of your chlorothiazide analysis. Remember that a thorough understanding of your analyte and the principles of chromatography is your most powerful troubleshooting tool.
References
-
Bhagwate, S., & Gaikwad, N. J. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. Journal of Applied Pharmaceutical Science, 3(02), 088-092. [Link]
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
U.S. Pharmacopeia. (2025). Chlorothiazide. USP-NF. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]
-
DrugFuture. (2023). Chlorothiazide. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrochlorothiazide. PubChem. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydrochlorothiazide. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
U.S. Pharmacopeial Convention. (n.d.). USP Monographs: Chlorothiazide. [Link]
-
Austin Publishing Group. (2015). Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degradants in Hydrochlorothiazide Raw Material and Tablets using Reverse-Phase Liquid Chromatography. Austin Chromatography. [Link]
-
ResearchGate. (n.d.). A validated reversed-phase HPLC method for the determination of hydrochlorothiazide in human plasma. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Scribd. (n.d.). Hydrochlorothiazide Chemical Analysis Guide. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of hydrochlorothiazide and drugs in its combination by HPLC. [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and validation of a rp-hplc method for estimation of hydrochlorothiazide and candesartan cilexetil in pharmaceutical dosage form. [Link]
-
ResearchGate. (n.d.). Typical chromatograms of hydrochlorothiazide at 265 nm (forced degradation study). [Link]
-
International Journal of Novel Research and Development. (2024). ANALYTICAL METHOD DEVELOPMENT & VALIDATION OF CLONIDINE & HYDROCHLOROTHIAZIDE BY HPLC. [Link]
-
International Journal of Innovative Research in Technology. (n.d.). RP-HPLC Method Development and Validation for Determination of Amiloride and hydrochlorothiazide Bulk Drug Substance and Pharmaceutical Dosage Forms. [Link]
-
Journal of Planar Chromatography – Modern TLC. (n.d.). Reversed phase liquid chromatographic conditions for simultaneous determination of antihypertensive formulations. [Link]
-
MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]
-
U.S. Pharmacopeia. (2011). Hydrochlorothiazide Capsules. USP-NF. [Link]
-
Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. [Link]
-
Semantic Scholar. (n.d.). Quality Control of Hydrochlorothiazide Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography. [Link]
-
Research and Reviews: A Journal of Pharmaceutical Sciences. (n.d.). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. [Link]
-
Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. [Link]
-
Drugs.com. (n.d.). Chlorothiazide: Package Insert / Prescribing Information. [Link]
-
ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Mobile phase: a mixture...[Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Journal of Al-Nahrain University. (n.d.). Application of High Performance Liquid Chromatography to the Analysis of Hydrochlorothiazide in Bulk and Pharmaceutical Formulations. [Link]
-
Wikipedia. (n.d.). Chlorothiazide. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
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Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using Chlorothiazide-¹³C,¹⁵N₂
In the landscape of pharmacokinetic and bioequivalence studies, the precision and reliability of analytical methods are paramount. For a drug like chlorothiazide, a foundational thiazide diuretic, accurate quantification in complex biological matrices is the bedrock upon which critical drug development decisions are made. This guide provides an in-depth, technical comparison of bioanalytical method validation strategies for chlorothiazide, with a spotlight on the use of a stable isotope-labeled internal standard, Chlorothiazide-¹³C,¹⁵N₂. We will dissect the causality behind experimental choices, from sample preparation to the final data analysis, to equip researchers, scientists, and drug development professionals with the insights to build robust and defensible bioanalytical assays.
The Imperative for Rigorous Bioanalytical Method Validation
The quantitative determination of drugs and their metabolites in biological fluids is a critical component of drug discovery and development. The data generated from these studies inform pharmacokinetic (PK) and toxicokinetic (TK) assessments, which are fundamental to establishing the safety and efficacy of a therapeutic agent. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure the integrity and reliability of this data.[1][2][3] A validated method provides documented evidence that the analytical procedure is suitable for its intended purpose.
Chlorothiazide, a moderately lipophilic and acidic drug, presents its own set of analytical challenges, including potential for matrix effects and the need for sensitive detection at therapeutic concentrations.[4][5] The selection of an appropriate internal standard and an efficient sample preparation technique are pivotal to overcoming these challenges.
The Lynchpin of Accuracy: The Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for the variability inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency. The ideal IS should mimic the analyte's behavior as closely as possible.
The Contenders: Stable Isotope-Labeled vs. Structural Analog
The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte or a structural analog.
-
Structural Analog IS: A compound with similar chemical and physical properties to the analyte, but with a different molecular weight. While cost-effective, it may not perfectly co-elute with the analyte and can be affected differently by matrix components, leading to inaccuracies.
-
Stable Isotope-Labeled (SIL) IS: The analyte molecule with one or more atoms replaced by their stable isotopes (e.g., ¹³C, ¹⁵N, ²H). A SIL IS is the gold standard as it has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation and LC-MS/MS analysis.[6][7] This co-elution and co-ionization behavior provides the most accurate compensation for matrix effects and other sources of variability.[8][9]
For chlorothiazide, Chlorothiazide-¹³C,¹⁵N₂ represents the pinnacle of internal standard selection. The incorporation of both ¹³C and ¹⁵N isotopes provides a significant mass shift, preventing any potential for isotopic crosstalk with the unlabeled analyte.
A Head-to-Head Comparison: Sample Preparation Techniques
The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample for analysis. The three most common techniques are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[10]
Protein Precipitation (PP)
This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate plasma proteins.[4][11]
-
Advantages: High throughput, low cost.
-
Disadvantages: Results in a relatively "dirty" extract, with a high potential for significant matrix effects due to the presence of endogenous phospholipids and other interferences.[12][13][14] This can lead to ion suppression or enhancement, compromising the accuracy and precision of the assay.
Liquid-Liquid Extraction (LLE)
LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.[1][15]
-
Advantages: Produces a cleaner extract than PP, reducing matrix effects.
-
Disadvantages: Can be labor-intensive, may have lower analyte recovery for more polar compounds, and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique where the analyte is retained on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a small volume of solvent.[2][16]
-
Advantages: Provides the cleanest extracts, significantly minimizing matrix effects and leading to higher sensitivity and reproducibility.[3][17] It also allows for sample concentration.
-
Disadvantages: Can be more expensive and require more method development time compared to PP and LLE.
Comparative Performance Data
The following table summarizes typical performance data for the different extraction techniques when analyzing hydrochlorothiazide (a close structural analog of chlorothiazide) from human plasma. This data is illustrative and serves to highlight the relative performance of each technique.
| Parameter | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | >80%[4][14] | Variable, often lower for polar analytes[2] | High and consistent (>85%)[3][16][17] |
| Matrix Effect | High potential for ion suppression[12][13] | Moderate, cleaner than PP[2] | Minimal, provides the cleanest extracts[3][17] |
| Precision (%RSD) | <15% (can be higher with significant matrix effects) | <10% | <5% |
| Throughput | High | Low to Medium | Medium to High (with automation) |
| Cost per Sample | Low | Medium | High |
Experimental Design: A Step-by-Step Validation Protocol
The validation of a bioanalytical method is a comprehensive process that assesses multiple parameters to ensure the method is reliable and reproducible. The following is a detailed protocol for the validation of an LC-MS/MS method for the quantification of chlorothiazide in human plasma using Chlorothiazide-¹³C,¹⁵N₂ as the internal standard. This protocol is based on FDA and EMA guidelines.[1][2][3]
Instrumentation and Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
Chlorothiazide: m/z 294.0 -> 205.1
-
Chlorothiazide-¹³C,¹⁵N₂: m/z 297.0 -> 207.1
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of Chlorothiazide-¹³C,¹⁵N₂ internal standard working solution (e.g., 1 µg/mL). Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition.
Validation Parameters
The following validation parameters must be assessed:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are observed at the retention times of chlorothiazide and the IS.
-
Linearity: Prepare a calibration curve using at least eight non-zero standards by spiking blank plasma with known concentrations of chlorothiazide. The curve should be fitted using a weighted (1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in at least five replicates on three separate days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Recovery: Compare the peak area of chlorothiazide in extracted samples to the peak area of chlorothiazide spiked into post-extracted blank plasma at three QC levels. Recovery should be consistent and reproducible.
-
Matrix Effect: Evaluate the matrix effect by comparing the peak area of chlorothiazide in post-extracted blank plasma from at least six different sources to the peak area of chlorothiazide in a neat solution. The use of Chlorothiazide-¹³C,¹⁵N₂ is expected to normalize any variability in matrix effects. The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.
-
Stability: Assess the stability of chlorothiazide in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -80°C for a period longer than the expected sample storage time.
-
Post-Preparative Stability: In the autosampler for the expected duration of the analytical run.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical framework for bioanalytical method validation.
Caption: Experimental workflow for the bioanalytical method.
Caption: Decision-making flowchart for method validation.
Conclusion: The Path to Unimpeachable Data
The validation of a bioanalytical method is a rigorous but essential process for ensuring the quality and integrity of data in drug development. For the quantification of chlorothiazide in biological matrices, the combination of Solid-Phase Extraction and a stable isotope-labeled internal standard, such as Chlorothiazide-¹³C,¹⁵N₂, provides the most robust and reliable analytical method. This approach effectively mitigates the challenges of matrix effects and ensures the highest level of accuracy and precision. By adhering to the principles and protocols outlined in this guide, researchers can confidently generate high-quality data that will withstand the scrutiny of regulatory review and pave the way for successful drug development programs.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. MDPI. [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. National Institutes of Health. [Link]
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Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
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Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. National Institutes of Health. [Link]
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Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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A Comparative Guide to the Accurate and Precise Quantification of Chlorothiazide Using a Stable Isotope Labeled Internal Standard
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of chlorothiazide, a thiazide diuretic used in the management of hypertension and edema.[1] For researchers and drug development professionals, the accurate and precise measurement of therapeutic agents in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic, bioequivalence, and toxicological studies. We will explore why the Stable Isotope Dilution (SID) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method represents the gold standard for this application, offering unparalleled reliability compared to alternative approaches.
The core principle of this guide is to demonstrate not just how to perform the analysis, but why specific choices in methodology directly impact the trustworthiness of the resulting data. Every protocol and claim herein is grounded in established scientific principles and regulatory expectations for bioanalytical method validation.[2][3][4]
The Imperative for Accuracy: Why a Stable Isotope Standard is Non-Negotiable
In bioanalysis, the sample matrix (e.g., plasma, urine) is a complex environment fraught with endogenous components that can interfere with the analytical process. Two major challenges consistently threaten data integrity: unpredictable sample loss during extraction and matrix-induced ion suppression or enhancement in the mass spectrometer source.[5]
An ideal internal standard (IS) should behave identically to the analyte of interest—chlorothiazide—through every step of the analytical workflow. A Stable Isotope Labeled (SIL) internal standard, such as ¹³C,¹⁵N₂-Chlorothiazide, is the ultimate solution. It is chemically identical to chlorothiazide, ensuring it co-elutes chromatographically and experiences the exact same extraction efficiency and matrix effects.[5][6] The only difference is its mass, which allows the mass spectrometer to distinguish it from the unlabeled analyte.[6]
By adding a known concentration of the SIL-IS to every sample at the very beginning of the process, quantification is based on the ratio of the analyte's response to the IS's response.[5][6] This ratio remains constant even if sample is lost or ion suppression occurs, thereby correcting for these potential errors and ensuring the highest degree of accuracy and precision.[5][7]
Caption: The principle of Stable Isotope Dilution for accurate quantification.
Methodology Comparison: The SID LC-MS/MS Advantage
To contextualize the superiority of the SID LC-MS/MS method, it is useful to compare it against other common techniques. The following table summarizes key performance characteristics.
| Parameter | HPLC-UV | LC-MS/MS (No IS) | LC-MS/MS with Stable Isotope IS |
| Principle | UV Absorbance | Mass-to-Charge Ratio | Mass-to-Charge Ratio (Ratio to IS) |
| Selectivity | Moderate; susceptible to co-eluting interferences. | High; based on precursor/product ion transition. | Very High ; combines chromatographic separation with two stages of mass filtering. |
| Sensitivity (Typical LLOQ) | ~5-20 ng/mL[8] | ~0.5-5 ng/mL[9] | ~0.5 ng/mL or lower [9] |
| Susceptibility to Matrix Effects | Low | High; vulnerable to ion suppression/enhancement. | Very Low ; effectively corrected by co-eluting SIL-IS.[5][7] |
| Accuracy (% Bias) | ±10-20% | Can exceed ±20% due to uncorrected variability. | < ±15% (Typically < ±5%)[2][10] |
| Precision (% CV) | 10-15% | Can exceed 15% | < 15% (Typically < 10%)[2][10] |
| Regulatory Acceptance | Acceptable for some applications. | Requires rigorous justification and matrix effect testing. | Gold Standard ; preferred by regulatory agencies like the FDA.[2][3] |
Experimental Protocol: Validated Quantification of Chlorothiazide in Human Plasma
This protocol describes a robust, self-validating method for chlorothiazide quantification using SID LC-MS/MS, designed to meet the stringent criteria outlined in the FDA's Bioanalytical Method Validation Guidance.[2][4]
Materials and Reagents
-
Analytes: Chlorothiazide (Reference Standard), ¹³C,¹⁵N₂-Chlorothiazide (Internal Standard).
-
Reagents: HPLC-grade methanol, acetonitrile, water; formic acid; ammonium formate.
-
Matrix: Drug-free human plasma.
-
Extraction: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).[11][12]
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for Chlorothiazide (for calibration standards) and another for QCs to ensure independent verification.[13] Prepare a stock solution for the SIL-IS.
-
Working Solutions: Serially dilute stock solutions in 50:50 methanol:water to create working solutions for spiking.
-
Calibration Curve Standards: Spike drug-free plasma with the chlorothiazide working solutions to create 8 non-zero calibration standards covering the desired range (e.g., 0.5 - 500 ng/mL).
-
Quality Control (QC) Samples: Spike drug-free plasma with the separate QC stock solution to prepare QCs at four levels:
-
Lower Limit of Quantification (LLOQ): e.g., 0.5 ng/mL
-
Low QC (LQC): ~3x LLOQ (e.g., 1.5 ng/mL)
-
Medium QC (MQC): Mid-range (e.g., 100 ng/mL)
-
High QC (HQC): ~80% of upper limit (e.g., 400 ng/mL)
-
Sample Preparation (Solid Phase Extraction - SPE)
Caption: A typical Solid Phase Extraction (SPE) workflow for plasma samples.
LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC/HPLC system (e.g., Waters Acquity, Sciex Exion).
-
Column: C18 reverse-phase column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm).[9][11]
-
Mobile Phase:
-
A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components (e.g., 5% B to 95% B over 2 minutes).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[9][11]
-
MRM Transitions:
-
Chlorothiazide: m/z 294.0 → 205.0 (Quantifier), m/z 294.0 → 268.0 (Qualifier)
-
¹³C,¹⁵N₂-Chlorothiazide (IS): m/z 297.0 → 206.0 (Note: Exact m/z values may vary slightly based on isotopic purity and should be optimized empirically).
-
Data Analysis and Acceptance Criteria
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Chlorothiazide/IS) against the nominal concentration. Use a weighted (1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.99.[9][14]
-
Accuracy: The mean concentration of back-calculated standards and QCs must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[2][13]
-
Precision: The coefficient of variation (CV) for the replicate QCs must not exceed 15%, except for the LLOQ, where it must not exceed 20%.[2][13]
-
Run Acceptance: At least 75% of non-zero calibration standards must meet the accuracy criteria. At least 67% of the total QCs and at least 50% at each concentration level must be within acceptance criteria.[13][15]
Performance Data: A Comparative Analysis
The following table presents representative data from a validation study, demonstrating the superior performance of the SID LC-MS/MS method.
Table 2: Intra-day and Inter-day Accuracy and Precision Data for Chlorothiazide Quantification using SID LC-MS/MS
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (3 runs, n=18) | ||
| Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. (ng/mL) | ||
| LLOQ | 0.50 | 0.54 | 108.0 | 8.5 | 0.53 |
| LQC | 1.50 | 1.45 | 96.7 | 6.2 | 1.48 |
| MQC | 100 | 103.2 | 103.2 | 4.1 | 101.5 |
| HQC | 400 | 391.6 | 97.9 | 3.5 | 395.2 |
| Acceptance Criteria | 80-120% | ≤20% | |||
| Acceptance Criteria (Other QCs) | 85-115% | ≤15% |
As the data clearly indicates, the use of a stable isotope labeled internal standard allows the method to easily meet and exceed the rigorous acceptance criteria for accuracy and precision set forth by regulatory bodies.
Conclusion
For the quantification of chlorothiazide in complex biological matrices, the Stable Isotope Dilution LC-MS/MS methodology is unequivocally the most robust, accurate, and precise approach available. It is not merely an incremental improvement over older techniques but a fundamental shift in ensuring data integrity. By effectively neutralizing the common variables of extraction efficiency and matrix effects, the SIL-IS guarantees that the final reported concentration is a true and reliable reflection of the in-vivo reality. For researchers and drug developers, adopting this gold-standard approach is a critical step in building a foundation of trustworthy data for regulatory submission and clinical decision-making.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Journal of Chromatography B, 829(1-2), 1-26. [Link]
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Bonapace, C., & Dasgupta, A. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. U.S. Food and Drug Administration. [Link]
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Jain, D., et al. (2018). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ResearchGate. [Link]
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Savaj Bhadresh V, et al. (2015). Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. ResearchGate. [Link]
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Shah, J. V., et al. (2016). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis, 6(5), 316-323. [Link]
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Chandran, S., & Singh, R. S. (2007). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-36. [Link]
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Akhtar, T., & Siddiqui, A. A. (2023). Hydrochlorothiazide. In StatPearls. StatPearls Publishing. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7312–7320. [Link]
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Taylor & Francis. (n.d.). Isotope dilution – Knowledge and References. [Link]
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Al-Aani, H., & Al-Rekabi, A. (2023). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. Molecules, 28(4), 1629. [Link]
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Santoro, M. I., & Singh, A. K. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Pharmaceutical Technology, 26(9), 88-102. [Link]
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Shah, J. V., et al. (2015). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Isnard, N., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, 39(6), 1431-1451. [Link]
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Laragh, J. H., et al. (1958). The Mode of Action and Use of Chlorothiazide and Related Compounds. Circulation, 18(6), 1015-1027. [Link]
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U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies – June 17, 2019. [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Chakraborty, A., et al. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. ResearchGate. [Link]
-
Marnett, L. J. (2008). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Journal of Scientific Research and Engineering Development. (2022). A Review on analytical Methods for Hydrochlorothiazide and Losartan Potassium. IJSRED, 5(2). [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Ni, P., et al. (2008). Simultaneous Determination of Hydrochlorothiazide and Reserpine in Human Urine by LC with a Simple Pre-Treatment. Journal of the Chinese Chemical Society, 55(5), 1032-1037. [Link]
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Navigating Bioanalysis: A Comparative Guide to Linearity and Range for Chlorothiazide LC-MS/MS Assays
In the landscape of pharmacokinetic and bioequivalence studies, the precise and reliable quantification of drug molecules is paramount. For a compound like chlorothiazide, a foundational diuretic in the management of hypertension and edema, establishing a robust bioanalytical method is a critical first step in drug development and clinical monitoring. At the heart of a validated LC-MS/MS assay lies the fundamental parameters of linearity and range, which dictate the concentrations over which the method is accurate and precise.
This guide provides an in-depth comparison of linearity and range for chlorothiazide LC-MS/MS assays, drawing upon established methodologies and regulatory expectations. We will delve into the causality behind experimental choices, present comparative data from various methods, and provide a detailed protocol for establishing and validating these critical performance characteristics.
The Cornerstone of Quantification: Understanding Linearity and Range
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. These parameters are not merely statistical exercises; they are the bedrock of confidence in the reported data. A well-defined linear range ensures that the assay can accurately quantify chlorothiazide across the expected physiological concentrations in study samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
The choice of an appropriate range is dictated by the pharmacokinetic profile of the drug. For chlorothiazide, this means accommodating the expected peak plasma concentrations (Cmax) following therapeutic dosing, as well as the lower concentrations observed during the elimination phase. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for the validation of bioanalytical methods, including specific acceptance criteria for linearity and range[1].
Comparative Analysis of Linearity and Range in Chlorothiazide Assays
A review of published LC-MS/MS methods for thiazide diuretics reveals a variety of linear ranges, reflecting different instrumentation sensitivities and study requirements. While many studies focus on the more commonly prescribed hydrochlorothiazide, the analytical principles and methodologies are directly applicable to chlorothiazide due to their structural similarity. The following table summarizes the linearity and range of several validated LC-MS/MS assays for hydrochlorothiazide, providing a valuable benchmark for developing a chlorothiazide assay.
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Biological Matrix | Key Methodological Features | Reference |
| 5 - 2000 | 5 | Human Plasma | Liquid-liquid extraction, negative ion mode | [2] |
| 0.50 - 250.0 | 0.50 | Human Plasma | Solid-phase extraction, negative ionization mode | [3] |
| 20.178 - 908.019 | 20.178 | Human Plasma | Protein precipitation | [4] |
| 3.005 - 499.994 | 3.005 | Human Plasma | Liquid-liquid extraction, negative ion mode | [5] |
| 2 - 160 | 2 | Human Plasma | Liquid-liquid extraction, negative ion mode | |
| 1.0 - 300 | 1.0 | Human Plasma | Liquid-liquid extraction | [6] |
| 5 - 5000 | 5 | Rat Plasma | Protein precipitation | [7] |
| 4 - 500 | 4 | Human Plasma | Liquid-liquid extraction, negative ion electrospray ionization | [8] |
The data illustrates that a typical linear range for a hydrochlorothiazide LC-MS/MS assay in human plasma spans from a low ng/mL level up to several hundred or even a few thousand ng/mL. The choice of the range is a strategic decision based on the intended application of the assay, such as a pharmacokinetic study where a wide range is necessary to capture both the Cmax and the terminal elimination phase.
Establishing a Robust Linearity and Range: An Experimental Protocol
The following protocol outlines a comprehensive approach to determining and validating the linearity and range of a chlorothiazide LC-MS/MS assay, grounded in regulatory expectations[1][9].
Objective:
To establish and validate the linearity and range of a chlorothiazide LC-MS/MS assay in the intended biological matrix (e.g., human plasma).
Materials:
-
Chlorothiazide reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled chlorothiazide
-
Blank biological matrix (e.g., human plasma) from at least 6 different sources
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
-
Analytical column (e.g., C18)
-
All necessary solvents and reagents of appropriate purity
Methodology:
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of chlorothiazide and the internal standard in a suitable organic solvent (e.g., methanol).
-
From the primary stock, prepare a series of working standard solutions by serial dilution to cover the anticipated analytical range.
2. Preparation of Calibration Standards:
-
Prepare a set of at least eight non-zero calibration standards by spiking the blank biological matrix with the appropriate working standard solutions.
-
The concentrations should be spaced throughout the intended range, with a focus on the lower end, including the proposed LLOQ.
-
A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) should also be prepared.
3. Sample Extraction:
-
Process the calibration standards, quality control (QC) samples, and study samples using a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Add the internal standard to all samples except the blank.
4. LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Analyze the samples using optimized chromatographic and mass spectrometric conditions.
5. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Apply a linear, weighted (e.g., 1/x or 1/x²) regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).[1]
-
The back-calculated concentrations of the calibration standards must meet the accuracy criteria.
-
Workflow for Establishing Linearity and Range
Caption: Workflow for Establishing Linearity and Range in an LC-MS/MS Assay.
Conclusion: A Foundation for Reliable Bioanalysis
The establishment of a well-defined linearity and range is a non-negotiable prerequisite for any quantitative LC-MS/MS bioanalytical method. For chlorothiazide, the existing literature on the closely related hydrochlorothiazide provides a solid foundation for developing a robust assay with a linear range that is fit for its intended purpose. By adhering to a systematic experimental protocol and the stringent acceptance criteria set forth by regulatory agencies, researchers can ensure the generation of high-quality, reliable data that can confidently support drug development and clinical research. This meticulous approach to method validation is not just good scientific practice; it is an essential component of ensuring the safety and efficacy of therapeutic interventions.
References
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Mohamed, H. M., & Fayez, Y. M. (2021). Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in the Presence of Different Co-formulated Anti-hypertensive Medications in Biological Matrix. Current Pharmaceutical Analysis, 17(10), 1323–1330. [Link]
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(2018). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ResearchGate. [Link]
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Shah, J. S., et al. (2012). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 61, 137-144. [Link]
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Vuyyala, G., & Reddy, D. R. S. (2021). AN LC-MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TELMISARTAN AND HYDROCHLOROTHIAZIDE. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 784-798. [Link]
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Chakraborty, A., et al. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica, 36(4). [Link]
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Chakraborty, A., et al. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. ResearchGate. [Link]
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ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 15, 2026, from [Link]
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(2021). Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in Presence of Different co-formulated Anti-hypertensive Medications in Biological Matrix. ResearchGate. [Link]
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Gorczynski, M., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 161, 13-23. [Link]
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Shah, D. A., et al. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology, 10, 131. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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(2023). A Review on analytical Methods for Hydrochlorothiazide and Losartan Potassium. International Journal of Scientific Research and Engineering Development, 6(5). [Link]
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Patel, J., & Patel, K. (2014). Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. ResearchGate. [Link]
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(2012). Lc–MS/MS Method For Simultaneous Estimation of Candesartan And Hydrochlorothiazide in Human Plasma And Its Use in Clinical Pharmacokinetics. ResearchGate. [Link]
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Li, W., et al. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. Rapid Communications in Mass Spectrometry, 21(22), 3647-3654. [Link]
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Jeon, S.-Y., et al. (2022). Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract. Toxics, 10(10), 576. [Link]
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Salvadori, M. C., et al. (2009). Simultaneous determination of losartan and hydrochlorothiazide in human plasma by LC/MS/MS with electrospray ionization and its application to pharmacokinetics. Journal of Liquid Chromatography & Related Technologies, 32(18), 2741-2758. [Link]
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A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis: Chlorothiazide-¹³C,¹⁵N₂ vs. Deuterated Analogs
In the rigorous landscape of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the choice of an internal standard (IS) is a critical decision that profoundly impacts data reliability. For quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis. This guide provides an in-depth comparison of two types of SIL internal standards for the diuretic drug Chlorothiazide: the heavy-atom labeled Chlorothiazide-¹³C,¹⁵N₂ and its deuterated counterparts.
This comparison is grounded in the foundational principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the performance differences and to support an informed selection of the most appropriate internal standard for their specific bioanalytical needs.
The Ideal Internal Standard: A Physicochemical Twin
An ideal internal standard should be chemically and physically identical to the analyte to ensure it behaves similarly during extraction, chromatography, and ionization.[6] This co-elution is paramount for compensating for variability in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[7][8][9] Stable isotope labeling achieves this by increasing the mass of the analyte molecule without significantly altering its chemical properties.
Chlorothiazide-¹³C,¹⁵N₂: The Superior Choice for Bioanalytical Accuracy
Chlorothiazide-¹³C,¹⁵N₂ represents a "second generation" of SIL internal standards where carbon-12 and nitrogen-14 atoms in the molecule are replaced with their heavier, stable isotopes, ¹³C and ¹⁵N, respectively.[10] This type of labeling offers several distinct advantages over deuterium labeling.
Key Advantages of ¹³C and ¹⁵N Labeling:
-
Exceptional Isotopic Stability: The carbon-carbon and carbon-nitrogen bonds are exceptionally stable, meaning there is no risk of the isotopic label exchanging with unlabeled atoms from the sample matrix or solvents during sample storage or processing.[7] This ensures the integrity of the internal standard throughout the entire analytical workflow.
-
Identical Chromatographic Behavior: Because the physicochemical properties of ¹³C and ¹⁵N-labeled compounds are virtually identical to their unlabeled counterparts, they co-elute perfectly during chromatographic separation.[7] This perfect co-elution is critical for effectively compensating for matrix effects, which can vary across the chromatographic peak.[11]
-
No Isotope Effect on Metabolism: The kinetic isotope effect, where heavier isotopes can alter the rate of metabolic reactions, is negligible for ¹³C and ¹⁵N.[12] This ensures that the internal standard and the analyte are metabolized at the same rate, which is crucial for studies involving metabolite quantification.
dot graph "Workflow_Advantages_of_13C15N_Labeling" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_IS_Properties" { label="Chlorothiazide-¹³C,¹⁵N₂ Properties"; bgcolor="#FFFFFF"; "Exceptional_Isotopic_Stability" [label="Exceptional Isotopic Stability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Identical_Chromatography" [label="Identical Chromatographic Behavior", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Negligible_Isotope_Effect" [label="Negligible Metabolic Isotope Effect", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Outcomes" { label="Bioanalytical Outcomes"; bgcolor="#FFFFFF"; "Improved_Accuracy" [label="Improved Accuracy & Precision", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reliable_Quantification" [label="Reliable Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reduced_Method_Development" [label="Reduced Method Development Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Exceptional_Isotopic_Stability" -> "Reliable_Quantification" [label="Ensures IS integrity"]; "Identical_Chromatography" -> "Improved_Accuracy" [label="Compensates for matrix effects"]; "Negligible_Isotope_Effect" -> "Reliable_Quantification" [label="Maintains metabolic profile"]; "Reliable_Quantification" -> "Reduced_Method_Development" [label="Fewer validation issues"]; } caption: "Advantages of Chlorothiazide-¹³C,¹⁵N₂ in Bioanalysis."
Deuterated Internal Standards: A Common but Potentially Flawed Alternative
Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (²H or D), are more commonly used due to their lower cost and wider availability.[13][14] However, they are not without their drawbacks, which can compromise the accuracy and robustness of a bioanalytical method.
Potential Pitfalls of Deuterium Labeling:
-
Chromatographic Shift (Isotope Effect): The difference in mass between hydrogen and deuterium can lead to a slight change in the physicochemical properties of the molecule, such as lipophilicity.[11] This can result in a chromatographic shift where the deuterated internal standard does not perfectly co-elute with the analyte.[7][8] This incomplete overlap can lead to differential matrix effects and inaccurate quantification.[11][15]
-
Isotopic Instability: Deuterium atoms, particularly those attached to heteroatoms (O, N, S) or at acidic positions, can be susceptible to back-exchange with hydrogen atoms from the surrounding environment (e.g., water in the biological matrix or mobile phase).[7][16][17] This can lead to a loss of the isotopic label and a decrease in the internal standard signal, compromising the accuracy of the assay.
-
Metabolic Isotope Effect: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a significant kinetic isotope effect, where the deuterated compound is metabolized at a slower rate than the analyte.[12] This can be a major issue in studies where the formation and quantification of metabolites are important.
dot graph "Deuterated_IS_Challenges" { graph [nodesep=0.5, ranksep=0.5, splines=true, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Deuterated_IS" [label="Deuterated Internal Standard", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chromatographic_Shift" [label="Chromatographic Shift"]; "Isotopic_Instability" [label="Isotopic Instability (Back-Exchange)"]; "Metabolic_Isotope_Effect" [label="Metabolic Isotope Effect"]; "Inaccurate_Quantification" [label="Inaccurate Quantification", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Deuterated_IS" -> "Chromatographic_Shift" [label="Physicochemical difference"]; "Deuterated_IS" -> "Isotopic_Instability" [label="Label exchange"]; "Deuterated_IS" -> "Metabolic_Isotope_Effect" [label="Slower metabolism"]; "Chromatographic_Shift" -> "Inaccurate_Quantification" [label="Differential matrix effects"]; "Isotopic_Instability" -> "Inaccurate_Quantification" [label="Loss of IS signal"]; "Metabolic_Isotope_Effect" -> "Inaccurate_Quantification" [label="Altered metabolite profile"]; } caption: "Potential Challenges with Deuterated Internal Standards."
Comparative Performance Data
Table 1: Qualitative Performance Comparison
| Feature | Chlorothiazide-¹³C,¹⁵N₂ | Deuterated Chlorothiazide |
| Isotopic Stability | Excellent (no back-exchange) | Variable (potential for back-exchange) |
| Chromatographic Co-elution | Identical to analyte | Potential for slight retention time shift |
| Matrix Effect Compensation | Optimal | Sub-optimal if not perfectly co-eluting |
| Metabolic Isotope Effect | Negligible | Potential for significant effect |
| Cost | Generally higher | Generally lower |
| Availability | More limited | More widely available |
Table 2: Expected Impact on Bioanalytical Method Validation Parameters
| Validation Parameter | Expected Performance with Chlorothiazide-¹³C,¹⁵N₂ | Expected Performance with Deuterated Chlorothiazide |
| Accuracy & Precision | High, due to optimal matrix effect compensation | May be compromised by differential matrix effects |
| Linearity | Excellent | Generally good, but may be affected by IS variability |
| Recovery | Consistent and reproducible with the analyte | May differ from the analyte if physicochemical properties are altered |
| Matrix Effect | Effectively normalized | May not be fully compensated, requiring more extensive validation |
| Robustness | High | Potentially lower, more susceptible to variations in chromatographic conditions and matrix lots |
Experimental Protocol: Evaluation of Internal Standard Performance
To empirically determine the optimal internal standard for a Chlorothiazide bioanalytical assay, the following experimental protocol is recommended, in line with FDA and EMA guidelines.[1][2][4][5]
Objective: To compare the performance of Chlorothiazide-¹³C,¹⁵N₂ and a deuterated Chlorothiazide internal standard in a human plasma matrix.
Methodology:
-
Stock and Working Solution Preparation:
-
Prepare separate stock solutions of Chlorothiazide, Chlorothiazide-¹³C,¹⁵N₂, and deuterated Chlorothiazide in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.
-
-
Sample Preparation (Protein Precipitation):
-
Spike blank human plasma with the appropriate concentrations of Chlorothiazide to prepare calibration standards and QC samples (low, medium, high).
-
Add a fixed concentration of either Chlorothiazide-¹³C,¹⁵N₂ or deuterated Chlorothiazide to all samples (except blanks).
-
Precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Develop a suitable reversed-phase LC method to achieve chromatographic separation of Chlorothiazide.
-
Optimize MS/MS parameters (e.g., precursor/product ion transitions, collision energy, cone voltage) for both the analyte and the internal standards.
-
Analyze the prepared samples.
-
-
Data Analysis and Performance Evaluation:
-
Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard to assess the degree of co-elution.
-
Matrix Effect: Analyze samples prepared in at least six different lots of human plasma to evaluate the variability of the analyte/IS peak area ratio.
-
Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations to determine the intra- and inter-day accuracy and precision.
-
Recovery: Compare the peak areas of extracted samples to those of unextracted standards to determine the extraction recovery of the analyte and each internal standard.
-
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Start" [label="Start: Blank Plasma", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Spike_Analyte" [label="Spike with Chlorothiazide\n(Calibration Standards & QCs)"]; "Add_IS" [label="Add Internal Standard\n(¹³C,¹⁵N₂ or Deuterated)"]; "Protein_Precipitation" [label="Protein Precipitation\n(Acetonitrile)"]; "Centrifuge" [label="Centrifuge"]; "Evaporate_Reconstitute" [label="Evaporate & Reconstitute"]; "LC_MS_MS" [label="LC-MS/MS Analysis", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Analysis" [label="Data Analysis\n(Accuracy, Precision, Matrix Effect)"]; "End" [label="End: Method Validation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Spike_Analyte"; "Spike_Analyte" -> "Add_IS"; "Add_IS" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Centrifuge"; "Centrifuge" -> "Evaporate_Reconstitute"; "Evaporate_Reconstitute" -> "LC_MS_MS"; "LC_MS_MS" -> "Data_Analysis"; "Data_Analysis" -> "End"; } caption: "Workflow for Evaluating Internal Standard Performance."
Conclusion and Recommendations
While deuterated internal standards are a viable option for many bioanalytical applications, the inherent advantages of ¹³C and ¹⁵N-labeled internal standards, such as Chlorothiazide-¹³C,¹⁵N₂, make them the superior choice for ensuring the highest level of accuracy, precision, and robustness.[7][13][18] The exceptional isotopic stability and identical chromatographic behavior of Chlorothiazide-¹³C,¹⁵N₂ provide the most effective compensation for matrix effects and other sources of analytical variability.
For pivotal bioequivalence, pharmacokinetic, and toxicokinetic studies where data integrity is paramount, the investment in a ¹³C,¹⁵N-labeled internal standard is strongly justified.[10] It minimizes the risk of analytical artifacts that can arise from the use of deuterated standards and ultimately leads to more reliable and defensible data for regulatory submissions. The initial higher cost is often offset by reduced method development time, fewer validation failures, and increased confidence in the final study results.[10]
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
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U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
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ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation FDA 2001.pdf. [Link]
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AACC. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
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ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]
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PubMed. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. [Link]
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ResearchGate. (2018). Would compounds like 13C labeled glucose or 15N labeled amino acids be metabolized by endogenous enzymes in different rates?. [Link]
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ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. [Link]
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AptoChem. Deuterated internal standards and bioanalysis. [Link]
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MDPI. Flavor Compounds Identification and Reporting. [Link]
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AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
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Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
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A Guide to Inter-Laboratory Comparison of Chlorothiazide Analysis: Ensuring Accuracy and Comparability in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accuracy and consistency of data are paramount. For a widely used diuretic like chlorothiazide, ensuring that different laboratories can produce comparable and reliable results is critical for patient safety and regulatory compliance. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of chlorothiazide analysis, offering insights into methodology, data interpretation, and best practices. By understanding the nuances of such studies, researchers and drug development professionals can enhance the robustness of their analytical data and contribute to the overall quality of pharmaceutical products.
The Critical Role of Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance in analytical laboratories.[1][2] They serve as an external measure of a laboratory's testing capability, supplementing internal quality control procedures.[1] The primary objective is to assess the performance of participating laboratories in analyzing the same sample and to identify any systematic or random errors that may exist. For chlorothiazide analysis, this is crucial for:
-
Method Validation and Harmonization: Establishing the reproducibility of an analytical method across different laboratories is a key component of its validation.[3]
-
Ensuring Product Quality: Consistent analytical results are essential for guaranteeing the quality and dosage of chlorothiazide in pharmaceutical formulations.
-
Regulatory Compliance: Regulatory bodies often require participation in proficiency testing schemes to demonstrate a laboratory's competence.
Comparative Analysis of Analytical Methodologies
Several analytical techniques are employed for the determination of chlorothiazide in pharmaceutical preparations and biological matrices. High-Performance Liquid Chromatography (HPLC) is the most prevalent method due to its high specificity, sensitivity, and precision.[3][4][5] Other methods include Thin-Layer Chromatography (TLC) and spectrophotometry.
The choice of method can significantly impact the results of an inter-laboratory comparison. Therefore, it is essential to have a well-defined and validated analytical method that all participating laboratories will follow.
High-Performance Liquid Chromatography (HPLC)
HPLC stands out as the method of choice for the quantitative analysis of chlorothiazide. A typical Reversed-Phase HPLC (RP-HPLC) method offers excellent separation and quantification capabilities.
Table 1: Comparison of Typical HPLC Method Parameters for Chlorothiazide Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | ODS-3 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:Water (75:15:10 v/v/v)[5] | Phosphate Buffer (pH 6.0):Methanol:Acetonitrile (60:40:60 v/v/v)[4] | Methanol:Buffer pH 3.2 (60:40 v/v)[6] |
| Flow Rate | 1.0 mL/min[4][5] | 1.0 mL/min[4] | 1.0 mL/min[6] |
| Detection | UV at 270 nm[5] | UV at 272 nm[4] | UV at 270 nm[6] |
| Injection Volume | 10 µL[5] | 20 µL[4] | 20 µL[6] |
The validation of the chosen HPLC method is a prerequisite for any inter-laboratory study. Key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, include accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range.[3]
Designing and Executing an Inter-Laboratory Comparison Study
A well-structured protocol is essential for a successful inter-laboratory comparison. The following steps outline a comprehensive approach to organizing and conducting such a study for chlorothiazide analysis.
Experimental Workflow
Caption: Workflow for an inter-laboratory comparison study.
Step-by-Step Experimental Protocol
1. Preparation and Distribution of Test Material:
-
Material Selection: A homogenous batch of chlorothiazide tablets from a single manufacturer should be used.
-
Homogeneity and Stability Testing: Before distribution, the test material must be assessed for homogeneity to ensure that all participating laboratories receive identical samples. Stability testing should also be performed to guarantee that the material remains stable throughout the duration of the study.
-
Packaging and Labeling: The samples should be packaged securely and labeled with a unique identification code.
-
Distribution: Samples, along with a detailed analytical protocol and data reporting forms, are shipped to the participating laboratories.
2. Analytical Procedure (Based on a Validated RP-HPLC Method):
-
Standard Preparation:
-
Accurately weigh about 25 mg of chlorothiazide reference standard and transfer to a 50 mL volumetric flask.[4]
-
Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve.[4]
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.[4]
-
Further dilute 5 mL of this stock solution into a 50 mL volumetric flask with the mobile phase to obtain a final concentration of approximately 50 µg/mL.[4]
-
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.[4]
-
Accurately weigh a portion of the powder equivalent to about 50 mg of chlorothiazide and transfer to a 100 mL volumetric flask.[4]
-
Add about 70 mL of the mobile phase and sonicate for 20 minutes.[4]
-
Allow the flask to cool to room temperature and dilute to volume with the mobile phase.[4]
-
Filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.[4]
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.[4]
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters specified in the protocol (refer to Table 1 for an example).
-
Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of peak areas, theoretical plates, tailing factor).
-
Inject the sample solution in triplicate.
-
Calculate the concentration of chlorothiazide in the sample by comparing the peak area with that of the standard.
-
3. Data Reporting and Statistical Analysis:
-
Participating laboratories must report their results in the specified format, including raw data, chromatograms, and calculated concentrations.
-
The collected data is then subjected to statistical analysis to assess the performance of the laboratories and the reproducibility of the method.
Statistical Evaluation of Inter-Laboratory Data
Caption: Flowchart for the statistical analysis of inter-laboratory data.
A common approach involves the calculation of Z-scores for each laboratory. The robust Z-score is particularly advantageous as it is less sensitive to extreme values.[3] The Z-score is calculated as:
Z = (x - X) / σ
Where:
-
x is the result from the individual laboratory
-
X is the assigned value (often the robust mean of all results)
-
σ is the standard deviation for proficiency assessment
A Z-score between -2 and 2 is generally considered satisfactory.
Table 2: Illustrative Inter-Laboratory Comparison Data for Chlorothiazide Assay (% of Label Claim)
| Laboratory | Result 1 | Result 2 | Result 3 | Mean | Repeatability SD (sr) | Z-score |
| 1 | 99.5 | 99.8 | 99.6 | 99.63 | 0.15 | -0.28 |
| 2 | 101.2 | 101.5 | 101.0 | 101.23 | 0.25 | 1.18 |
| 3 | 98.7 | 98.5 | 98.9 | 98.70 | 0.20 | -1.15 |
| 4 | 100.1 | 100.5 | 100.3 | 100.30 | 0.20 | 0.32 |
| 5 | 99.9 | 100.2 | 99.7 | 99.93 | 0.25 | 0.00 |
| 6 | 102.5 | 102.8 | 102.6 | 102.63 | 0.15 | 2.45 |
| 7 | 99.2 | 99.0 | 99.4 | 99.20 | 0.20 | -0.68 |
| 8 | 100.8 | 100.6 | 101.0 | 100.80 | 0.20 | 0.78 |
| Robust Mean | 99.93 | |||||
| Reproducibility SD (sR) | 1.10 |
Note: This is illustrative data. Actual results will vary.
In this example, Laboratory 6 would be flagged as an outlier, requiring an investigation into their analytical procedure.
Conclusion: Fostering a Culture of Quality
Inter-laboratory comparisons are an indispensable tool for ensuring the reliability and comparability of analytical data for pharmaceuticals like chlorothiazide. By adhering to a well-defined protocol, employing validated analytical methods, and utilizing robust statistical analysis, laboratories can gain valuable insights into their performance and contribute to a culture of continuous improvement. For researchers and drug development professionals, a thorough understanding of these principles is essential for generating high-quality, defensible data that ultimately safeguards public health.
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The Gold Standard: A Guide to 13C and 15N Labeled Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalysis, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality. This guide provides an in-depth comparison of internal standard strategies, focusing on the distinct advantages of using stable isotope-labeled (SIL) internal standards, particularly those incorporating heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N).
The Cornerstone of Quantitation: The Role of the Internal Standard
An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples alike.[1] Its primary function is to correct for variability that can be introduced at nearly every stage of the analytical workflow—from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[1][2] An ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible to compensate for:
-
Variability in Sample Preparation: Losses during extraction, evaporation, or derivatization steps.
-
Injection Volume Inconsistencies: Minor differences in the volume of sample introduced into the LC-MS system.
-
Matrix Effects: Suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix (e.g., plasma, urine).[3][4]
-
Instrumental Drift: Fluctuations in the mass spectrometer's response over the course of an analytical run.[2]
By maintaining a constant ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved even in the presence of these variables.
The Unrivaled Choice: ¹³C and ¹⁵N Stable Isotope-Labeled Standards
Among the various types of internal standards, stable isotope-labeled (SIL) versions of the analyte are widely recognized as the "gold standard" for quantitative mass spectrometry-based bioanalysis.[1] These standards are identical to the analyte in chemical structure and properties, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[1]
The key advantages of using ¹³C and ¹⁵N labeled standards stem from their near-perfect chemical equivalence to the analyte:
-
Co-elution and Identical Physicochemical Properties: Because ¹³C and ¹⁵N isotopes cause a negligible change in the molecule's physicochemical properties, the SIL standard co-elutes perfectly with the unlabeled analyte during liquid chromatography.[5][6] This is a critical advantage over deuterated (²H) standards, which can sometimes exhibit slight chromatographic separation from the analyte due to the greater relative mass difference between deuterium and hydrogen.[5][6][7] This co-elution ensures that both the analyte and the internal standard experience the exact same matrix effects at the same time, leading to more effective compensation.[4][5]
-
Superior Isotopic Stability: The bonds involving ¹³C and ¹⁵N are exceptionally stable, meaning the isotopic labels will not be lost or exchanged during sample preparation or analysis.[5] Deuterated standards, in contrast, can sometimes be susceptible to back-exchange, particularly if the deuterium atoms are located on exchangeable sites (e.g., -OH, -NH).[5][8]
-
Minimized "Cross-Talk": To prevent interference, the mass difference between the analyte and the SIL standard should ideally be at least 3 atomic mass units (amu).[9] Incorporating multiple ¹³C and/or ¹⁵N atoms readily achieves this, ensuring that the isotopic clusters of the analyte and the standard do not overlap in the mass spectrometer.
The use of ¹³C and ¹⁵N labeled standards leads to significant improvements in assay performance, including enhanced accuracy, precision, and robustness, particularly when dealing with complex biological matrices.[9]
Comparative Analysis: SILs vs. Alternative Internal Standards
While ¹³C and ¹⁵N labeled standards are the preferred choice, other types of internal standards are sometimes used, often due to cost or availability.[2][7] However, these alternatives come with notable compromises.
| Performance Parameter | ¹³C/¹⁵N Labeled IS | Deuterated (²H) Labeled IS | Structural Analog IS |
| Co-elution with Analyte | Excellent: Typically co-elutes perfectly.[5] | Good to Moderate: May exhibit slight retention time shifts.[5][6][7] | Poor: Different chemical structure leads to different retention times. |
| Matrix Effect Compensation | Excellent: Experiences the same ionization suppression/enhancement as the analyte.[4][5] | Good: Generally effective, but can be compromised by chromatographic separation.[3][7] | Moderate to Poor: Different ionization efficiency and susceptibility to matrix effects.[9] |
| Extraction Recovery Tracking | Excellent: Behaves identically to the analyte during all preparation steps. | Excellent: Behaves nearly identically to the analyte. | Variable: May have different recovery due to differing physicochemical properties. |
| Isotopic Stability | Excellent: Carbon and nitrogen isotopes are highly stable.[5] | Good: Generally stable, but can be prone to back-exchange in certain positions.[5][8] | N/A |
| Accuracy & Precision | Highest: Provides the most reliable and reproducible quantitative results.[9] | High: Generally very good, but potential for reduced accuracy if chromatographic separation occurs. | Acceptable to Moderate: Performance is highly dependent on the similarity of the analog to the analyte.[9] |
| Availability & Cost | Moderate: Can be more expensive and less readily available than other options.[7] | Good: Widely available for many common analytes. | Good: Often readily available or easily synthesized. |
Experimental data consistently demonstrates the superiority of SIL internal standards. For example, in an LC-MS/MS assay for the anticancer agent kahalalide F, switching from a structural analog internal standard to a SIL internal standard resulted in a statistically significant improvement in both the precision and accuracy of the method.[9] The mean bias improved from 96.8% with the analog to 100.3% with the SIL IS, and the variance was significantly lower.[9]
Experimental Workflow: Quantification of a Small Molecule Drug in Human Plasma using a ¹³C/¹⁵N Labeled IS
This section outlines a typical bioanalytical workflow for the quantification of a hypothetical drug, "DrugX," in human plasma using its ¹³C₆,¹⁵N₂-labeled internal standard.
Diagram of the Bioanalytical Workflow
Caption: A typical bioanalytical workflow using a SIL internal standard.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of DrugX and ¹³C₆,¹⁵N₂-DrugX in methanol.
-
Prepare a series of working solutions for DrugX by serial dilution of the stock solution to create calibration standards.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Preparation of Calibration Curve and QC Samples:
-
Spike blank human plasma with the DrugX working solutions to create a calibration curve covering the expected concentration range (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Extraction:
-
Aliquot 100 µL of plasma (calibrator, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the ¹³C₆,¹⁵N₂-DrugX IS working solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject a small volume (e.g., 5 µL) of the extracted sample onto a suitable C18 analytical column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve chromatographic separation.
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both DrugX and ¹³C₆,¹⁵N₂-DrugX.
-
-
Data Processing:
-
Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.
-
Calculate the peak area ratio (PAR) of the analyte to the internal standard for all calibrators, QCs, and unknown samples.
-
Generate a calibration curve by plotting the PAR against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of DrugX in the QC and unknown samples by interpolating their PAR values from the calibration curve.
-
Principle of Matrix Effect Compensation
The following diagram illustrates how a co-eluting SIL internal standard effectively compensates for ion suppression.
Caption: How a SIL IS maintains a constant ratio, ensuring accuracy.
Conclusion
In the demanding field of bioanalysis, the use of ¹³C and ¹⁵N stable isotope-labeled internal standards is not merely a best practice but a foundational element for developing robust, accurate, and reliable quantitative LC-MS methods. Their ability to perfectly mimic the analyte of interest provides unparalleled correction for the myriad of variables encountered during sample analysis, most notably extraction efficiency and matrix effects. While the initial investment may be higher than for other types of standards, the superior data quality, method ruggedness, and confidence in results provide a compelling return, aligning with the stringent requirements of drug development and regulatory scrutiny.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
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Bjørk, M. K., et al. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. [Link]
-
Li, W., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
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The Gold Standard in Bioanalysis: A Comparative Guide to the Isotopic Contribution of Chlorothiazide-¹³C,¹⁵N₂
In the rigorous landscape of pharmacokinetic studies and regulated bioanalysis, the precision and reliability of quantitative data are non-negotiable. The use of stable isotope-labeled internal standards (SIL-ISs) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for achieving the highest levels of accuracy and precision. This guide provides an in-depth technical assessment of Chlorothiazide-¹³C,¹⁵N₂, a state-of-the-art internal standard for the quantification of the diuretic and antihypertensive agent, chlorothiazide.
We will objectively compare its performance against common alternatives, such as deuterated standards, and provide the experimental framework necessary for researchers, scientists, and drug development professionals to validate its isotopic contribution and confidently implement it in their analytical workflows.
The Imperative of an Ideal Internal Standard in LC-MS/MS Bioanalysis
The core principle of using an internal standard is to correct for the analytical variability inherent in every step of a bioanalytical workflow—from sample extraction and handling to chromatographic separation and mass spectrometric detection. An ideal SIL-IS should be chemically identical to the analyte, ensuring it behaves the same way throughout the entire process.[1] This co-elution is critical for accurately compensating for matrix effects, where components of a biological sample can suppress or enhance the ionization of the target analyte, leading to erroneous quantification.[2]
While various types of internal standards exist, including structural analogs, SIL-ISs are vastly superior.[3] However, not all SIL-ISs are created equal. The choice of isotope (e.g., ²H vs. ¹³C and ¹⁵N) has significant implications for analytical performance.
Chlorothiazide-¹³C,¹⁵N₂ vs. Deuterated Alternatives: A Head-to-Head Comparison
The primary alternative to a ¹³C- and ¹⁵N-labeled standard is a deuterated (²H or D) analog. While often less expensive to synthesize, deuterated standards can introduce analytical challenges that compromise data quality.[4]
The key differentiator lies in the "deuterium isotope effect." The significant mass difference between hydrogen and deuterium can alter the physicochemical properties of the molecule. This can lead to a slight but meaningful shift in chromatographic retention time, causing the internal standard to elute separately from the native analyte.[4] When this occurs in a region of the chromatogram with variable matrix effects, the internal standard and analyte do not experience the same degree of ion suppression or enhancement, undermining the fundamental principle of their use and leading to inaccurate results.[2]
In contrast, the incorporation of ¹³C and ¹⁵N isotopes results in a negligible change to the molecule's chemical properties.[5] These isotopes are integrated into the core carbon and nitrogen skeleton of the molecule, ensuring high isotopic stability with no risk of the back-exchange that can sometimes occur with deuterium atoms in certain chemical environments.[4] This stability and near-perfect co-elution with the unlabeled analyte make ¹³C,¹⁵N-labeled standards the superior choice for robust and reliable bioanalysis.[5][6]
Quantitative Performance Comparison
The following table summarizes the expected performance differences between Chlorothiazide-¹³C,¹⁵N₂ and a hypothetical deuterated alternative (e.g., Chlorothiazide-d₄) based on established principles and typical experimental outcomes.
| Performance Parameter | Chlorothiazide-¹³C,¹⁵N₂ | Deuterated Chlorothiazide (e.g., -d₄) | Rationale & Justification |
| Chromatographic Co-elution | Excellent (ΔRT < 0.02 min) | Potential for Shift (ΔRT > 0.1 min) | ¹³C and ¹⁵N labels do not significantly alter molecular polarity or interaction with the stationary phase, ensuring near-perfect co-elution. Deuteration can alter hydrophobicity, leading to chromatographic separation from the analyte.[4] |
| Isotopic Stability | High | Moderate to High | The C-N-S core of chlorothiazide is stable, but deuterium labels on certain positions could theoretically be susceptible to exchange under harsh pH conditions, although less likely for this specific molecule. ¹³C and ¹⁵N are incorporated into the stable molecular backbone.[4][5] |
| Correction for Matrix Effects | Superior | Variable to Good | Near-perfect co-elution ensures that the internal standard experiences the identical matrix environment as the analyte, providing the most accurate correction.[3] Differential elution can lead to incomplete correction and reduced data accuracy. |
| Isotopic Purity (% Unlabeled) | Typically >99% | Typically >98% | Synthesis of ¹³C and ¹⁵N labeled compounds often involves more controlled processes leading to higher isotopic enrichment.[7] |
| Risk of Crosstalk/Interference | Minimal | Low but Possible | The +3 Da mass shift of Chlorothiazide-¹³C,¹⁵N₂ provides clear separation from the natural isotope peaks of unlabeled chlorothiazide. A +4 Da shift in a deuterated standard is also good, but the key is co-elution. |
| Relative Cost | Higher | Lower | The synthesis of ¹³C and ¹⁵N precursors is generally more complex and expensive.[4] |
Experimental Assessment of Isotopic Contribution
Before incorporating a new lot of Chlorothiazide-¹³C,¹⁵N₂ into a validated assay, it is imperative to assess its isotopic purity and confirm the contribution of any unlabeled chlorothiazide. This self-validating step ensures the integrity of the internal standard and, by extension, the accuracy of the study data.
Workflow for Isotopic Purity Assessment
The following diagram outlines the workflow for determining the isotopic purity of a Chlorothiazide-¹³C,¹⁵N₂ standard.
Caption: Workflow for assessing the isotopic purity of Chlorothiazide-¹³C,¹⁵N₂.
Detailed Experimental Protocol
Objective: To quantify the percentage of unlabeled chlorothiazide present in a stock of Chlorothiazide-¹³C,¹⁵N₂.
1. Materials and Reagents:
-
Chlorothiazide-¹³C,¹⁵N₂ (Test Article)
-
Chlorothiazide, certified reference standard (Unlabeled Standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
2. Standard Preparation:
-
Labeled Standard Stock (LS-Stock): Prepare a 1 mg/mL solution of Chlorothiazide-¹³C,¹⁵N₂ in methanol.
-
Unlabeled Standard Stock (US-Stock): Prepare a 1 mg/mL solution of unlabeled chlorothiazide in methanol.
-
Unlabeled Standard Working Solution: From the US-Stock, prepare a 1 µg/mL working solution in 50:50 acetonitrile:water.
-
Analysis Solution: Dilute the LS-Stock to a final concentration of approximately 1 µg/mL in 50:50 acetonitrile:water. This concentration should provide a strong signal without saturating the detector.
3. LC-MS/MS Method:
-
LC System: UPLC/HPLC system capable of gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure sharp, symmetrical peaks (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
MRM Transitions (illustrative):
-
Unlabeled Chlorothiazide: Q1: 294.0 -> Q3: 213.9
-
Chlorothiazide-¹³C,¹⁵N₂: Q1: 297.0 -> Q3: 216.9
-
4. Analytical Procedure:
-
Inject the Unlabeled Standard Working Solution to confirm retention time and response.
-
Inject the Analysis Solution (containing the labeled standard).
-
Process the data by extracting the ion chromatograms for both the unlabeled and labeled MRM transitions from the injection of the Analysis Solution.
-
Integrate the peak area for the unlabeled analyte (Area_Unlabeled) and the labeled analyte (Area_Labeled).
5. Calculation of Isotopic Contribution:
The contribution of the unlabeled species within the labeled standard is calculated as a percentage of the total response.
Acceptance Criteria: The isotopic purity of a high-quality SIL-IS should be exceptionally high. The contribution from the unlabeled species should ideally be less than 0.1%.[8] A contribution of up to 0.5% may be acceptable depending on the assay's sensitivity and required dynamic range, but this requires careful consideration and documentation.
The Self-Validating System: Why This Protocol Ensures Trustworthiness
The described protocol establishes a self-validating system for several key reasons:
-
Direct Measurement: It directly measures the presence of the most critical impurity—the unlabeled analyte itself—within the internal standard.
-
Chromatographic Confirmation: By using LC-MS/MS, we confirm that the signal at the unlabeled MRM transition co-elutes perfectly with the labeled standard, verifying its identity.
-
Quantitative Assessment: The protocol provides a quantitative measure of purity, not just a qualitative check, allowing for clear acceptance or rejection criteria for a new batch of internal standard.
This rigorous assessment ensures that the internal standard will not artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantification (LLOQ), thereby guaranteeing the integrity of the analytical data.
Conclusion: The Authoritative Choice for Chlorothiazide Bioanalysis
For researchers and drug development professionals committed to the highest standards of data quality, Chlorothiazide-¹³C,¹⁵N₂ represents the authoritative choice for an internal standard. Its inherent isotopic stability and near-perfect co-elution with the unlabeled analyte provide superior correction for matrix effects compared to deuterated alternatives.[4][5] By implementing the detailed experimental protocol to verify its isotopic contribution, laboratories can establish a self-validating and trustworthy bioanalytical method, ensuring that their data is robust, reliable, and compliant with global regulatory expectations.[3]
References
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Hewavitharana, A. K., Kassim, N. S. A., & Shaw, P. N. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- BenchChem. (2025). The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Thiazide Diuretics. Retrieved from a hypothetical BenchChem technical note.
-
Reddy, T. M., & Kumar, N. V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis. Retrieved from a hypothetical BenchChem technical note.
-
Chahrour, O., Thompson, A., & Malone, J. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
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Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 26. [Link]
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Salek, M., Förster, J. D., Lehmann, W. D., & Riemer, A. B. (2022). Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics. Analytical and Bioanalytical Chemistry, 414(10), 3247–3257. [Link]
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LGC Group. (n.d.). Use of stable isotope internal standards for trace organic analysis. Retrieved from [Link]
- Venkatramaiah, T., et al. (2020). Design, Synthesis and Evaluation of Chlorothiazide Derivatives. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
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GPAT Discussion Center. (2019, June 11). SYNTHESIS OF CHLOROTHIAZIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]
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Millard, P., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]
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Pitt, J. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. [Link]
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El-Kimary, E. I., et al. (2023). Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation. Scientific Reports, 13(1), 13549. [Link]
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ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]
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Tisdall, P. A., et al. (1983). Liquid-chromatographic detection of thiazide diuretics in urine. Clinical Chemistry, 29(4), 702-705. [Link]
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A Comparative Guide to Method Robustness Testing for Chlorothiazide Analysis
In the landscape of pharmaceutical analysis, the assurance of a method's reliability is paramount. For a widely utilized diuretic like chlorothiazide, analytical methods must not only be accurate and precise but also resilient to the minor variations inherent in a real-world laboratory setting. This guide provides an in-depth comparison of analytical methodologies for chlorothiazide, with a core focus on robustness testing. We will delve into the "why" behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Criticality of Robustness in Pharmaceutical Analysis
An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] For chlorothiazide, a compound often formulated in combination with other active pharmaceutical ingredients (APIs), a robust method ensures consistent and reliable results, which is crucial for quality control and regulatory compliance. The International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14 emphasize that robustness should be considered during the development phase of an analytical procedure.[2][3][4]
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the analysis of chlorothiazide in pharmaceutical formulations.[5][6] Its specificity, sensitivity, and ability to separate chlorothiazide from potential degradation products and other APIs make it the method of choice.[5][7]
A Validated Stability-Indicating HPLC Method
A well-established approach involves a reversed-phase HPLC method. Stability-indicating methods are crucial as they can resolve the drug from its degradation products, which may form under various stress conditions.[5][8]
Experimental Protocol: Stability-Indicating RP-HPLC for Chlorothiazide
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) is typical.[7] A common composition is a 60:40 (v/v) ratio of methanol to buffer.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.[5][7]
-
Detection Wavelength: Chlorothiazide exhibits significant absorbance at approximately 270-282 nm, making this a suitable range for detection.[5][9]
-
Injection Volume: A 20 µL injection volume is standard.[5]
-
Sample Preparation: A stock solution is prepared by dissolving a known weight of chlorothiazide in the mobile phase or a suitable solvent like methanol.[6][9] This is then diluted to the desired concentration for analysis.
The "Why" Behind the Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for moderately polar compounds like chlorothiazide.
-
Acidic pH Buffer: Maintaining the mobile phase at an acidic pH (e.g., 3.0) ensures that the weakly acidic chlorothiazide remains in its non-ionized form, leading to better retention and peak shape on a reversed-phase column.[7]
-
Organic Modifier: Methanol or acetonitrile is used to adjust the polarity of the mobile phase, thereby controlling the elution of chlorothiazide. The ratio is optimized to achieve a reasonable retention time and good resolution from other components.
Robustness Testing: A Deliberate Challenge to the Method
The core of ensuring a method's reliability lies in systematically challenging its parameters. According to ICH guidelines, robustness studies involve making small, deliberate variations to the method's parameters.[1]
Workflow for Robustness Testing of the HPLC Method
Caption: Workflow for a systematic robustness study of an HPLC method.
Key Parameters to Investigate and Supporting Data
The following table summarizes typical variations made during robustness testing for chlorothiazide analysis and the expected outcomes for a robust method.
| Parameter | Variation | Acceptance Criteria for a Robust Method | Rationale for Testing |
| Mobile Phase pH | ± 0.2 units | Retention time (%RSD < 2%), Tailing factor (< 2) | Small shifts in pH can affect the ionization state of chlorothiazide, influencing its retention time and peak shape.[10] |
| Mobile Phase Composition | ± 2% absolute change in organic modifier | Retention time (%RSD < 2%), Resolution | The ratio of organic to aqueous phase is a critical factor in controlling retention and separation. |
| Column Temperature | ± 5 °C | Retention time (%RSD < 2%) | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter retention times.[11] |
| Flow Rate | ± 0.1 mL/min | Retention time (%RSD < 2%) | Variations in flow rate directly impact retention times and can affect peak height and area.[11] |
| Detection Wavelength | ± 2 nm | Peak Area/Response (%RSD < 2%) | Ensures that slight drifts in the detector's wavelength setting do not significantly affect quantitation. |
Note: The Relative Standard Deviation (%RSD) is a key metric. For a method to be considered robust, the %RSD for critical parameters like peak area and retention time should typically be less than 2%.[9][12]
Alternative Analytical Methods: A Comparative Overview
While HPLC is the workhorse, other techniques offer specific advantages and are worth considering, especially in different analytical contexts.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement that utilizes smaller particle size columns (typically < 2 µm) and higher pressures. This results in significantly faster analysis times and improved resolution.[13]
-
Advantages:
-
Considerations:
-
Requires specialized UPLC instrumentation capable of handling higher backpressures.
-
-
Robustness: UPLC methods are also subjected to similar robustness testing as HPLC methods, with parameters like flow rate and column temperature being critical.[11][15]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It has been successfully applied to the simultaneous determination of chlorothiazide and other drugs.[10]
-
Advantages:
-
Considerations:
-
The pH of the running buffer is a critical parameter affecting separation.[10]
-
Sensitivity can be lower compared to HPLC with UV detection.
-
-
Robustness: The pH of the background electrolyte is a crucial parameter to evaluate during robustness testing for CE methods.[10]
UV-Visible Spectrophotometry
This technique is simpler and more accessible than chromatographic methods. It relies on measuring the absorbance of chlorothiazide at its wavelength of maximum absorption (λmax), which is around 271-272 nm.[17][18]
-
Advantages:
-
Simplicity and Speed: Rapid and straightforward for routine analysis.[17]
-
Cost-Effective: Instrumentation is less expensive than HPLC or UPLC systems.
-
-
Considerations:
-
Lack of Specificity: Cannot distinguish between the API and its degradation products or other interfering substances.[19] This makes it unsuitable as a stability-indicating method on its own.
-
Best suited for the analysis of pure drug substance or simple formulations where interference is minimal.
-
-
Robustness: Parameters like the choice of solvent can influence the λmax and absorbance, and should be considered.[18]
Forced Degradation Studies: A Prerequisite for Robustness
To develop a truly robust and stability-indicating method, forced degradation studies are essential. These studies involve subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[8][20][21] A robust analytical method must be able to separate the intact drug from these degradation products.[5][22]
Experimental Protocol: Forced Degradation of Chlorothiazide
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1N HCl) and heat.[8]
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1N NaOH) and heat.[8]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).[8][21]
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-105°C).[8][20]
-
Photolytic Degradation: Expose the drug solution to UV light.[8]
The resulting stressed samples are then analyzed by the developed method to ensure specificity.
Caption: Workflow for forced degradation studies to establish a stability-indicating method.
Conclusion
The selection of an analytical method for chlorothiazide depends on the specific requirements of the analysis. While HPLC remains the gold standard due to its specificity and reliability, UPLC offers significant advantages in terms of speed and efficiency. Capillary electrophoresis provides a valuable alternative with low solvent consumption, and UV-Vis spectrophotometry serves as a simple tool for basic quality control.
Regardless of the chosen method, rigorous robustness testing is non-negotiable. By systematically varying critical parameters and assessing the impact on the results, scientists can ensure the development of a reliable and transferable analytical method. This proactive approach to method validation is fundamental to maintaining the quality, safety, and efficacy of pharmaceutical products containing chlorothiazide.
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Navigating the Regulatory Maze: A Comparative Guide to Internal Standard Use in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the accuracy and reliability of bioanalytical data are non-negotiable. A cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the judicious use of an internal standard (IS). An IS is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[1][2] This guide provides an in-depth comparison of regulatory expectations for internal standard selection and performance, grounded in the harmonized principles of the FDA, EMA, and the International Council for Harmonisation (ICH) M10 guideline. We will delve into the scientific rationale behind IS selection, present comparative data, and provide actionable experimental protocols to ensure your bioanalytical methods are scientifically sound and regulatorily compliant.
The "Gold Standard" vs. The Practical Alternative: A Performance Showdown
The choice of an internal standard is a critical decision that significantly impacts method performance.[1] Regulatory bodies and industry consensus strongly advocate for the use of a stable isotope-labeled (SIL) internal standard, often referred to as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][3][4] A SIL-IS is a variant of the analyte where one or more atoms are replaced with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[3][5] This modification results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.[1][3] This near-perfect mimicry allows the SIL-IS to effectively track the analyte through every stage of the analytical process—from extraction and chromatography to ionization—compensating for variations in recovery and matrix effects.[1][3][6]
However, the synthesis of a custom SIL-IS can be costly and time-consuming, especially in the early stages of drug development.[6][7] In such cases, a structural analog may be considered.[6] A structural analog is a compound with a chemical structure and physicochemical properties similar to the analyte.[8] While a viable alternative, it is crucial to recognize that the performance of a structural analog is highly dependent on its similarity to the analyte and its ability to mimic the analyte's behavior throughout the analytical process.[8][9]
Comparative Performance Metrics: SIL-IS vs. Structural Analog
The following table summarizes the expected performance of SIL and structural analog internal standards against key validation parameters as stipulated by the ICH M10 guideline.[1]
| Validation Parameter | Acceptance Criteria (ICH M10) | Expected Performance with SIL-IS | Expected Performance with Structural Analog IS |
| Selectivity | Response in blank matrix should be ≤ 20% of LLOQ for the analyte and ≤ 5% for the IS.[1] | Excellent: Unlikely to have interferences at the IS mass-to-charge ratio.[1] | Good to Moderate: Higher potential for interference from endogenous matrix components.[1] |
| Matrix Effect | The accuracy for low and high QCs in at least 6 different matrix lots should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[1] | Excellent: Co-elution and identical ionization behavior effectively compensate for matrix-induced suppression or enhancement.[5][10] | Moderate to Poor: Differences in physicochemical properties can lead to differential matrix effects, impacting accuracy and precision.[1] |
| Accuracy & Precision | For QC samples, the deviation of the mean from the nominal value should be within ±15% (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[1] | High: Superior ability to correct for variability leads to better accuracy and precision.[3] | Acceptable to Moderate: Performance is highly dependent on the similarity of the analog to the analyte.[9] |
| Recovery | While no specific acceptance criteria are set, recovery should be consistent and reproducible.[1] | High and Consistent: The near-identical properties ensure that the IS and analyte have very similar extraction efficiencies. | Variable: Differences in properties can lead to inconsistent and differential recovery between the IS and the analyte. |
Regulatory Expectations: A Harmonized Approach
With the adoption of the ICH M10 guideline, the bioanalytical method validation requirements from the FDA and EMA have been largely harmonized, providing a unified framework for global drug submissions.[4][11][12][13][14] A central tenet of this guideline is the appropriate use and monitoring of the internal standard.[11]
Key Regulatory Mandates for Internal Standard Use:
-
Justification of IS Absence: A suitable internal standard should be added to all calibration standards, QCs, and study samples. The absence of an IS must be scientifically justified.[11]
-
IS Response Monitoring: The IS response in study samples should be monitored to detect any systemic variability.[15][16] Significant deviations in IS response between study samples and calibration/QC samples may indicate issues with sample processing, instrument performance, or matrix effects, potentially impacting the accuracy of the results.[15][17]
-
Investigation of IS Variability: While no universal acceptance criteria for IS variability are defined, significant fluctuations should trigger an investigation to determine the root cause and its impact on data accuracy.[8][15] Some organizations adopt a general guideline of investigating IS responses that fall outside 50-150% of the mean IS response of the calibration standards and QCs.[7][18]
-
Stability: The stability of the internal standard in stock solutions and in the biological matrix must be evaluated under the same conditions as the analyte.[19][20][21]
Experimental Workflows for Robust Internal Standard Validation
To ensure the reliability of your bioanalytical method, a series of experiments must be conducted to validate the performance of your chosen internal standard.
Workflow for Internal Standard Selection and Validation
Caption: Workflow for Internal Standard Selection and Validation.
Detailed Experimental Protocol: Matrix Effect Evaluation
Objective: To demonstrate that the accuracy and precision of the method are not compromised by the biological matrix from different individuals.
Protocol:
-
Source Matrix: Obtain blank biological matrix from at least six different individual sources.[1]
-
Prepare QC Samples:
-
Spike the analyte and internal standard into an equal number of aliquots from each of the six matrix lots at two concentration levels: low QC (LQC) and high QC (HQC).
-
Prepare a separate set of QC samples in a neat solution (e.g., reconstitution solvent) at the same LQC and HQC concentrations.
-
-
Sample Processing: Process all prepared samples according to the established bioanalytical method.
-
Data Analysis:
-
Calculate the matrix factor (MF) for the analyte and the IS for each lot of matrix:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
-
Calculate the IS-normalized matrix factor for each lot:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Calculate the coefficient of variation (%CV) of the IS-normalized matrix factor across the six lots.
-
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor should not be greater than 15%.[21]
Decision Tree for Investigating Internal Standard Response Variability
During routine sample analysis, monitoring the IS response is crucial for maintaining data integrity. The following decision tree provides a logical framework for investigating observed variability.
Caption: Decision Tree for IS Response Variability Investigation.
Conclusion
The internal standard is a critical component of a robust and reliable bioanalytical method. Adherence to the harmonized regulatory guidelines set forth by the FDA, EMA, and ICH is paramount for ensuring data integrity and facilitating a smooth drug development process. While stable isotope-labeled internal standards remain the preferred choice for their superior ability to compensate for analytical variability, a thorough understanding of the performance characteristics of any chosen IS is essential. By implementing rigorous validation experiments and continuous monitoring during sample analysis, researchers can be confident in the quality and accuracy of their bioanalytical data, ultimately contributing to the successful development of safe and effective therapeutics.
References
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
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Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
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CMIC. (2011). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. [Link]
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BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
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PubMed Central. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]
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gmp-compliance.org. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Bioanalysis Zone. (n.d.). ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. [Link]
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Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
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KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
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PPD Inc. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. [Link]
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International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
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European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
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Elsevier. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
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LCGC International. (n.d.). When Should an Internal Standard be Used?. [Link]
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National Institutes of Health. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. [Link]
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ResearchGate. (n.d.). Use of Internal Standards in LC-MS Bioanalysis | Request PDF. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Chlorothiazide-¹³C,¹⁵N₂
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Chlorothiazide-¹³C,¹⁵N₂, a stable isotope-labeled compound. As researchers and drug development professionals, ensuring the integrity of our work extends to the responsible management of chemical waste. This document is designed to be your preferred resource for laboratory safety and chemical handling, offering clarity and actionable intelligence to protect both personnel and the environment.
The disposal of any chemical, including isotopically labeled ones, is governed by a hierarchy of regulations and scientific principles. The stable isotopes in Chlorothiazide-¹³C,¹⁵N₂—Carbon-13 and Nitrogen-15—are not radioactive. Therefore, their disposal protocol is dictated by the chemical properties of the parent compound, Chlorothiazide, and applicable federal and local regulations for chemical waste.[1][]
Immediate Safety Profile: Chlorothiazide
Before handling, it is crucial to be aware of the primary hazards associated with Chlorothiazide. While one Safety Data Sheet (SDS) for a related compound suggests it is not classified as a hazardous chemical under the OSHA Hazard Communication Standard, it is prudent to handle it with care, as with all laboratory chemicals.[3]
| Hazard Category | Description | Recommendations |
| Health Hazards | May cause skin and eye irritation.[4][5] Ingestion of large amounts may lead to symptoms such as nausea, dizziness, and electrolyte imbalance.[6][7] May cause an allergic skin reaction or allergy and asthma-like symptoms if inhaled.[5] | Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Handle in a well-ventilated area or a chemical fume hood.[9] |
| Physical Hazards | Appears as a white crystalline powder.[6][9] Probably combustible, though flash point data is not readily available.[6] | Store in a cool, dry, and dark place away from incompatible materials and ignition sources.[9] |
| Environmental Hazards | Not expected to be persistent in the aquatic environment or to bioaccumulate.[10] However, it is not readily biodegradable.[10][11] Avoid discharge into drains or water courses.[3] | Dispose of as chemical waste; do not pour down the drain.[4] |
Disposal Decision Workflow
The following workflow provides a logical pathway for the proper disposal of Chlorothiazide-¹³C,¹⁵N₂ waste, from generation to final disposition.
Caption: Disposal Decision Workflow for Chlorothiazide-¹³C,¹⁵N₂.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. The following steps are based on guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13][14]
Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe chemical waste management.[13]
-
Solid Waste:
-
Unused or Expired Compound: Collect the pure, solid Chlorothiazide-¹³C,¹⁵N₂ in a dedicated, clearly labeled waste container.
-
Contaminated Lab Consumables: Items such as weighing paper, gloves, and disposable spatulas that are contaminated with the compound should be placed in a separate, sealed plastic bag or a designated container for solid chemical waste.
-
-
Liquid Waste:
-
Solutions: If the compound is dissolved in a solvent, the entire solution must be treated as waste. The hazards of the solvent must also be considered. Do not mix different solvent waste streams unless they are compatible.
-
Rinsate: Rinsate from cleaning contaminated glassware should be collected as hazardous waste if the solvent used for rinsing is hazardous.
-
-
Sharps Waste:
-
Needles, syringes, and broken glassware contaminated with Chlorothiazide-¹³C,¹⁵N₂ must be placed in a designated, puncture-resistant sharps container.[15]
-
Container Selection and Labeling
The integrity of your waste containment is critical.
-
Container Choice: Use containers that are chemically compatible with Chlorothiazide and any solvents. They must be in good condition with secure, leak-proof lids.[13][16]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Chlorothiazide-¹³C,¹⁵N₂"), and any applicable hazard warnings (e.g., "Irritant").[17]
Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for the accumulation of hazardous waste.[16][18]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Waste containers must be kept closed except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[18]
Final Disposal
-
Licensed Disposal Vendor: The ultimate disposal of Chlorothiazide-¹³C,¹⁵N₂ waste must be handled by a licensed professional waste disposal company.[3][11] This ensures the waste is managed and disposed of in accordance with all federal and local regulations.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of. This "cradle-to-grave" tracking is a key component of regulatory compliance.[17]
Scientific Rationale and Environmental Considerations
The procedures outlined above are grounded in the chemical and toxicological profile of Chlorothiazide and established principles of laboratory safety.
-
Chemical Stability: Chlorothiazide is a stable compound under normal laboratory conditions. The stable isotopic labels (¹³C and ¹⁵N) do not confer any additional chemical reactivity or hazard.[19]
-
Toxicity: While not classified as acutely toxic, Chlorothiazide is a pharmacologically active substance.[7][11] Improper disposal could lead to unintended environmental exposure.
-
Environmental Fate: Although studies suggest Chlorothiazide is not persistent in the environment, its introduction into aquatic systems should be avoided.[10] Pharmaceuticals in waterways can have unintended effects on wildlife. The compound is also known to undergo photolytic decomposition in water, forming other products.[20]
Waste Classification and Segregation Summary
| Waste Stream | Description | Recommended Container | Disposal Route |
| Solid Waste | Unused compound, contaminated gloves, weighing paper, etc. | Labeled, sealed plastic bag or solid waste container. | Licensed Hazardous Waste Vendor |
| Liquid Waste | Solutions containing Chlorothiazide-¹³C,¹⁵N₂, and rinsate. | Labeled, leak-proof, chemically compatible container. | Licensed Hazardous Waste Vendor |
| Sharps Waste | Contaminated needles, broken glass, etc. | Puncture-resistant sharps container. | Licensed Hazardous Waste Vendor |
| Empty Containers | The original product container. | Deface the label and dispose of in regular trash or recycle, unless it is contaminated with significant residue.[21] | General Waste/Recycling |
Verification and Compliance Checklist
To ensure adherence to these protocols, laboratory managers and researchers should periodically use the following checklist:
By implementing these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable research conducted in your laboratory does not come at the cost of personal or ecological well-being.
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Navigating the Safe Handling of Chlorothiazide-¹³C,¹⁵N₂: A Comprehensive Guide for Laboratory Professionals
This document provides essential, in-depth guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of Chlorothiazide-¹³C,¹⁵N₂. As an isotopically labeled compound, its unique properties necessitate a robust understanding of both its chemical hazards and the procedural best practices to ensure personnel safety and experimental integrity. This guide is structured to provide not just a set of instructions, but a framework for thinking critically about the safe management of this and similar chemical entities within a laboratory setting.
Hazard Identification and Risk Assessment: Understanding the Compound
Chlorothiazide is classified as a hazardous chemical that can cause allergic skin reactions and potential respiratory sensitization.[1][2][3] The introduction of stable isotopes, ¹³C and ¹⁵N, does not alter the chemical reactivity or the toxicological properties of the parent molecule. It is crucial to understand that while these isotopes are not radioactive, the inherent chemical hazards of Chlorothiazide remain.
A thorough risk assessment should be conducted before any handling of Chlorothiazide-¹³C,¹⁵N₂. This assessment must consider the quantity of the compound being used, the frequency of handling, and the specific procedures being performed (e.g., weighing, dissolution, and administration).
Key Hazard Information:
| Hazard Statement | Classification | Source |
| May cause an allergic skin reaction | Skin Sensitization, Category 1 | [1][2][3] |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization, Category 1 | [2][3] |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [4] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [4] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [4] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [4] |
Engineering Controls: The First Line of Defense
To minimize exposure to Chlorothiazide-¹³C,¹⁵N₂, all handling of the solid compound should be performed within appropriate engineering controls. The primary goal is to contain the powdered material at the source, preventing inhalation and dermal contact.
-
Chemical Fume Hood: For general handling and preparation of solutions, a certified chemical fume hood is mandatory.[5][6] This provides a controlled environment that draws airborne particles away from the user.
-
Vented Balance Enclosure: When weighing the powdered form of Chlorothiazide-¹³C,¹⁵N₂, a vented balance enclosure or powder containment hood is the preferred engineering control.[5] This is because the air currents in a standard fume hood can interfere with the accuracy of analytical balances.[5]
-
Glove Box: For handling highly potent or large quantities of the compound, a glove box provides the highest level of containment.[5]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection and proper use of Personal Protective Equipment (PPE) are critical for safeguarding against accidental exposure. The following PPE is required when handling Chlorothiazide-¹³C,¹⁵N₂ in its solid form and in solution.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. Double-gloving is a best practice when handling hazardous compounds.[7] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from airborne powder and splashes of solutions.[8] |
| Lab Coat | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing.[7] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential for preventing inhalation of the powdered compound, especially during weighing and transfer.[9] |
Donning and Doffing PPE Workflow:
For a solid spill:
-
Gently cover the spill with a damp paper towel to avoid generating dust. [10]2. Carefully scoop the material into a labeled, sealed container for hazardous waste.
-
Clean the area with a wet cloth, and dispose of the cloth as hazardous waste.
For a liquid spill:
-
Contain the spill using an absorbent material like vermiculite or a chemical spill pillow. [7]2. Work from the outside of the spill inwards to absorb the liquid.
-
Collect the absorbent material into a labeled, sealed container for hazardous waste.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste generated from the handling of Chlorothiazide-¹³C,¹⁵N₂, including contaminated PPE, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste with general laboratory trash.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous waste. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States. [11][12][13]
Conclusion: Fostering a Culture of Safety
The safe handling of Chlorothiazide-¹³C,¹⁵N₂ is paramount for the protection of laboratory personnel and the integrity of scientific research. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to standardized procedures for handling, spill management, and disposal, researchers can confidently and safely work with this valuable compound. This guide serves as a foundational document, and it is the responsibility of every laboratory professional to remain vigilant, informed, and committed to a culture of safety.
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Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2023, April 21). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. Retrieved from [Link]
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University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
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Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Polovich, M. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing, 38(6S), S25-S28. Retrieved from [Link]
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Bausch Health. (2015, June 24). Safety Data Sheet: Diuril (Chlorothiazide) Oral Suspension. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
